molecular formula C18H14CuO7 B10815546 Copper usnate

Copper usnate

Cat. No.: B10815546
M. Wt: 405.8 g/mol
InChI Key: BJKWDVRCNOATJS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper usnate is a useful research compound. Its molecular formula is C18H14CuO7 and its molecular weight is 405.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H14CuO7

Molecular Weight

405.8 g/mol

IUPAC Name

copper;4,8-diacetyl-2,9a-dimethyl-7,9-dioxodibenzofuran-1,3-diolate

InChI

InChI=1S/C18H16O7.Cu/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,11,22-23H,1-4H3;/q;+2/p-2

InChI Key

BJKWDVRCNOATJS-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(=C2C(=C1[O-])C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)[O-].[Cu+2]

Origin of Product

United States

Foundational & Exploratory

Copper Usnate: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper usnate, the copper(II) salt of the lichen-derived secondary metabolite usnic acid, has garnered interest for its potential antimicrobial properties. This technical guide provides an in-depth overview of the chemical structure of this compound, a representative synthesis protocol, and its proposed mechanism of antimicrobial action. Quantitative data from spectroscopic and biological analyses are summarized, and a detailed experimental workflow for the synthesis, characterization, and evaluation of this compound is presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of metallo-organic compounds derived from natural products.

Chemical Structure and Properties

This compound is a coordination complex formed between a copper(II) ion (Cu²⁺) and two usnate anions, which act as bidentate ligands. The usnate anion is the deprotonated form of usnic acid (C₁₈H₁₆O₇), a dibenzofuran (B1670420) derivative. The coordination of copper to usnic acid typically occurs through the phenolic hydroxyl group and the carbonyl oxygen of the acetyl group at position 6, forming a stable six-membered chelate ring.

The chemical formula for the most common stoichiometry of this compound is C₃₆H₃₀CuO₁₄ . The IUPAC name is copper(II) 4,8-diacetyl-2,9a-dimethyl-7,9-dioxodibenzofuran-1,3-diolate.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₃₆H₃₀CuO₁₄
Molecular Weight 750.17 g/mol
Appearance Greenish solid
Solubility Insoluble in water; soluble in organic solvents like DMSO and DMF.
UV-Vis (λmax) ~340-450 nm and a smaller peak at ~550-800 nm in DMSO.[1]
FT-IR (cm⁻¹) ~3450 (O-H stretch of coordinated water), ~1620 (C=O stretch, shifted upon coordination), ~1550 (aromatic C=C stretch), ~515 (Cu-O stretch), ~410 (Cu-N stretch, if applicable).[2]
CAS Number 94246-73-8
PubChem CID 46222573

Experimental Protocols

Synthesis of Copper(II) Usnate Complex

This protocol is a representative method adapted from the synthesis of copper(II) complexes with similar organic ligands.[2][3]

Materials:

Procedure:

  • Preparation of Sodium Usnate: Dissolve 1.0 g of (+)-usnic acid in 50 mL of methanol in a round-bottom flask. While stirring, slowly add 0.1 M NaOH solution dropwise until a clear, yellowish solution of sodium usnate is formed and the pH is approximately 7.0.

  • Preparation of Copper(II) Solution: In a separate beaker, dissolve 0.36 g of CuSO₄·5H₂O in 20 mL of distilled water.

  • Complexation: Slowly add the aqueous copper(II) sulfate solution to the methanolic solution of sodium usnate with constant stirring at room temperature. A greenish precipitate of this compound will form immediately.

  • Reaction Completion and Isolation: Continue stirring the reaction mixture for 2 hours at room temperature to ensure complete complexation.

  • Filtration and Washing: Collect the precipitate by vacuum filtration through a Büchner funnel. Wash the collected solid sequentially with distilled water (3 x 20 mL) and then with cold methanol (2 x 10 mL) to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the resulting green solid in a desiccator over anhydrous calcium chloride to a constant weight.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture (e.g., Staphylococcus aureus ATCC 29213)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring OD₆₀₀)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 10 mg/mL in DMSO.

  • Preparation of Bacterial Inoculum: Grow the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Biological Activity and Signaling Pathways

The antimicrobial activity of this compound is primarily attributed to the synergistic effects of usnic acid and copper(II) ions. The proposed mechanism of action involves multiple cellular targets, leading to bacterial cell death.

Key Mechanisms of Action:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the usnate ligand facilitates the transport of copper ions across the bacterial cell membrane. The accumulation of copper ions disrupts the membrane potential and increases its permeability.

  • Generation of Reactive Oxygen Species (ROS): Intracellular copper ions can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals. This induces oxidative stress, causing damage to lipids, proteins, and nucleic acids.

  • Inhibition of Essential Enzymes: Copper ions can bind to sulfhydryl groups in the active sites of essential bacterial enzymes, leading to their inactivation and the disruption of critical metabolic pathways.

  • DNA Damage: The generated ROS can cause oxidative damage to the bacterial DNA, leading to strand breaks and mutations, ultimately inhibiting replication and transcription.

Diagram of Proposed Antimicrobial Signaling Pathway

antimicrobial_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Membrane_Transport Membrane Transport/ Permeabilization This compound->Membrane_Transport Cu_ion Cu²⁺ Ions Membrane_Transport->Cu_ion ROS_Generation Reactive Oxygen Species (ROS) Generation Cu_ion->ROS_Generation Enzyme_Inhibition Enzyme Inhibition Cu_ion->Enzyme_Inhibition ROS_Generation->Membrane_Transport Lipid Peroxidation DNA_Damage DNA Damage ROS_Generation->DNA_Damage Cell_Death Bacterial Cell Death Enzyme_Inhibition->Cell_Death DNA_Damage->Cell_Death

Figure 1: Proposed mechanism of antimicrobial action of this compound.

Experimental and Logical Workflows

The discovery and development of a novel metallo-antibiotic like this compound from a natural product involves a multi-step process. The following diagram illustrates a typical experimental workflow.

Diagram of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioactivity Biological Evaluation Start Usnic Acid (from Lichen) Synthesis Complexation with Copper(II) Salt Start->Synthesis Purification Filtration, Washing & Drying Synthesis->Purification Product Pure this compound Purification->Product Spectroscopy FT-IR & UV-Vis Spectroscopy Product->Spectroscopy Elemental_Analysis Elemental Analysis Product->Elemental_Analysis MIC_Assay Antimicrobial Susceptibility Testing (MIC/MBC) Product->MIC_Assay MOA_Studies Mechanism of Action Studies (e.g., ROS assay) MIC_Assay->MOA_Studies Toxicity_Assay Cytotoxicity Testing MOA_Studies->Toxicity_Assay

Figure 2: Experimental workflow for this compound research.

Conclusion

This compound represents a promising naturally-derived metallo-organic compound with notable antimicrobial potential. Its multifaceted mechanism of action, involving cell membrane disruption, oxidative stress, and enzyme inhibition, makes it an interesting candidate for further investigation in the fight against antibiotic-resistant pathogens. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis, characterization, and biological evaluation of this compound, facilitating future research and development in this area. Further studies are warranted to fully elucidate its therapeutic potential, toxicity profile, and in vivo efficacy.

References

Synthesis and Characterization of Copper Usnate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of Copper Usnate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug development, and materials science.

Introduction

Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, has garnered significant attention for its diverse biological activities, including antimicrobial, antiviral, and cytotoxic properties. The complexation of usnic acid with metal ions, such as copper (II), can modulate its physicochemical properties and biological efficacy. This compound, the resulting coordination complex, is a subject of growing interest for its potential therapeutic applications. This guide details the experimental protocols for the synthesis and characterization of this compound, presents quantitative data in a structured format, and explores its known biological interactions.

Synthesis of Copper (II) Usnate

The synthesis of copper (II) usnate typically involves the reaction of usnic acid with a suitable copper (II) salt, such as copper (II) acetate (B1210297) or copper (II) sulfate, in an appropriate solvent system. The following protocol is a representative method for its preparation.

Experimental Protocol: Synthesis of Copper (II) Usnate

Materials:

Procedure:

  • Dissolution of Usnic Acid: Dissolve a specific molar equivalent of usnic acid in a minimal amount of hot ethanol with continuous stirring.

  • Preparation of Copper (II) Solution: In a separate vessel, dissolve an equimolar amount of copper (II) acetate monohydrate in deionized water.

  • Reaction: Slowly add the aqueous solution of copper (II) acetate to the ethanolic solution of usnic acid with vigorous stirring. A color change and the formation of a precipitate should be observed, indicating the formation of the this compound complex.

  • Reflux: The reaction mixture is then refluxed for a period of 2-4 hours to ensure the completion of the reaction.

  • Isolation: After cooling to room temperature, the precipitated this compound is collected by vacuum filtration.

  • Washing: The collected solid is washed sequentially with deionized water and cold methanol to remove any unreacted starting materials and impurities.

  • Drying: The purified this compound is dried under vacuum at a controlled temperature.

Experimental Workflow for Synthesis of this compound

G cluster_synthesis Synthesis of this compound A Dissolve Usnic Acid in Hot Ethanol C Mix Solutions with Vigorous Stirring A->C B Dissolve Copper(II) Acetate in Deionized Water B->C D Reflux Reaction Mixture (2-4h) C->D E Cool to Room Temperature D->E F Vacuum Filtration E->F G Wash with Water and Methanol F->G H Dry Under Vacuum G->H G cluster_characterization Characterization of this compound A Synthesized This compound B FTIR Spectroscopy A->B C UV-Vis Spectroscopy A->C D Elemental Analysis A->D E Structural & Compositional Confirmation B->E C->E D->E G cluster_nfkb Hypothesized NF-κB Inhibition by this compound Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK activates IkBa_p p-IκBα IKK->IkBa_p phosphorylates IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB_act NF-κB Activation (Translocation to Nucleus) IkBa_deg->NFkB_act allows Gene_exp Gene Expression (Inflammation, Proliferation) NFkB_act->Gene_exp Cu_Usnate This compound Cu_Usnate->IKK inhibits G cluster_mapk Hypothesized Modulation of MAPK Pathway by this compound GF Growth Factor Ras Ras GF->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Cu_Usnate Copper from This compound Cu_Usnate->MEK required for full activity

A Technical Guide to the Natural Sourcing and Isolation of Usnic Acid for Copper Usnate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Usnic acid, a dibenzofuran (B1670420) derivative with the chemical formula C₁₈H₁₆O₇, is one of the most extensively researched secondary metabolites produced by lichens.[1][2] First isolated in 1844, this yellow, lipophilic compound is known for a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[1][3][4] These characteristics have made it a compound of significant interest for the pharmaceutical, cosmetic, and drug development industries.[1][5] Usnic acid exists in dextrorotatory (+), levorotatory (-), and racemic forms, with the (+)-enantiomer being the most common.[1][6] Its salts, known as usnates, can be synthesized, with copper usnate being a notable example used for its antimicrobial properties.[7][8] This technical guide provides a comprehensive overview of the natural sources of usnic acid, detailed protocols for its isolation and purification, and a methodology for the subsequent synthesis of this compound.

Natural Sources of Usnic Acid

Usnic acid is predominantly found in the cortical layer of lichens, where it is believed to offer protection against UV radiation and herbivores.[1][9] The concentration of usnic acid can vary significantly depending on the lichen species and environmental factors.[1] The primary lichen genera known to be rich sources of usnic acid include Usnea, Cladonia, Lecanora, Ramalina, Evernia, Parmelia, and Alectoria.[1][2][10]

Data Presentation: Usnic Acid Content in Various Lichen Species

The following table summarizes the quantitative yield of usnic acid from various lichen species as reported in scientific literature.

Lichen SpeciesFamilyUsnic Acid Content (% dry weight)Reference(s)
Usnea subfloridaUsneaceae6.49%[1][10]
Usnea floridaUsneaceae0.22% - 6.49%[1][11]
Usnea barbataUsneaceae0.22% - 6.49%[1][11]
Usnea longissimaUsneaceae0.22% - 6.49%[1][11]
Usnea rigidaUsneaceae0.22% - 6.49%[1][11]
Usnea hirtaUsneaceae0.22% - 6.49%[1][11]
Alectoria spp.Alectoriaceaeup to 6%[1][10]
Cladonia arbusculaCladoniaceae1.77% - 4.50%[6]

Isolation and Purification of Usnic Acid

The extraction and isolation of usnic acid involve a multi-step process that begins with the preparation of the lichen material, followed by solvent extraction and subsequent purification, typically by recrystallization.[1] Acetone (B3395972) has been identified as a highly effective solvent for this purpose.[5]

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification Lichen Dried Lichen Thalli Grind Grind to Fine Powder Lichen->Grind Extract Solvent Extraction (e.g., Acetone Heat Reflux) Grind->Extract Filter1 Gravity or Vacuum Filtration Extract->Filter1 Evap Solvent Evaporation (Rotary Evaporator) Filter1->Evap Crude Crude Usnic Acid Extract Evap->Crude Dissolve Dissolve in Hot Acetone Crude->Dissolve Recrystal Add Ethanol (B145695) (10:1 Acetone/Ethanol) & Cool to Recrystallize Dissolve->Recrystal Filter2 Vacuum Filtration Recrystal->Filter2 Wash Wash with Ice-Cold Acetone Filter2->Wash Pure Purified Usnic Acid Crystals Wash->Pure

Caption: Workflow for the isolation and purification of usnic acid from lichen.

Comparative Analysis of Extraction Methods

Several methodologies can be employed for usnic acid extraction, with the choice significantly affecting the final yield and purity.[5][12] The heat reflux method using acetone is considered optimal.[12][13]

Extraction MethodSolventDurationYield (mg/g dry weight)Reference(s)
Heat Reflux Acetone 60 min 4.25 ± 0.08 [5][12][13]
Ultrasound-AssistedAcetone-2.33 ± 0.17[5][12][13]
ShakingAcetone-0.97 ± 0.08[5][12][13]
SoxhletAcetone48 hoursNot specified[14]
Supercritical CO₂CO₂ with 4.3% ethanol7.48 hours3.72 ± 0.22[15]
Experimental Protocols

Protocol 1: Optimized Heat Reflux Extraction [5][12][15]

  • Preparation: Weigh approximately 10-13 g of dried, finely ground lichen material and place it into a 500 mL round-bottom flask.[16]

  • Extraction: Add 160 mL of acetone to the flask.[16] A solid-to-solvent ratio of 1:10 to 1:20 (w/v) is recommended.[5]

  • Reflux: Set up a reflux apparatus and heat the mixture using a water bath (up to 90°C) or heating mantle to maintain a gentle reflux for 60 minutes.[5][15]

  • Filtration: Allow the mixture to cool to room temperature. Filter the extract through gravity or vacuum filtration to separate the lichen biomass from the acetone solution (filtrate).[16]

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the acetone, yielding the crude usnic acid extract.[1][16]

Protocol 2: Purification by Recrystallization [5][16]

  • Dissolution: Transfer the crude usnic acid extract to an Erlenmeyer flask. Add a minimal amount of hot acetone to completely dissolve the crude material.

  • Crystallization: To the hot acetone solution, add 95% ethanol. The recommended ratio is a 10:1 mixture of acetone to ethanol.

  • Isolation: Allow the solution to cool slowly to room temperature, promoting the formation of yellow, needle-like crystals. Isolate the purified crystals via vacuum filtration.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold acetone to remove residual soluble impurities.[16] Allow the crystals to air-dry on filter paper.

  • Verification: The purity of the final product can be assessed by measuring its melting point (literature value: 204 °C) and using techniques like HPLC or polarimetry.[2][16]

Synthesis of Copper (II) Usnate

This compound is the copper (II) salt of usnic acid.[7] Its synthesis involves a straightforward acid-base or salt metathesis reaction where the acidic protons of usnic acid are replaced by a copper ion. While specific patented formulations exist, a general laboratory synthesis can be proposed.[17]

G cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_isolation Isolation & Purification UA_sol Dissolve Purified Usnic Acid in Suitable Solvent (e.g., Ethanol) Mix Slowly Add Copper(II) Solution to Usnic Acid Solution with Stirring UA_sol->Mix Cu_sol Dissolve Copper(II) Salt (e.g., CuSO₄, Cu(OAc)₂) in Water Cu_sol->Mix Precipitate Observe Formation of This compound Precipitate Mix->Precipitate Stir Stir Mixture at Room or Elevated Temperature Precipitate->Stir Filter Collect Precipitate by Vacuum Filtration Stir->Filter Wash Wash with Water and Solvent to Remove Unreacted Species Filter->Wash Dry Dry the Product (e.g., in a desiccator) Wash->Dry Product Pure this compound Dry->Product

Caption: Generalized workflow for the synthesis of this compound from usnic acid.

Experimental Protocol: Proposed Synthesis
  • Solution A: Dissolve a molar equivalent of purified usnic acid in a suitable organic solvent, such as ethanol or acetone, with gentle heating if necessary.

  • Solution B: In a separate vessel, dissolve a molar equivalent of a copper (II) salt, such as copper (II) sulfate (B86663) (CuSO₄·5H₂O) or copper (II) acetate (B1210297) (Cu(OAc)₂), in distilled water or a compatible solvent mixture.[18]

  • Reaction: Slowly add Solution B to Solution A dropwise while stirring vigorously at room temperature. A precipitate of this compound should form.

  • Completion: Continue stirring the reaction mixture for 1-2 hours to ensure the reaction goes to completion.[18]

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with distilled water and the organic solvent used in Solution A to remove any unreacted starting materials and by-products.

  • Drying: Dry the final product, this compound, in a desiccator or under a vacuum.

Characterization of this compound

Confirmation of the synthesis and characterization of the this compound complex can be achieved using various analytical techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the copper ion to the usnic acid ligand by observing shifts in the characteristic absorption bands (e.g., C=O and O-H groups).[18]

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry.[18]

  • Elemental Analysis: To determine the elemental composition (C, H, Cu) and confirm the empirical formula of the synthesized complex.

  • Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the synthesized this compound.[18]

  • X-ray Diffraction (XRD): To study the crystalline structure of the final product.[18]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Copper Usnate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper usnate, the copper salt of usnic acid, is a coordination complex that has garnered significant interest within the scientific community for its potential therapeutic applications. Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, is known for its diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The complexation of usnic acid with copper can modulate these properties, offering a promising avenue for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action. While comprehensive experimental data for this compound is not abundantly available in the public domain, information can be gleaned from studies on related copper-usnic acid complexes and general principles of coordination chemistry.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₁₈H₁₄CuO₇--INVALID-LINK--[1]
Molar Mass 405.8 g/mol --INVALID-LINK--[1]
Appearance Greenish-brown solidInferred from the synthesis of related copper(II) carboxylate complexes.
Melting Point Decomposes without meltingTypical for many metal-organic complexes. Thermal analysis of related copper complexes shows decomposition at elevated temperatures.
Solubility
WaterInsoluble
Methanol (B129727)Slightly soluble
EthanolSlightly soluble
DMSOSoluble
Nonpolar organic solventsLikely soluble
UV-Vis Spectroscopy λmax ≈ 234 nm, 285 nm, 330 nmInferred from the spectra of usnic acid and its complexes. The d-d transitions of the Cu(II) ion may appear as a broad, weak absorption in the 600-800 nm region.
Infrared (IR) Spectroscopy The characteristic C=O stretching vibrations of usnic acid are expected to shift to lower wavenumbers upon coordination to copper. New bands corresponding to Cu-O vibrations may appear in the low-frequency region (around 400-600 cm⁻¹).

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from usnic acid and a copper(II) salt. This protocol is adapted from general methods for the synthesis of copper carboxylate complexes.

Materials:

  • Usnic acid

  • Copper(II) acetate (B1210297) monohydrate [Cu(OAc)₂·H₂O]

  • Methanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve a specific molar equivalent of usnic acid in methanol in a round-bottom flask with gentle heating and stirring.

  • In a separate beaker, dissolve a stoichiometric amount (e.g., 1:1 or 2:1 molar ratio of usnic acid to copper) of copper(II) acetate monohydrate in a minimal amount of deionized water or methanol.

  • Slowly add the copper(II) acetate solution to the usnic acid solution while stirring continuously.

  • A color change and the formation of a precipitate should be observed, indicating the formation of the this compound complex.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold methanol and then with deionized water to remove any unreacted starting materials and impurities.

  • Dry the resulting this compound solid in a desiccator or under vacuum at a low temperature.

Characterization of this compound

1. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the electronic absorption properties of this compound.

  • Protocol:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., DMSO).

    • Record the UV-Vis spectrum over a wavelength range of 200-800 nm using a spectrophotometer.

    • Identify the absorption maxima (λmax) corresponding to the electronic transitions within the usnate ligand and the d-d transitions of the copper(II) ion.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in this compound and confirm the coordination of usnic acid to the copper ion.

  • Protocol:

    • Prepare a KBr pellet of the solid this compound sample.

    • Record the FTIR spectrum over a wavenumber range of 4000-400 cm⁻¹.

    • Analyze the spectrum for characteristic peaks, paying close attention to the shifts in the carbonyl (C=O) and hydroxyl (O-H) stretching frequencies of usnic acid upon complexation.

3. X-ray Crystallography

  • Objective: To determine the precise three-dimensional structure of the this compound complex.

  • Protocol:

    • Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution or by vapor diffusion techniques.

    • Mount a single crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Collect diffraction data at a specific temperature (often low temperature, e.g., 100 K).

    • Solve and refine the crystal structure using appropriate software to obtain bond lengths, bond angles, and the overall coordination geometry around the copper center. A study by Takani et al. (2002) performed X-ray crystal structure analysis on a related copper-usnic acid complex, which can serve as a valuable reference.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily stemming from the combined effects of usnic acid and the copper ion. The proposed mechanisms often involve the generation of reactive oxygen species (ROS) and the subsequent modulation of key cellular signaling pathways.

Antimicrobial and Antiviral Activity

Copper compounds are well-known for their broad-spectrum antimicrobial and antiviral properties[2]. The primary mechanisms are believed to involve:

  • Disruption of Cell Membranes: Copper ions can interact with the cell membranes of bacteria and the envelopes of viruses, leading to increased permeability and leakage of cellular contents.

  • Generation of Reactive Oxygen Species (ROS): Copper ions can catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions. These ROS can damage cellular components such as lipids, proteins, and nucleic acids[2].

  • Inhibition of Essential Enzymes and Proteins: Copper can bind to sulfhydryl groups in proteins, leading to their inactivation and disruption of critical metabolic pathways.

  • DNA Damage: ROS generated by copper can cause oxidative damage to DNA, leading to mutations and cell death.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

  • Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Spread the inoculum evenly onto the surface of an appropriate agar (B569324) medium in a petri dish.

  • Create wells in the agar using a sterile cork borer.

  • Add a known concentration of a this compound solution (dissolved in a suitable solvent like DMSO) to the wells.

  • Include positive (a known antibiotic) and negative (solvent only) controls.

  • Incubate the plates under appropriate conditions for the specific microorganism.

  • Measure the diameter of the zone of inhibition around each well, which indicates the extent of antimicrobial activity[3].

Experimental Protocol: Antiviral Plaque Reduction Assay

  • Seed a monolayer of susceptible host cells in a multi-well plate.

  • Prepare serial dilutions of the this compound solution.

  • Pre-incubate the virus with the different concentrations of this compound.

  • Infect the cell monolayers with the virus-copper usnate mixtures.

  • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.

  • Incubate the plates until plaques (zones of cell death) are visible.

  • Stain the cells and count the number of plaques. The reduction in plaque number compared to the virus-only control indicates the antiviral activity[4].

Anti-inflammatory Activity

Copper complexes have been investigated for their anti-inflammatory properties[5][6]. The mechanism is thought to involve the modulation of inflammatory signaling pathways, potentially through the regulation of ROS levels.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

  • Prepare a solution of bovine serum albumin (BSA).

  • Mix the BSA solution with different concentrations of the this compound solution.

  • Use a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) as a positive control.

  • Induce denaturation by heating the solutions.

  • Measure the turbidity of the solutions using a spectrophotometer. The inhibition of denaturation is a measure of the anti-inflammatory activity.

Signaling Pathways Modulated by Copper

Copper ions are known to influence several key signaling pathways, often initiated by the generation of intracellular ROS.

Copper-Induced ROS and NF-κB Activation

Elevated intracellular copper levels can lead to oxidative stress through the production of ROS. This oxidative stress can, in turn, activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.

Copper-induced NF-κB signaling pathway.
Copper-Induced MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Copper-induced ROS can also lead to the activation of MAPK pathways such as the ERK, JNK, and p38 pathways.

Copper_MAPK_Pathway Copper-Induced MAPK Activation cluster_pathways MAPK Cascades Copper_ion This compound (Source of Cu²⁺) ROS Reactive Oxygen Species (ROS) Copper_ion->ROS Induces MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Cellular_Response Cellular Responses (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Regulates

Copper-induced MAPK signaling cascade.

Conclusion

This compound is a promising compound with a rich chemical profile and diverse biological activities. While further research is needed to fully elucidate its physicochemical properties and therapeutic potential, this guide provides a solid foundation for researchers and drug development professionals. The provided experimental protocols offer a starting point for the synthesis, characterization, and biological evaluation of this compound. The outlined signaling pathways highlight the molecular mechanisms that may underlie its observed effects, paving the way for the rational design of novel copper-based therapeutics.

References

Spectroscopic Analysis of Copper Usnate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of copper usnate, a complex formed between the divalent copper ion (Cu²⁺) and usnic acid. Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, is known for its antimicrobial, antiviral, and other biological activities. The chelation of usnic acid with metal ions like copper can modulate its therapeutic properties. Understanding the structural and electronic changes upon complexation is crucial for the development of new metallodrugs. This guide details the application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the characterization of this compound.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are indispensable tools for elucidating the structure, bonding, and electronic properties of molecules. In the context of this compound, these methods allow for the confirmation of complex formation, identification of the ligand's coordination sites to the metal ion, and investigation of the electronic environment of the copper center.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy probes the vibrational modes of molecules. By comparing the FT-IR spectrum of usnic acid with that of this compound, it is possible to identify the functional groups involved in the coordination to the copper ion.

Data Presentation

Table 1: Key FT-IR Vibrational Frequencies for Usnic Acid and Expected Shifts in this compound

Functional GroupUsnic Acid (cm⁻¹)This compound (Expected Shift)Reference
Phenolic O-H stretch3400-3200 (broad)Disappearance or significant broadening/weakening[1]
C=O (acetyl) stretch~1695Shift to lower wavenumber[2]
C=O (ring ketone) stretch~1625Shift to lower wavenumber[2]
C-O-C (ether) stretch~1288Minor shift[1]
Aromatic C=C stretch1600-1550Shift and/or change in intensity[1]
Cu-O stretchN/AAppearance of new bands in the low-frequency region (~600-400 cm⁻¹)[3]

Note: The exact peak positions can vary depending on the sample preparation and the instrument.

Experimental Protocol: FT-IR Spectroscopy

A common method for preparing solid samples for FT-IR analysis is the KBr pellet technique.

  • Sample Preparation: A small amount of the sample (1-2 mg of this compound) is ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: The mixture is then transferred to a pellet-forming die and pressed under high pressure (8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.[1]

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules in solution. However, the analysis of copper(II) complexes, such as this compound, presents significant challenges due to the paramagnetic nature of the Cu²⁺ ion.

The Challenge of Paramagnetism

The unpaired electron in the d-orbital of Cu²⁺ creates a strong magnetic field that can significantly affect the NMR signals of the coordinating ligand. This results in:

  • Signal Broadening: The paramagnetic center induces rapid relaxation of the nuclear spins, leading to very broad NMR signals that can be difficult or impossible to detect.

  • Large Chemical Shift Spreads: The interaction with the unpaired electron can cause large shifts in the resonance frequencies of the ligand's protons and carbons, often outside the typical spectral window for diamagnetic molecules.

Due to these effects, obtaining well-resolved ¹H and ¹³C NMR spectra for this compound is generally not feasible with standard NMR techniques. While specialized paramagnetic NMR techniques exist, they are complex and not routinely available. Therefore, NMR is primarily used to characterize the diamagnetic ligand, usnic acid.

Data Presentation

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for Usnic Acid

¹H NMR (in CDCl₃) δ (ppm) ¹³C NMR (in CDCl₃) δ (ppm)
-OH (phenolic)13.31C=O (acetyl)201.7
-OH (phenolic)11.03C=O (ring)198.1, 191.6
=CH-5.98Aromatic/Enol C179.3, 164.0, 157.5, 105.3, 103.8, 101.5
-COCH₃2.68, 2.67Quaternary C109.4, 98.2, 59.1
-CH₃2.11, 1.77-COCH₃32.2, 31.4
-CH₃27.9, 7.5

Data compiled from various sources. Exact values may vary based on solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy of Usnic Acid
  • Sample Preparation: Approximately 5-10 mg of usnic acid is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • ¹H NMR: A standard one-pulse sequence is used. The spectral width is typically set from -2 to 15 ppm.

    • ¹³C NMR: A proton-decoupled pulse sequence is used. The spectral width is typically set from 0 to 220 ppm. A larger number of scans is required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The complexation of usnic acid with copper(II) leads to changes in the electronic absorption spectrum, which can be used to confirm complex formation and study the coordination environment of the copper ion.

Data Presentation

Table 3: UV-Vis Absorption Maxima (λmax) for Usnic Acid and this compound

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
Usnic AcidEthanol~232, ~282Not specified[3]
Copper(II) ion (aq)Water~810 (broad)Low[4]
This compoundVariousShift in ligand bands and appearance of d-d transition bandDependent on complex[5][6]

The UV-Vis spectrum of this compound is expected to show a combination of intense ligand-based π-π* transitions (shifted from those of free usnic acid) and a broad, low-intensity band in the visible region (typically 600-900 nm) corresponding to the d-d electronic transitions of the Cu²⁺ ion. The position and intensity of this d-d band are sensitive to the geometry of the copper coordination sphere.

Experimental Protocol: UV-Vis Spectroscopy
  • Solution Preparation: Stock solutions of usnic acid and a copper(II) salt (e.g., CuSO₄·5H₂O) of known concentrations are prepared in a suitable solvent (e.g., ethanol, methanol, or a buffer solution). The this compound complex is then formed by mixing the solutions in the desired stoichiometric ratio.

  • Data Acquisition: The UV-Vis absorption spectrum is recorded using a double-beam spectrophotometer, typically in the range of 200-1100 nm. A cuvette containing the pure solvent is used as a reference.

  • Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding absorbance values are determined. For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations.[7][8]

Visualization of Workflows and Structures

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Interpretation Sample This compound Sample Prep_FTIR Prepare KBr Pellet Sample->Prep_FTIR Prep_NMR Dissolve in Deuterated Solvent (for Usnic Acid) Sample->Prep_NMR Prep_UV Prepare Solution of Known Concentration Sample->Prep_UV FTIR FT-IR Spectrometer Prep_FTIR->FTIR Acquire Spectrum NMR NMR Spectrometer Prep_NMR->NMR Acquire Spectrum UV UV-Vis Spectrophotometer Prep_UV->UV Acquire Spectrum Data_FTIR Vibrational Frequencies (cm⁻¹) FTIR->Data_FTIR Data_NMR Chemical Shifts (ppm) NMR->Data_NMR Data_UV Absorption Maxima (λmax) UV->Data_UV Interpretation Structural Elucidation & Electronic Properties Data_FTIR->Interpretation Data_NMR->Interpretation Data_UV->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

Key Functional Groups and Expected Spectroscopic Signals

Functional_Groups_Signals cluster_signals Expected Spectroscopic Signals cluster_complexation Effect of Cu²⁺ Complexation Usnic_Acid Usnic Acid Phenolic -OH Acetyl C=O Ring C=O Aromatic C=C FTIR_Signals FT-IR (cm⁻¹) ~3300 (O-H) ~1695 (C=O) ~1625 (C=O) ~1580 (C=C) Usnic_Acid->FTIR_Signals Vibrational Modes UV_Signals UV-Vis (nm) ~232 (π-π*) ~282 (π-π*) Usnic_Acid->UV_Signals Electronic Transitions NMR_Signals ¹H NMR (ppm) 13.3, 11.0 (-OH) 5.98 (=CH-) 2.68 (-COCH₃) Usnic_Acid->NMR_Signals Nuclear Resonances FTIR_Change FT-IR: O-H disappears, C=O shifts, Cu-O appears FTIR_Signals->FTIR_Change UV_Change UV-Vis: Ligand bands shift, d-d band appears UV_Signals->UV_Change NMR_Change NMR: Signals broaden and become unobservable NMR_Signals->NMR_Change

References

The Biological Role of Copper Usnate in Lichens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lichens, symbiotic organisms comprising a fungal partner (mycobiont) and a photosynthetic partner (photobiont), are known to produce a diverse array of secondary metabolites. Among these, usnic acid is a well-studied dibenzofuran (B1670420) derivative with a range of biological activities. In environments with elevated copper levels, lichens can form copper usnate, a chelate complex. This technical guide provides an in-depth exploration of the biological role of this compound in lichens, summarizing its formation, physiological functions, and antimicrobial properties. The guide consolidates quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug development.

Introduction

Lichens are remarkable for their ability to thrive in harsh environments, a resilience often attributed to their unique secondary metabolites. Usnic acid, a yellowish pigment found in many lichen species, is known for its photoprotective, antimicrobial, and antiviral properties. In the presence of heavy metals such as copper, which can be toxic at high concentrations, lichens have evolved mechanisms to mitigate cellular damage. One such mechanism is the chelation of metal ions by secondary metabolites. The formation of this compound represents a key strategy in copper detoxification and tolerance for certain lichen species. This document delves into the multifaceted biological role of this intriguing metallo-organic complex.

Formation and Physicochemical Properties of this compound

Usnic acid possesses two acidic hydroxyl groups that can participate in chelation with divalent metal ions like copper (Cu²⁺). The formation of this compound is a complexation reaction where the usnic acid molecule acts as a bidentate ligand, binding to the copper ion. The exact stoichiometry and stability of this complex can be influenced by environmental pH and the presence of other competing ions.

Biological Roles of this compound in Lichens

The formation of this compound in lichens appears to serve two primary biological roles: detoxification of excess copper and enhanced antimicrobial activity.

Role in Copper Tolerance and Detoxification

Lichens growing on copper-rich substrates, such as mine tailings, often accumulate high concentrations of this metal. Unbound copper ions can induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage, including lipid peroxidation, protein oxidation, and inhibition of photosynthetic processes.

By chelating free copper ions, usnic acid is thought to sequester them in a less bioavailable form, preventing them from participating in harmful redox reactions. This detoxification mechanism is a key component of the copper tolerance strategy in some lichen species. However, it is important to note that the presence of usnic acid alone does not universally confer copper tolerance across all lichen species, suggesting a complex interplay of various tolerance mechanisms.

Antimicrobial Properties

Both usnic acid and copper are known for their antimicrobial properties. The formation of this compound can lead to synergistic or enhanced antimicrobial effects. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported, the known mechanisms of its components suggest a potent antimicrobial action. Copper ions can disrupt microbial cell membranes, denature proteins, and interfere with enzymatic activity. Usnic acid is known to inhibit bacterial DNA and RNA synthesis. The combined action in the this compound complex could therefore target multiple cellular processes in pathogenic microorganisms.

Quantitative Data

The following tables summarize quantitative data gathered from various studies on the effects of copper on lichens and the antimicrobial properties of related compounds.

Table 1: Effect of Copper on Physiological Parameters of Lichens

Lichen SpeciesCopper ConcentrationParameter MeasuredObserved EffectReference
Ramalina farinacea50 mg/LFv/Fm (Photosynthetic efficiency)Significant decrease[1]
Ramalina farinacea100 mg/LMalondialdehyde (MDA) contentSignificant increase[1]
Ramalina farinacea500 mg/LMalondialdehyde (MDA) contentSignificant increase[1]
Evernia prunastri100 µMChlorophyll a/b ratioSignificant decrease after 24h[2]
Evernia prunastri250 µMTotal carotenoidsSignificant decrease after 4h[2]
Dermatocarpon luridum0.50 mMProtein concentrationSignificant decrease[3]
Dermatocarpon luridum0.50 mMSuperoxide Dismutase (SOD) activitySignificant increase[3]
Dermatocarpon luridum0.50 mMAscorbate Peroxidase (APX) activitySignificant increase[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Copper Compounds Against Various Microorganisms

CompoundMicroorganismMICReference
Copper sulfateEscherichia coli1.56 mg/mL[4]
Copper nitrateEscherichia coli1.56 mg/mL[4]
Copper nanoparticlesCandida albicans ATCC 10231129.7 µg/mL[1]
Copper oxide nanoparticlesCandida albicans ATCC SC531435.5 µg/mL[5]
Copper nanoparticlesAspergillus niger1.5% concentration[6]

Note: Data for this compound is limited; this table provides context from related copper compounds.

Experimental Protocols

This section details key experimental methodologies for studying the biological role of this compound in lichens.

Extraction and Quantification of Usnic Acid

Objective: To extract and quantify the usnic acid content from lichen thalli.

Protocol: Heat Reflux Extraction

  • Sample Preparation: Air-dry lichen thalli and grind them into a fine powder.

  • Extraction:

    • Place a known weight of the powdered lichen (e.g., 10 g) into a round-bottom flask.

    • Add acetone (B3395972) at a solid-to-solvent ratio of 1:10 to 1:20 (w/v) (e.g., 100-200 mL).

    • Set up a reflux apparatus and heat the mixture to the boiling point of acetone.

    • Maintain a gentle reflux for 60 minutes.

  • Filtration: After cooling, filter the extract to separate the lichen material from the acetone solution.

  • Concentration: Concentrate the filtrate using a rotary evaporator to precipitate crude usnic acid.

  • Purification (optional): Recrystallize the crude usnic acid from a minimal amount of hot acetone followed by the addition of ethanol.

Protocol: High-Performance Liquid Chromatography (HPLC) Quantification

  • Standard Preparation: Prepare a stock solution of usnic acid standard in acetone (e.g., 1 mg/mL) and create a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known weight of the dried extract in acetone and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm).

    • Mobile Phase: A mixture of methanol (B129727) and 1% phosphoric acid in water (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 282 nm.

  • Analysis: Inject the standard solutions and the sample extract into the HPLC system. Identify the usnic acid peak by comparing the retention time with the standard.

  • Quantification: Construct a calibration curve from the standard solutions and use the regression equation to calculate the concentration of usnic acid in the sample.

Assessment of Copper Toxicity on Lichen Physiology

Objective: To evaluate the physiological response of lichens to copper exposure.

Protocol: Copper Exposure and Measurement of Oxidative Stress

  • Lichen Acclimation: Clean lichen thalli of any debris and acclimate them in a controlled environment.

  • Copper Treatment: Prepare solutions of CuSO₄ in deionized water at various concentrations (e.g., 0, 50, 100, 250, 500 µM). Immerse the lichen samples in the copper solutions for a defined period (e.g., 24 or 48 hours).

  • Measurement of Malondialdehyde (MDA) Content (Indicator of Lipid Peroxidation):

    • Homogenize a known weight of fresh lichen tissue in a suitable buffer (e.g., trichloroacetic acid solution).

    • Add thiobarbituric acid (TBA) reagent and incubate at 95°C for 30 minutes.

    • Cool the reaction mixture and centrifuge to pellet debris.

    • Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).

    • Calculate the MDA concentration using its molar extinction coefficient.

  • Measurement of Antioxidant Enzyme Activity (e.g., Superoxide Dismutase - SOD):

    • Homogenize fresh lichen tissue in an extraction buffer (e.g., phosphate (B84403) buffer) on ice.

    • Centrifuge the homogenate at high speed and low temperature to obtain the crude enzyme extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

    • Perform the SOD activity assay, which is typically based on the inhibition of the photoreduction of nitroblue tetrazolium (NBT). The absorbance is measured spectrophotometrically.

    • Express SOD activity in units per milligram of protein.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual relationships and experimental workflows.

Usnic_Acid_Biosynthesis Acetate + Malonyl-CoA Acetate + Malonyl-CoA Methylphloroacetophenone Methylphloroacetophenone Acetate + Malonyl-CoA->Methylphloroacetophenone Polyketide Synthase (PKS) Usnic Acid Usnic Acid Methylphloroacetophenone->Usnic Acid Oxidative Dimerization (Cytochrome P450)

Biosynthesis of Usnic Acid.

Copper_Detoxification cluster_environment External Environment cluster_lichen Lichen Thallus Excess Cu2+ Excess Cu2+ Usnic Acid Usnic Acid Excess Cu2+->Usnic Acid Chelation Cellular Components Cellular Components Excess Cu2+->Cellular Components Toxicity This compound (Complex) This compound (Complex) Usnic Acid->this compound (Complex) This compound (Complex)->Cellular Components Reduced Toxicity Oxidative Stress Oxidative Stress Cellular Components->Oxidative Stress

Copper Detoxification by Usnic Acid.

Experimental_Workflow_Toxicity Lichen Collection & Acclimation Lichen Collection & Acclimation Copper Exposure Copper Exposure Lichen Collection & Acclimation->Copper Exposure Physiological Assays Physiological Assays Copper Exposure->Physiological Assays Measure MDA, Enzyme Activity, etc. Data Analysis Data Analysis Physiological Assays->Data Analysis

Workflow for Copper Toxicity Assessment.

Conclusion

This compound plays a significant, albeit complex, role in the biology of lichens, particularly in environments with high copper concentrations. Its formation serves as a detoxification mechanism by sequestering toxic copper ions and may also enhance the innate antimicrobial properties of its constituent parts. This technical guide has provided a consolidated overview of the current understanding of this compound, presenting quantitative data, detailed experimental protocols, and conceptual diagrams to aid researchers. Further investigation is warranted to elucidate the precise stability constant of the copper-usnate complex, to determine specific MIC values of this compound against a broader range of microorganisms, and to unravel the detailed signaling pathways affected by this complex in both lichens and their microbial adversaries. Such research will undoubtedly contribute to a deeper understanding of lichen ecophysiology and may pave the way for novel applications in drug development and bioremediation.

References

A Comprehensive Technical Review of Copper Usnate and Its Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of copper usnate, a salt derived from the lichen metabolite usnic acid, and its emerging derivatives. This document consolidates current research on their synthesis, biological activities—with a focus on anticancer and antimicrobial properties—and the underlying molecular mechanisms. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, critical biological pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the compound's potential in drug development.

Introduction

Usnic acid, a secondary metabolite predominantly found in lichens of the Usnea genus, has long been recognized for its diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties[1]. However, its therapeutic application has been hampered by issues such as poor water solubility and potential hepatotoxicity[2][3]. To overcome these limitations and enhance its pharmacological profile, researchers have explored the synthesis of usnic acid derivatives, including its metal complexes.

This compound is the copper salt of usnic acid. The chelation of usnic acid with copper(II) ions is a promising strategy, as copper complexes are known to possess significant biological activities. The coordination of metal ions with organic ligands can enhance the therapeutic efficacy of the parent compound, often through mechanisms involving redox activity and interactions with biological macromolecules[4][5]. This review focuses on the synthesis, characterization, and biological evaluation of this compound and related derivatives, providing a technical foundation for further research and development.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves the reaction of usnic acid or its modified forms with a suitable copper salt, most commonly copper(II) sulfate (B86663) or copper(II) chloride, in a methanolic or ethanolic solution.

General Synthesis of Metal-Usnic Acid Complexes

A common method for synthesizing copper(II) complexes of usnic acid derivatives involves the following conceptual steps. This workflow illustrates the general procedure for creating a Schiff base derivative of usnic acid and its subsequent complexation with a copper salt.

G cluster_ligand Ligand Synthesis cluster_complex Complexation UsnicAcid Usnic Acid Reflux1 Reflux UsnicAcid->Reflux1 Amine Primary Amine (e.g., R-NH2) Amine->Reflux1 Solvent1 Ethanol Solvent1->Reflux1 SchiffBase Usnic Acid Schiff Base (Ligand) Reflux1->SchiffBase Reflux2 Reflux (4h) SchiffBase->Reflux2 Equimolar Amount CopperSalt Copper(II) Salt (e.g., CuCl2 or CuSO4) CopperSalt->Reflux2 Solvent2 Methanol (B129727) Solvent2->Reflux2 Filtration Filtration & Washing Reflux2->Filtration FinalComplex Copper(II)-Usnate Derivative Complex Filtration->FinalComplex

Caption: General workflow for the synthesis of a Copper(II)-Usnate derivative.

Experimental Protocol: Synthesis of a Copper(II) Schiff Base Complex

This protocol is adapted from methodologies for synthesizing copper(II) complexes with Schiff base ligands derived from aromatic aldehydes and amines[4][6].

  • Ligand Preparation: An ethanolic solution of usnic acid (1.0 mmol) is mixed with an equimolar amount of a selected primary amine (1.0 mmol) in ethanol.

  • The mixture is stirred at room temperature for 2 hours and then refluxed for 3 hours.

  • Upon cooling, the resulting Schiff base ligand precipitates and is collected.

  • Complex Synthesis: A methanolic solution of the synthesized ligand (1.0 mmol) is added to a methanolic solution containing an equimolar amount of copper(II) chloride (CuCl₂) or copper(II) bromide (CuBr₂) (1.0 mmol).

  • The reaction mixture is stirred and refluxed for 4 hours.

  • The solid product that forms is collected by filtration, washed with cold methanol and water, and then dried under vacuum to yield the final copper(II) complex[4].

Characterization of the resulting complexes is typically performed using elemental analysis, Fourier-Transform Infrared (FT-IR) spectroscopy, UV-Visible spectroscopy, and sometimes X-ray crystallography to confirm the structure and coordination geometry[4][7].

Biological Activities and Efficacy

This compound and its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The complexation with copper often enhances the biological activity compared to the parent usnic acid ligand.

Anticancer Activity

Numerous studies have shown that copper complexes, including those with usnic acid derivatives, exhibit potent cytotoxic effects against a variety of human cancer cell lines. The activity is often attributed to the ability of these compounds to induce apoptosis, generate reactive oxygen species (ROS), and interfere with critical cellular processes.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various usnic acid derivatives and related copper complexes against several cancer cell lines.

Compound/DerivativeCell LineIC₅₀ (µM)Exposure Time (h)Reference
Usnic Acid-Pd(II)/Cu(II) AcylhydrazonesHeLa1.8 - 86.0Not Specified
Usnic Acid-1,8-diaminooctane ConjugateVarious Cancer Cells3 - 14Not Specified
Usnic Acid EnaminesMCF-70.16 - 2.0Not Specified
Usnic Acid-derived Isoxazole (2a, 2b)MCF-7, PC-3~348[8]
Usnic Acid-derived Isoxazole (2a, 2b)HeLa~148[8]
Copper(II) Thiosemicarbazone Complex (1a)HeLaPotent (value not specified)Not Specified[4]
Copper(II)-Lapachol Complex (with 1,10-phenanthroline)HeLa, HepG-2, HT-290.15 - 2.41Not Specified[9]
Copper(II)-Lapachol Complexes (1, 2, 5)A2780, MCF-7, PC-3, etc.~0.624[9]
Copper(II) Arylthiourea Complex (1)SW620 (metastatic colon)3.3 ± 0.272[2]
Copper(II) Arylthiourea Complex (8)PC3 (metastatic prostate)4.3 ± 0.572[2]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity[5][10][11].

  • Cell Plating: Cancer cells are seeded into 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (this compound or its derivatives) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium. The cells are then treated with these various concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2 to 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The culture medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in DMF/acetic acid) is added to each well to dissolve the purple formazan crystals formed by viable cells[12].

  • Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Copper compounds are well-known for their broad-spectrum antimicrobial properties[13]. This compound combines the inherent antibacterial activity of usnic acid, which is particularly effective against Gram-positive bacteria, with the potent antimicrobial action of copper ions[14].

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for various copper compounds against selected bacterial strains.

Compound/AgentBacterial StrainMIC (µg/mL)Reference
Copper SulfateEnterobacteriaceae isolates100 - 400[15]
Copper SulfateStaphylococcus isolates~400[15]
Copper SulfatePseudomonas isolates~400[15]
CuO Nanoparticles (~33 nm)Proteus vulgaris160[16]
CuO Nanoparticles (~33 nm)Escherichia coli200[16]
CuO NanosheetsBacillus subtilis220[16]
CuO NanosheetsMicrococcus luteus200[16]
Schiff Base Cu(II) ComplexStaphylococcus aureus32[17]
Schiff Base Cu(II) ComplexEscherichia coli64[17]

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent[17][18].

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted (two-fold) in the broth medium across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth. The results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Mechanisms of Action

The biological effects of this compound and its derivatives are multifaceted. The primary mechanisms involve the induction of oxidative stress and the activation of apoptotic signaling pathways.

Induction of Apoptosis via the Mitochondrial Pathway

A common mechanism of action for usnic acid and many anticancer copper complexes is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This process is characterized by the generation of ROS, disruption of the mitochondrial membrane potential, and a cascade of protein activations.

G cluster_cell Cancer Cell cluster_mito Mitochondrial Events CuUsnate This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) CuUsnate->ROS Mito Mitochondrion ROS->Mito DNADamage DNA Damage ROS->DNADamage Bax ↑ Bax Bcl2 ↓ Bcl-2 MMP ↓ Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis DNADamage->Apoptosis G cluster_pathways Modulated Signaling Pathways CuUsnate This compound / Usnic Acid PI3K PI3K/Akt CuUsnate->PI3K inhibits NFkB NF-κB CuUsnate->NFkB inhibits Nrf2 Nrf2 Stability PI3K->Nrf2 Apoptosis Apoptosis PI3K->Apoptosis suppresses Nrf2->PI3K Antioxidant Antioxidant Response Nrf2->Antioxidant Antioxidant->Apoptosis suppresses Bcl2 Bcl-2 NFkB->Bcl2 Bcl2->Apoptosis

References

Unveiling Copper Usnate: A Deep Dive into its Early Research and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the early research and discovery of copper usnate, a compound derived from the lichen metabolite usnic acid. It is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational science of this antimicrobial agent. The document details early synthesis methods, physicochemical characterization, and the initial explorations of its biological activity, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Introduction: The Genesis of a Natural Antimicrobial

Usnic acid, a dibenzofuran (B1670420) derivative, was first isolated from lichens in 1844.[1] Its unique chemical structure and observed biological properties prompted further investigation into its potential applications. The antimicrobial prowess of usnic acid and its salts, including this compound, became a significant area of research, particularly from the mid-20th century onwards.[2][3] This early work laid the groundwork for understanding the therapeutic potential of this natural product derivative. This compound, the copper salt of usnic acid, emerged as a compound of interest due to the well-established antimicrobial properties of both its constituent parts: usnic acid and copper.

Early Synthesis and Physicochemical Characterization

Experimental Protocol: Synthesis of this compound

The probable early synthesis of this compound would have involved the reaction of usnic acid with a suitable copper(II) salt in an appropriate solvent. The following protocol is a likely representation of the methods used in the mid-20th century.

Materials:

Procedure:

  • A solution of usnic acid was prepared by dissolving a known quantity in a suitable organic solvent, such as ethanol or acetone.

  • An aqueous solution of a copper(II) salt, like copper(II) acetate or copper(II) sulfate, was prepared separately.

  • The copper(II) salt solution was added dropwise to the usnic acid solution with constant stirring.

  • The formation of a precipitate, this compound, would be observed. The color of the precipitate is typically green.

  • The reaction mixture was stirred for a specified period to ensure complete reaction.

  • The precipitate was then collected by filtration, washed with distilled water and the organic solvent to remove any unreacted starting materials, and subsequently dried.

Physicochemical Properties

Early characterization of this compound would have relied on the analytical techniques available at the time. The following table summarizes the fundamental physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₈H₁₄CuO₇
Molecular Weight 405.85 g/mol
Appearance Green solid
Solubility Insoluble in water

Early Investigations into Antimicrobial Activity

The primary therapeutic interest in this compound stemmed from its antimicrobial properties. Early studies focused on its efficacy against various pathogenic microorganisms. A notable clinical application of this compound was in the treatment of tinea pedis (athlete's foot), demonstrating its antifungal activity.[2][3]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound was likely assessed using methods such as the agar (B569324) diffusion assay or broth dilution method to determine the minimum inhibitory concentration (MIC).

Agar Diffusion Method (Disk Diffusion):

  • A petri dish containing a suitable agar medium was uniformly inoculated with a suspension of the test microorganism.

  • A sterile paper disc impregnated with a known concentration of this compound was placed on the surface of the agar.

  • The plate was incubated under appropriate conditions for the specific microorganism.

  • The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) was measured to determine the extent of the antimicrobial activity.

Broth Dilution Method:

  • A series of tubes containing sterile growth medium were prepared.

  • This compound was added to the tubes in decreasing concentrations.

  • Each tube was inoculated with a standardized suspension of the test microorganism.

  • The tubes were incubated, and the lowest concentration of this compound that prevented visible growth was recorded as the Minimum Inhibitory Concentration (MIC).

Early Antimicrobial Efficacy Data

While specific MIC values from the earliest studies are not widely documented in modern databases, research from the mid to late 20th century confirmed the activity of usnic acid and its derivatives against a range of pathogens. For instance, (+)-usnic acid has shown in vitro efficacy against Staphylococcus epidermidis, S. aureus, and S. haemolyticus with MICs of 3.12, 12.5, and 12.5 µg/mL, respectively.[2] It was also found to be effective against Mycobacterium tuberculosis at low concentrations.[2] It is reasonable to infer that early investigations into this compound would have yielded similar findings, likely demonstrating enhanced or synergistic activity due to the presence of copper.

Signaling Pathways and Mechanisms of Action (A Modern Perspective)

The precise molecular mechanisms of this compound's antimicrobial action were not understood in the early days of its research. However, modern understanding allows us to postulate the likely pathways involved. The antimicrobial effect is believed to be a synergistic action of both the usnic acid and copper ions.

Diagram of Postulated Antimicrobial Mechanism:

Antimicrobial_Mechanism cluster_cell Bacterial/Fungal Cell Cell Wall Cell Wall Cell Membrane Cell Membrane DNA DNA Proteins Proteins ROS Reactive Oxygen Species (ROS) ROS->DNA Damage ROS->Proteins Damage This compound This compound Usnic Acid Usnic Acid This compound->Usnic Acid Dissociation Copper Ions (Cu2+) Copper Ions (Cu2+) This compound->Copper Ions (Cu2+) Dissociation Usnic Acid->Cell Wall Disruption Copper Ions (Cu2+)->Cell Membrane Disruption Copper Ions (Cu2+)->ROS Generation

Caption: Postulated synergistic antimicrobial mechanism of this compound.

Experimental and Logical Workflows

The early research into this compound would have followed a logical progression from isolation and synthesis to characterization and biological evaluation.

Diagram of Early Research Workflow:

Early_Research_Workflow Lichen Collection Lichen Collection Isolation of Usnic Acid Isolation of Usnic Acid Lichen Collection->Isolation of Usnic Acid Synthesis of this compound Synthesis of this compound Isolation of Usnic Acid->Synthesis of this compound Physicochemical Characterization Physicochemical Characterization Synthesis of this compound->Physicochemical Characterization Antimicrobial Screening Antimicrobial Screening Synthesis of this compound->Antimicrobial Screening In vitro Studies In vitro Studies Antimicrobial Screening->In vitro Studies Clinical Application (e.g., Tinea Pedis) Clinical Application (e.g., Tinea Pedis) In vitro Studies->Clinical Application (e.g., Tinea Pedis)

Caption: Logical workflow of early this compound research.

Conclusion

The early research into this compound, built upon the foundation of usnic acid's discovery, identified a promising natural antimicrobial agent. While the detailed experimental data from the earliest studies are not extensively preserved in modern digital archives, the established timeline and subsequent research confirm the long-standing interest in its therapeutic potential. The synthesis, based on fundamental chemical principles, and the observed antimicrobial efficacy, particularly its use in treating fungal infections, highlight the pioneering work in the field of natural product chemistry and pharmacology. This historical perspective provides a valuable context for contemporary research into novel antimicrobial agents derived from natural sources.

References

Toxicological Profile of Copper Usnate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Copper Usnate is the copper salt of usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species. While it has been investigated for its antimicrobial properties, a formal toxicological profile remains unestablished. This guide synthesizes the known toxicological data for copper and its compounds, and for usnic acid, to provide an inferred profile for this compound. The primary toxicological concerns are anticipated to be related to the known effects of its components: copper's potential for inducing oxidative stress and gastrointestinal and hepatic effects, and usnic acid's significant hepatotoxicity.

Toxicological Profile of Copper and its Compounds

Copper is an essential trace element, but it can be toxic at high concentrations. The toxicity of copper is influenced by its chemical form, solubility, and the route of exposure.

Acute Toxicity

Ingestion of high amounts of copper salts can lead to significant gastrointestinal distress, including nausea, vomiting, and abdominal pain.[1] In severe cases, systemic absorption can result in hepatic and renal injury.[2] The oral LD50 for copper nanoparticles in mice has been reported as 413 mg/kg, while for cupric ions (from CuCl2·2H2O), it is 110 mg/kg, indicating moderate toxicity.[3][4] Micro-sized copper particles are considered practically non-toxic, with an LD50 greater than 5000 mg/kg.[3][4]

Cytotoxicity

In vitro studies have demonstrated that copper nanoparticles and ions can induce cytotoxicity in various cell lines. The primary mechanism of copper-induced cytotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and damage to cellular components.[5][6] The cytotoxicity of copper nanoparticles is also size-dependent, with smaller particles often exhibiting greater toxicity.[7][8]

Genotoxicity

Copper compounds have been shown to induce genotoxic effects. Both single and double-strand DNA breaks have been observed in cells exposed to copper-zinc alloy nanoparticles.[9] Studies in mice have shown that oral administration of copper can induce DNA damage in blood cells.[10] The genotoxicity is often linked to the production of ROS.[9]

In Vivo Toxicity

Animal studies have identified the liver, kidneys, and spleen as target organs for copper nanoparticle toxicity.[3][4] Inhalation of copper dust and fumes can cause respiratory irritation.[2] Chronic exposure to high levels of copper can lead to its accumulation in the liver, potentially causing liver damage.[1]

Tabulated Summary of Copper Toxicity Data
Endpoint Test System Compound Result Reference
Oral LD50MiceCopper Nanoparticles (23.5 nm)413 mg/kg[3][4]
Oral LD50MiceCupric Ions (CuCl2·2H2O)110 mg/kg[3][4]
Oral LD50MiceMicro-copper Particles (17 µm)>5000 mg/kg[3][4]
Cytotoxicity (LD50)Human Liver Carcinoma (HepG2) cellsCopper Sulfate220.5 ± 23.8 µg/mL (48h exposure)[11]
GenotoxicityHuman Lung Epithelial (BEAS-2B) cellsCopper-Zinc Alloy NanoparticlesInduction of chromosomal damage, single and double-strand DNA breaks[9]
GenotoxicityMice (in vivo)CopperDNA damage in whole blood cells[10]
Target Organs (in vivo)MiceCopper NanoparticlesKidney, Liver, Spleen[3][4]

Toxicological Profile of Usnic Acid

Usnic acid is a well-studied lichen metabolite with known biological activities, but its use has been associated with significant hepatotoxicity.[8][9][11]

Acute and Chronic Toxicity

Oral intake of usnic acid has been linked to severe liver injury in humans, with daily doses of 300–1350 mg over several weeks leading to hepatotoxicity.[11] Animal studies have reported oral LD50 values for usnic acid in mice as 838 mg/kg and in rabbits as 500 mg/kg.[3]

Cytotoxicity

Usnic acid has demonstrated cytotoxic effects against a range of cancer cell lines in vitro.[12] The IC50 values vary depending on the cell line and exposure time.[12] For example, in human breast cancer cells (MCF-7), the IC50 after 72 hours of exposure has been reported to be between 11.2 µM and 105.4 µM.[12] The cytotoxic mechanism is linked to the uncoupling of oxidative phosphorylation in mitochondria.[1][8][13]

Genotoxicity

The genotoxicity of usnic acid is somewhat controversial. Some in vitro studies on V79 cells have shown that usnic acid can cause DNA damage at high concentrations in the Comet assay, but not in the micronucleus assay.[2][8] In vivo studies in mice did not show genotoxic effects.[2] However, another study in mice did report DNA damage in liver and kidney cells after oral administration.[7][[“]]

Hepatotoxicity

The most significant toxicological concern with usnic acid is its potential to cause severe liver damage.[1][8][9] The primary mechanism of usnic acid-induced hepatotoxicity is the uncoupling of mitochondrial oxidative phosphorylation, which leads to ATP depletion, oxidative stress, and ultimately hepatocyte necrosis and apoptosis.[1][8][13]

Tabulated Summary of Usnic Acid Toxicity Data
Endpoint Test System Compound Result Reference
Oral LD50MiceUsnic Acid838 mg/kg[3]
Oral LD50RabbitUsnic Acid500 mg/kg[3]
Cytotoxicity (IC50)Human Breast Cancer (MCF-7) cellsUsnic Acid11.2 - 105.4 µM (72h exposure)[12]
Genotoxicity (in vitro)V79 cells (Comet Assay)(+)-Usnic AcidDNA damage at 60 and 120 µg/mL[2][8]
Genotoxicity (in vivo)Mice (liver and kidney cells)(+)- and (-)-Usnic AcidDNA damage at 50 and 100 mg/kg[7][[“]]
Primary ToxicityHumans, various animal modelsUsnic AcidHepatotoxicity[1][8][9][11]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the reproducibility and interpretation of results. Below are generalized protocols for assays relevant to the toxicological assessment of compounds like this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Comet Assay for Genotoxicity

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage in individual cells.

Methodology:

  • Cell Preparation: Expose cells to the test compound.

  • Embedding in Agarose (B213101): Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged, damaged DNA fragments to migrate towards the anode, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular pathways involved in toxicity is essential for risk assessment and the development of potential countermeasures.

Copper-Induced Oxidative Stress Pathway

Copper's toxicity is largely mediated by its ability to participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals and subsequent oxidative stress.

Copper_Oxidative_Stress Cu Copper Ions (Cu²⁺) ROS Reactive Oxygen Species (ROS) Cu->ROS Fenton-like Reactions Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Cell_Damage Cellular Damage & Cytotoxicity Lipid_Peroxidation->Cell_Damage DNA_Damage->Cell_Damage Protein_Oxidation->Cell_Damage

Figure 1: Simplified pathway of copper-induced oxidative stress.
Usnic Acid-Induced Hepatotoxicity Pathway

Usnic acid's primary mechanism of liver injury involves the uncoupling of oxidative phosphorylation in mitochondria, leading to a cascade of events culminating in cell death.

Usnic_Acid_Hepatotoxicity UA Usnic Acid Mito Mitochondria UA->Mito OxPhos Uncoupling of Oxidative Phosphorylation Mito->OxPhos   disrupts ATP_Depletion ATP Depletion OxPhos->ATP_Depletion Ox_Stress Oxidative Stress OxPhos->Ox_Stress Hepatocyte_Injury Hepatocyte Injury (Necrosis/Apoptosis) ATP_Depletion->Hepatocyte_Injury Ox_Stress->Hepatocyte_Injury

Figure 2: Key steps in usnic acid-induced hepatotoxicity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vitro toxicity of a novel compound like this compound.

In_Vitro_Toxicity_Workflow start Compound Synthesis & Characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity genotoxicity Genotoxicity Assessment (e.g., Comet Assay) cytotoxicity->genotoxicity If cytotoxic mechanistic Mechanistic Studies (ROS, Mitochondrial Function) genotoxicity->mechanistic If genotoxic data_analysis Data Analysis & Interpretation mechanistic->data_analysis end Toxicological Profile Report data_analysis->end

Figure 3: Workflow for in vitro toxicological assessment.

Conclusion and Future Directions

The toxicological profile of this compound remains to be experimentally determined. Based on the known toxicities of copper and usnic acid, it is reasonable to hypothesize that this compound may exhibit both copper-related oxidative stress and usnic acid-induced hepatotoxicity. The presence of copper could potentially modulate the toxicity of usnic acid, and vice versa, through synergistic or antagonistic interactions.

Future research should focus on:

  • Acute and chronic toxicity studies of this compound in animal models.

  • In vitro cytotoxicity and genotoxicity assays using relevant cell lines (e.g., hepatocytes).

  • Mechanistic studies to elucidate the specific pathways affected by this compound and to determine if its toxicity is simply additive of its components or if novel toxicological properties emerge from the salt formation.

Such studies are imperative to establish a comprehensive safety profile for this compound before its potential consideration in any application.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Copper Usnate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, is well-regarded for its diverse pharmacological properties, including antibacterial, anti-inflammatory, and antiproliferative effects.[1] The biological activity of usnic acid can be modulated through the formation of metal complexes. Copper usnate, the copper salt of usnic acid, has garnered interest for its potential as an antimicrobial agent.[2][3] The chelation of copper ions by usnic acid can enhance its therapeutic properties.[1][4] This document provides detailed experimental protocols for the synthesis of this compound, along with characterization data and a visual representation of the experimental workflow.

Quantitative Data Summary

The following tables summarize key quantitative data related to the characterization and biological activity of usnic acid and its copper complexes, as reported in the literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₁₄CuO₇[5][6]
Molar Mass405.849 g/mol [3]
AppearanceViolet-coloured complex[7]

Table 2: Spectroscopic Data for Usnic Acid and its Metal Complexes

AnalysisWavelength/ShiftObservationSource
UV-Vis Absorbance of Usnic Acid (UA)290 nmIncreased absorbance in the presence of divalent metal cations, indicating chelation.[8]
UV-Vis of UA + Cu²⁺-Suppression of the peak observed with other cations.[8]

Table 3: Biological Activity Data

Compound/ComplexAssayResult (IC₅₀)Source
Usnic Acid Derivatives (Acylhydrazones) with Cu(II)Cytotoxicity (HeLa cells)1.8 to 86.0 µM[9]
This compound ComplexesAntibacterial Activity (E. coli, S. aureus)Higher than usnic acid derivatives and Cu(II) ions alone.[10]

Experimental Protocols

This section details the methodology for the synthesis of this compound, based on the principles of metal chelation by usnic acid.

Protocol 1: Synthesis of Copper(II) Usnate

This protocol describes a general method for the synthesis of Copper(II) usnate by reacting usnic acid with a copper(II) salt.

Materials:

  • (+)-Usnic acid

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or Copper(II) acetate

  • Methanol (B129727) or Ethanol (B145695)

  • Distilled water

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional)

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or desiccator

Procedure:

  • Dissolution of Usnic Acid: Dissolve a specific molar amount of (+)-usnic acid in a suitable solvent such as methanol or ethanol in a reaction flask. Gentle heating and stirring can be applied to facilitate dissolution.

  • Preparation of Copper Salt Solution: In a separate beaker, prepare a solution of a copper(II) salt (e.g., CuSO₄·5H₂O or copper(II) acetate) in distilled water or the same solvent used for usnic acid. The molar ratio of usnic acid to Cu(II) can be varied, but a 2:1 ratio is common for bidentate chelation.

  • Reaction: Slowly add the copper(II) salt solution to the usnic acid solution while stirring continuously at room temperature. A color change should be observed, indicating the formation of the this compound complex. For some derivatives, refluxing the mixture for 4-5 hours may be necessary to drive the reaction to completion.[7]

  • Precipitation and Isolation: The this compound complex may precipitate out of the solution upon formation. If not, the solvent can be partially evaporated to induce precipitation. The solid product is then collected by filtration.

  • Washing: Wash the collected solid with small portions of cold solvent to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound complex in a drying oven at a moderate temperature or in a desiccator under vacuum.

Characterization:

The synthesized this compound should be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

  • UV-Vis Spectroscopy: To confirm the chelation of copper by usnic acid. A shift in the absorption maxima compared to free usnic acid is expected.[8]

  • Infrared (IR) Spectroscopy: To identify changes in the vibrational frequencies of the functional groups (e.g., hydroxyl and carbonyl groups) of usnic acid upon coordination with copper.

  • Elemental Analysis: To determine the elemental composition (C, H, Cu) of the complex and confirm the stoichiometry.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Copper_Usnate_Synthesis Experimental Workflow for this compound Synthesis cluster_start Starting Materials cluster_reaction Synthesis cluster_purification Purification cluster_end Final Product & Analysis Usnic_Acid Usnic Acid in Solvent Mixing Mixing and Reaction Usnic_Acid->Mixing Copper_Salt Copper(II) Salt Solution Copper_Salt->Mixing Filtration Filtration Mixing->Filtration Precipitate Formation Washing Washing Filtration->Washing Drying Drying Washing->Drying Copper_Usnate This compound Drying->Copper_Usnate Characterization Characterization (UV-Vis, IR, etc.) Copper_Usnate->Characterization

Caption: A flowchart illustrating the synthesis of this compound.

Signaling Pathway of Usnic Acid's Metal Chelation

The antioxidant and other biological activities of usnic acid are related to its ability to chelate metal ions and scavenge free radicals. The phenolic hydroxyl and carbonyl groups in the usnic acid structure are key to its metal-binding capabilities.[1]

Usnic_Acid_Chelation Mechanism of Metal Ion Chelation by Usnic Acid cluster_reactants Reactants cluster_process Process cluster_products Products Usnic_Acid Usnic Acid (with -OH and C=O groups) Chelation Chelation Usnic_Acid->Chelation Metal_Ion Divalent Metal Ion (e.g., Cu²⁺) Metal_Ion->Chelation Metal_Complex Metal-Usnic Acid Complex (e.g., this compound) Chelation->Metal_Complex Protons Released Protons (H⁺) Chelation->Protons

Caption: The chelation of a metal ion by usnic acid.

References

Application Notes and Protocols for Antimicrobial Assays of Copper Usnate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper usnate, the salt derived from usnic acid—a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species—has garnered interest for its potential antimicrobial properties. This interest stems from the well-established biocidal activity of both copper ions and usnic acid.[1] Copper exerts its antimicrobial effects through multiple mechanisms, including the generation of reactive oxygen species (ROS), damage to cell membranes, and denaturation of essential proteins and nucleic acids.[2] The complexation of usnic acid with copper may enhance its antimicrobial efficacy, making this compound a promising candidate for further investigation in the development of new antimicrobial agents.

These application notes provide detailed protocols for evaluating the antimicrobial activity of this compound using standard laboratory methods: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Method for assessing the zone of inhibition.

Data Presentation: Antimicrobial Activity of Related Copper Compounds

Quantitative data specifically for this compound is not extensively available in the public domain and requires experimental determination. However, the following tables summarize the antimicrobial activity of other copper compounds against common pathogens to provide a comparative context.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Copper Compounds against Bacteria.

CompoundMicroorganismMIC (µg/mL)Reference
Copper oxide (CuO) nanoparticlesEscherichia coli100[3][4]
Copper oxide (CuO) nanoparticlesStaphylococcus aureus100[4]
Copper sulfateEnterobacteriaceae isolates200 - 400[5]
Copper sulfateStaphylococci isolates400[5]
Copper(II) complex C7Pseudomonas aeruginosa62.5[6]
Copper(II) complex C10Streptococcus mutans3.12[6]

Table 2: Zone of Inhibition of Copper-Containing Materials against Bacteria.

MaterialMicroorganismZone of Inhibition (mm)Reference
Copper particle-treated wool fabricStaphylococcus aureus19.3[7]
Copper particle-treated wool fabricEscherichia coli18.3[7]
Copper particle-treated cotton fabricStaphylococcus aureus14.7[7]
Copper particle-treated cotton fabricEscherichia coli15.3[7]

Table 3: Antifungal Activity of Copper Compounds.

CompoundMicroorganismMIC (µg/mL)Reference
Copper oxide (CuO) nanoparticlesCandida albicans35.5[8]
Copper(II) complex C20Candida glabrata0.05 - 0.2[6]
Copper(II) complex C25Aspergillus niger-[6]

(Note: The zone of inhibition for the Cu(II) complex C25 against A. niger was reported as 19.8 ± 0.99 mm at a concentration of 125 µg/mL).[6]

Experimental Protocols

Preparation of this compound Stock Solution

The solubility of this compound in aqueous solutions is limited. Therefore, a stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). It is crucial to determine the highest tolerable DMSO concentration for the test microorganisms, as DMSO itself can have inhibitory effects at higher concentrations.[9][10]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Accurately weigh a desired amount of this compound powder.

  • Dissolve the powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly to ensure complete dissolution.

  • Subsequent dilutions should be made in the appropriate sterile broth medium to achieve the desired final concentrations for the assay, ensuring the final DMSO concentration is non-inhibitory to the microorganisms (typically ≤1%).[9]

  • A solvent control (broth with the same final concentration of DMSO) must be included in all assays to assess any effect of the solvent on microbial growth.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[11][12]

Materials:

  • Sterile 96-well microtiter plates

  • Prepared this compound stock solution

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal culture grown to the appropriate phase (typically mid-logarithmic)

  • Spectrophotometer or McFarland turbidity standards

  • Sterile pipette tips and multichannel pipette

  • Incubator

Protocol:

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in the assay broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Plate Preparation:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (inoculum without this compound), and the twelfth column will be the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well from column 1 to 11. Do not add inoculum to the sterility control wells.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for most bacteria, or under appropriate conditions for the specific microorganism being tested.

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.

// Styling prep_inoculum [fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_dilutions [fillcolor="#4285F4", fontcolor="#FFFFFF"]; inoculate [fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [fillcolor="#FBBC05", fontcolor="#202124"]; read_results [fillcolor="#EA4335", fontcolor="#FFFFFF"]; determine_mic [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } .enddot Caption: Workflow for Broth Microdilution Assay to Determine MIC.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Sterile 6 mm filter paper disks

  • Prepared this compound solution of a known concentration

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal culture grown to the appropriate phase

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Protocol:

  • Inoculum Preparation:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension.

    • Rotate the swab against the inside of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Disk Preparation and Application:

    • Aseptically apply a known volume (e.g., 20 µL) of the this compound solution onto sterile filter paper disks and allow them to dry in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plates.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a control disk impregnated with the solvent (e.g., DMSO) only.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

// Styling prep_inoculum [fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_disks [fillcolor="#4285F4", fontcolor="#FFFFFF"]; inoculate_plate [fillcolor="#34A853", fontcolor="#FFFFFF"]; apply_disks [fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [fillcolor="#FBBC05", fontcolor="#202124"]; measure_zones [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } .enddot Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Mechanism of Action of Copper in Antimicrobial Activity

The antimicrobial action of copper is a multifaceted process that ultimately leads to microbial cell death. Understanding this mechanism is crucial for the development and application of copper-based antimicrobial agents like this compound.

// Styling membrane_damage [fillcolor="#34A853", fontcolor="#FFFFFF"]; ros_generation [fillcolor="#FBBC05", fontcolor="#202124"]; protein_denaturation [fillcolor="#EA4335", fontcolor="#FFFFFF"]; dna_damage [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } .enddot Caption: Proposed Mechanisms of Antimicrobial Action of Copper Ions.

References

Application of Copper Usnate in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Copper complexes have emerged as a promising class of therapeutic agents in oncology, often exhibiting potent anticancer activities through mechanisms distinct from traditional chemotherapeutics.[1][2] Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in lichens, has demonstrated cytotoxic effects against various cancer cell lines.[3][4][5][6][7] The chelation of usnic acid with copper to form copper usnate is hypothesized to enhance its biological activity, a phenomenon observed with other organic ligands complexed with copper.[1] This document provides a detailed overview of the potential applications of this compound in cancer cell line studies, including its proposed mechanisms of action and comprehensive experimental protocols.

Disclaimer: Publicly available research specifically detailing the anticancer activity of pre-synthesized this compound is limited. Therefore, the following application notes and protocols are based on the well-documented anticancer properties of the parent compound, usnic acid, and the general mechanisms of action of other copper(II) complexes. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs when investigating this compound.

II. Proposed Mechanism of Action

The anticancer activity of this compound is likely multifaceted, leveraging the biological effects of both copper ions and usnic acid. The proposed primary mechanisms include:

  • Induction of Oxidative Stress: Copper ions are redox-active and can participate in Fenton-like reactions, leading to the generation of reactive oxygen species (ROS).[1][8] Elevated ROS levels can overwhelm the cellular antioxidant capacity, causing damage to DNA, proteins, and lipids, ultimately triggering cell death.[8]

  • Induction of Apoptosis: Both usnic acid and various copper complexes are known to induce apoptosis in cancer cells.[8][9][10][11] This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins (e.g., increased Bax/Bcl-2 ratio), mitochondrial membrane depolarization, and subsequent activation of caspases.[8][12]

  • Cell Cycle Arrest: Copper complexes have been shown to arrest the cell cycle at various phases, preventing cancer cell proliferation.[9][10]

These interconnected pathways contribute to the cytotoxic effects of copper-containing compounds in cancer cells.

Copper_Usnate_Mechanism_of_Action cu_usnate This compound ros ↑ Reactive Oxygen Species (ROS) cu_usnate->ros Fenton-like reactions mito Mitochondrial Dysfunction cu_usnate->mito ox_stress Oxidative Stress ros->ox_stress dna_damage DNA Damage ox_stress->dna_damage protein_damage Protein & Lipid Damage ox_stress->protein_damage cell_cycle Cell Cycle Arrest dna_damage->cell_cycle bcl2 ↑ Bax/Bcl-2 Ratio mito->bcl2 caspases Caspase Activation bcl2->caspases apoptosis Apoptosis caspases->apoptosis proliferation ↓ Cell Proliferation apoptosis->proliferation cell_cycle->proliferation

Caption: Proposed mechanism of action for this compound in cancer cells.

III. Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following tables summarize the cytotoxic activity of the parent compound, usnic acid, against various cancer cell lines. These values can serve as a preliminary guide for designing dose-response experiments with this compound. It is anticipated that this compound may exhibit lower IC50 values (higher potency) than usnic acid alone.

Table 1: IC50 Values of Usnic Acid in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HCT116Colon Cancer72~29.1[13]
DLD-1Colon Cancer48~76.1 ((+)-UA)[13]
HT29Colon Cancer48>100[13]
DU145Prostate Cancer7245.9 ((-)-UA)[13]
PC3Prostate Cancer72>10[13]
U87MGGlioblastoma2447[13]
MCF-7Breast Cancer7211.2 - 105.4[3]
MDA-MB-231Breast Cancer24>100[13]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.

IV. Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer activity of this compound.

A. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

1. Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO, to prepare a stock solution)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

2. Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions in a dose-dependent manner. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Caption: Workflow for the MTT cell viability assay.

B. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

1. Materials:

  • This compound

  • Cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

2. Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the IC50 value for 24 or 48 hours. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).

C. Reactive Oxygen Species (ROS) Detection

This protocol is for measuring intracellular ROS levels using a fluorescent probe.

1. Materials:

  • This compound

  • Cancer cell line

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • Serum-free medium

  • Black 96-well plates with clear bottoms

  • Fluorescence microplate reader or flow cytometer

2. Protocol:

  • Seed cells in a black 96-well plate.

  • After 24 hours, treat the cells with this compound for the desired time period.

  • Remove the treatment medium and wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

D. Western Blot Analysis

This protocol is for analyzing the expression of proteins involved in apoptosis and cell cycle regulation.

1. Materials:

  • This compound

  • Cancer cell line

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p53, cyclin D1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

2. Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Assays cell_culture Cancer Cell Culture treatment This compound Treatment cell_culture->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow Flow Cytometry (Apoptosis, Cell Cycle) treatment->flow ros_assay ROS Detection treatment->ros_assay western Western Blot (Protein Expression) treatment->western

Caption: General experimental workflow for studying this compound.

V. Conclusion

This compound holds potential as a novel anticancer agent, likely acting through the induction of ROS-mediated apoptosis and cell cycle arrest. The provided protocols offer a comprehensive framework for researchers to investigate its efficacy and elucidate its precise mechanisms of action in various cancer cell lines. Further studies are warranted to establish a definitive profile of this compound's activity and to explore its therapeutic potential.

References

Copper Usnate: Application Notes and Protocols for Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper usnate, the copper salt of usnic acid, is a compound of interest for its potential therapeutic applications. Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, is known for its antimicrobial, antiviral, anti-inflammatory, and antiproliferative properties.[1] The complexation of usnic acid with copper is anticipated to enhance its biological activities, as copper itself is known to possess potent antimicrobial and cytotoxic effects.[2][3] These application notes provide a summary of the available data on copper-containing compounds and relevant protocols to guide researchers in the investigation of this compound as a potential therapeutic agent.

Therapeutic Potential

This compound is recognized primarily for its antimicrobial properties.[4] The therapeutic potential of copper compounds, more broadly, extends to anticancer and anti-inflammatory applications. The chelation of bioactive ligands with metal ions like copper can lead to enhanced efficacy.

Antimicrobial Activity

Copper compounds exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[2][3][5] The proposed mechanisms of action include the generation of reactive oxygen species (ROS), damage to cell membranes, and interference with essential cellular proteins and DNA.[2] Studies on copper complexes of usnic acid derivatives have shown that these complexes can possess higher antibacterial activities compared to the usnic acid derivatives or copper ions alone.

Anticancer Activity

Numerous copper complexes have demonstrated significant in vitro and in vivo anticancer activity.[6][7][8][9][10] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[6][10] The generation of ROS leading to oxidative stress is a key cytotoxic mechanism. Some copper complexes have even entered Phase I clinical trials for cancer treatment.[8]

Anti-inflammatory Activity

Both copper and usnic acid have been investigated for their roles in modulating inflammation.[11][12][13][14] Copper can influence inflammatory signaling pathways, although its precise role as a pro- or anti-inflammatory agent can be context-dependent. Usnic acid and its derivatives have been shown to inhibit the production of pro-inflammatory mediators.[11][12][14] The complexation of copper with anti-inflammatory ligands has been explored as a strategy to enhance therapeutic effects.

Data Presentation

In Vitro Cytotoxicity of Copper Complexes
Compound/ComplexCell LineIC50 ValueExposure TimeReference
Copper(II) complex with L1NCI-H460 (Lung Carcinoma)26.5 ± 1.1 µMNot Specified[9]
Cisplatin (Reference)NCI-H460 (Lung Carcinoma)203 ± 1.2 µMNot Specified[9]
Copper(II) complexes with 3-(4-chloro-3-nitrophenyl)thioureaSW480, SW620 (Colon Cancer), PC3 (Prostate Cancer)96.3 - 109.4 µMNot Specified[15]
ZU-3 (Copper(II) complex)HCT-116 (Colon Cancer)-48 hours[16]
Copper Nanoparticles (40-60 nm)HepG2 (Liver Carcinoma), SH-SY5Y (Neuroblastoma)Varies24 hours[17]
Antimicrobial Activity of Copper Surfaces
MicroorganismCopper ConcentrationTime to >99.9% ReductionTemperatureReference
E. coli O157:H799.9%90 minutes20 °C[3]
E. coli O157:H799.9%270 minutes4 °C[3]
Clostridioides difficile (spores and vegetative cells)65-99.9%Significant reductionNot Specified[3]
Aspergillus niger-Growth inhibitedNot Specified[3]
Candida albicans-Increased die-off compared to aluminumNot Specified[3]

Note: This table reflects the antimicrobial efficacy of solid copper surfaces, which is mechanistically related to the action of copper ions released from compounds like this compound.

Experimental Protocols

Synthesis of this compound

This protocol is a general method adapted from the synthesis of metal salts of carboxylic acids and other copper complexes.

Materials:

Procedure:

  • Dissolve Usnic Acid: Dissolve a known molar amount of usnic acid in a suitable solvent such as ethanol or methanol with gentle heating and stirring.

  • Prepare Copper Salt Solution: In a separate beaker, dissolve an equimolar amount of the copper salt (e.g., CuSO₄·5H₂O) in deionized water.

  • Reaction: Slowly add the copper salt solution to the usnic acid solution while stirring continuously. If the usnic acid is not deprotonated, a stoichiometric amount of a base like NaOH can be added to the usnic acid solution prior to the addition of the copper salt to facilitate the formation of the this compound salt.

  • Precipitation: The this compound should precipitate out of the solution. The reaction mixture can be stirred for several hours at room temperature or with gentle heating to ensure complete reaction.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with deionized water and then with a small amount of cold ethanol or methanol to remove any unreacted starting materials.

  • Drying: Dry the resulting this compound powder in a desiccator or a vacuum oven at a low temperature.

In Vitro Antimicrobial Susceptibility Testing

This protocol is based on the agar (B569324) well diffusion method.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Sterile Petri dishes

  • Sterile swabs

  • Sterile cork borer or pipette tips

  • This compound solution of known concentration (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., a standard antibiotic)

  • Negative control (solvent used to dissolve this compound)

  • Incubator

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in a sterile broth.

  • Inoculate Agar Plates: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile swab.

  • Create Wells: Create wells in the agar using a sterile cork borer.

  • Add Test Solutions: Add a defined volume (e.g., 100 µL) of the this compound solution, positive control, and negative control to separate wells.

  • Incubation: Incubate the plates at the optimal temperature and duration for the growth of the microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone around each well where microbial growth is inhibited.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay to assess cell viability.

Materials:

  • Human cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound solution of known concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathways for this compound

Based on the known activities of copper and usnic acid, this compound may exert its therapeutic effects through the modulation of key signaling pathways such as NF-κB and MAPK.

G cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects This compound This compound ROS Production ROS Production This compound->ROS Production NF-kB Pathway NF-kB Pathway ROS Production->NF-kB Pathway MAPK Pathway MAPK Pathway ROS Production->MAPK Pathway Inflammation Inflammation NF-kB Pathway->Inflammation Modulation Apoptosis Apoptosis MAPK Pathway->Apoptosis Induction Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation Inhibition

Caption: Proposed signaling pathways modulated by this compound.

Experimental Workflow for Evaluating Therapeutic Potential

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis Characterization Characterization Synthesis->Characterization Antimicrobial Assays Antimicrobial Assays Characterization->Antimicrobial Assays Cytotoxicity Assays Cytotoxicity Assays Characterization->Cytotoxicity Assays Anti-inflammatory Assays Anti-inflammatory Assays Characterization->Anti-inflammatory Assays Animal Models Animal Models Antimicrobial Assays->Animal Models Cytotoxicity Assays->Animal Models Anti-inflammatory Assays->Animal Models Efficacy & Toxicity Efficacy & Toxicity Animal Models->Efficacy & Toxicity

Caption: General workflow for therapeutic evaluation of this compound.

Conclusion

This compound holds promise as a therapeutic agent, particularly in the areas of antimicrobial and anticancer therapy. The provided protocols and data serve as a foundational guide for researchers to explore its potential. Further investigation is warranted to elucidate the precise mechanisms of action, establish a comprehensive safety and efficacy profile, and determine specific quantitative measures of its biological activity.

References

Application Notes & Protocols: Evaluating the Antimicrobial Activity of Copper Usnate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Copper usnate, the copper salt of usnic acid, is recognized for its antimicrobial properties[1]. As interest in novel antimicrobial agents continues to grow, standardized evaluation of these compounds is critical. These application notes provide detailed protocols for assessing the antimicrobial efficacy of this compound, leveraging established methods used for other copper-based antimicrobials. The protocols cover essential assays including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Disk Diffusion, and Time-Kill Kinetics.

Mechanism of Antimicrobial Action of Copper Compounds

The antimicrobial activity of copper is a multifaceted process primarily driven by the release of copper ions (Cu²⁺)[2][3]. These ions induce cell death through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: Copper ions catalyze the formation of highly reactive oxygen species, such as hydroxyl radicals, through Fenton-like reactions. This leads to oxidative stress, causing widespread damage to cellular components[2][4].

  • Cell Membrane Damage: Copper ions can interact with the cell membrane, causing lipid peroxidation and increasing membrane permeability. This disrupts the membrane's integrity, leading to the leakage of essential intracellular contents[3][5][6].

  • Protein and Enzyme Inactivation: Copper ions can bind to essential proteins and enzymes, particularly to sulfhydryl groups, altering their three-dimensional structure and inhibiting their function[3].

  • DNA Degradation: The generated ROS can cause significant damage to nucleic acids, leading to DNA cleavage and preventing cellular replication[2].

cluster_0 This compound Action cluster_1 Cellular Targets cluster_2 Cellular Damage cu_usnate This compound cu_ion Release of Copper Ions (Cu²⁺) cu_usnate->cu_ion ros Generation of Reactive Oxygen Species (ROS) cu_ion->ros membrane Cell Membrane Disruption cu_ion->membrane protein Protein & Enzyme Inactivation cu_ion->protein lipid_peroxidation Lipid Peroxidation & Increased Permeability ros->lipid_peroxidation dna_damage DNA Damage ros->dna_damage membrane->lipid_peroxidation metabolism_disruption Metabolic Disruption protein->metabolism_disruption cell_death Cell Death lipid_peroxidation->cell_death dna_damage->cell_death metabolism_disruption->cell_death

Caption: Antimicrobial mechanism of copper compounds.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[7]. The broth microdilution method is a standard procedure for determining MIC.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution (appropriately diluted in MHB to the desired starting concentration) to well 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.

    • Continue this process from well 2 to well 10.

    • Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture in saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in MHB to achieve a final concentration of 1 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This results in a final inoculum density of 5 x 10⁵ CFU/mL and further dilutes the compound by half.

    • Add 100 µL of sterile MHB to well 12 (sterility control).

  • Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilute Perform 2-Fold Serial Dilutions of this compound prep_stock->serial_dilute prep_plate Dispense Broth into 96-Well Plate prep_plate->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_results Read MIC: Lowest Concentration with No Visible Growth incubate->read_results end End read_results->end start Start with Completed MIC Assay Plate select_wells Select Wells with No Visible Growth (MIC and higher concentrations) start->select_wells subculture Aliquot from Selected Wells onto Agar Plates select_wells->subculture incubate Incubate Agar Plates (37°C, 18-24h) subculture->incubate count_colonies Count Colonies on Each Plate incubate->count_colonies determine_mbc Determine MBC: Lowest Concentration with ≥99.9% Killing count_colonies->determine_mbc end End determine_mbc->end start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_disk Impregnate Sterile Disks with this compound start->prep_disk inoculate_plate Swab Inoculum onto Mueller-Hinton Agar Plate for Confluent Growth prep_inoculum->inoculate_plate apply_disk Place Disks on Inoculated Agar Surface inoculate_plate->apply_disk prep_disk->apply_disk incubate Invert and Incubate Plate (37°C, 16-18h) apply_disk->incubate measure_zone Measure Diameter of the Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end start Start prep_cultures Prepare Test Cultures with This compound (at 0.5x, 1x, 2x, 4x MIC) and a Growth Control start->prep_cultures inoculate Inoculate Cultures to a Final Density of ~5 x 10⁵ CFU/mL prep_cultures->inoculate sampling Withdraw Aliquots at Timed Intervals (0, 2, 4, 6, 8, 24h) inoculate->sampling dilute_plate Perform Serial Dilutions and Plate onto Agar sampling->dilute_plate incubate Incubate Plates (37°C, 18-24h) dilute_plate->incubate count_colonies Count Colonies to Determine CFU/mL at Each Time Point incubate->count_colonies plot_data Plot log₁₀ CFU/mL vs. Time to Generate Kill Curve count_colonies->plot_data end End plot_data->end

References

Application Notes and Protocols: Copper Usnate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper usnate, the salt derived from usnic acid, presents a compelling candidate for development in novel drug delivery systems, particularly in oncology. Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, is known for its antimicrobial, antiviral, and anticancer properties.[1][2] However, its clinical application has been hampered by poor water solubility and potential hepatotoxicity.[3][4] Complexation with copper to form this compound and subsequent incorporation into nanocarriers may enhance its therapeutic efficacy, improve bioavailability, and mitigate toxicity.[5]

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of this compound-loaded nanoparticles for anticancer drug delivery. The protocols outlined below are based on established methodologies for usnic acid and its derivatives and can be adapted for the development of this compound formulations.

Data Presentation: Physicochemical Characteristics of Usnic Acid-Loaded Nanoparticles

The following table summarizes representative quantitative data for usnic acid-loaded nanoparticles from the literature. This data can serve as a benchmark for the development and characterization of this compound-loaded delivery systems.

FormulationPolymer/LipidParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
UA-PLGA NanocapsulesPLGA, Soybean Oil324 ± 88Not ReportedNot Reported~6.25[4]
UA-Polymeric MicellesSoluplus, Solutol HS15, TPGS45.39 ± 0.31Not Reported82.13 ± 5.57Not Reported[6]
UA-Loaded Magnetite NanoparticlesCationic PolyacrylamideNot ReportedNot ReportedNot ReportedNot Reported[7]
UA-Loaded LiposomesNot ReportedNot ReportedNot ReportedNot Reported2 mg/mL[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a method for the synthesis of a copper(II) complex of usnic acid.

Materials:

Procedure:

  • Dissolve (+)-usnic acid in methanol.

  • Dissolve copper(II) acetate monohydrate in deionized water.

  • Slowly add the copper(II) acetate solution to the usnic acid solution with constant stirring.

  • A precipitate of this compound will form.

  • Continue stirring the mixture at room temperature for 2-3 hours.

  • Collect the precipitate by filtration.

  • Wash the precipitate with methanol and then with deionized water to remove any unreacted starting materials.

  • Dry the resulting this compound complex under vacuum.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is adapted from methods used for the nanoencapsulation of usnic acid and can be applied to this compound.[3][8]

Materials:

  • This compound (synthesized as per Protocol 1)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (B3395972)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Deionized water

Procedure:

  • Dissolve a specific amount of this compound and PLGA in acetone to form the organic phase.

  • Prepare an aqueous solution of PVA, which will act as the surfactant.

  • Add the organic phase dropwise to the aqueous PVA solution under continuous high-speed homogenization or sonication.

  • Continue homogenization/sonication for 5-10 minutes to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature for several hours to allow for the evaporation of acetone and the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).

  • Wash the nanoparticle pellet with deionized water to remove excess PVA and any unencapsulated this compound.

  • Resuspend the final nanoparticle formulation in deionized water or a suitable buffer for further analysis.

Protocol 3: Characterization of this compound-Loaded Nanoparticles

1. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

    • Measure the zeta potential to assess the surface charge and stability of the nanoparticles.

2. Encapsulation Efficiency and Drug Loading:

  • Method: Indirect quantification using UV-Vis Spectrophotometry.

  • Procedure:

    • After centrifugation of the nanoparticle suspension, collect the supernatant.

    • Measure the absorbance of the supernatant at the characteristic wavelength for this compound using a UV-Vis spectrophotometer.

    • Calculate the amount of free (unencapsulated) this compound in the supernatant using a standard calibration curve.

    • Determine the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

      • DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100

3. Morphology Analysis:

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid (for TEM) or a stub (for SEM).

    • Allow the sample to air dry.

    • For TEM, negative staining with phosphotungstic acid may be required.

    • Image the nanoparticles to observe their size, shape, and surface morphology.

Protocol 4: In Vitro Drug Release Study

Method: Dialysis Method

Procedure:

  • Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (e.g., 12 kDa).

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of this compound released into the medium using UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released against time.

Protocol 5: In Vitro Cytotoxicity Assay

Method: MTT Assay

Procedure:

  • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.[9][10]

  • Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Synthesis This compound Synthesis Formulation Nanoparticle Formulation Synthesis->Formulation Size_Zeta Size & Zeta Potential (DLS) Formulation->Size_Zeta EE_DL Encapsulation & Loading Formulation->EE_DL Morphology Morphology (TEM/SEM) Formulation->Morphology Release Drug Release Formulation->Release Cytotoxicity Cytotoxicity (MTT Assay) Formulation->Cytotoxicity

Fig. 1: Experimental workflow for this compound drug delivery systems.

Signaling_Pathway cluster_cell Cancer Cell UA Usnic Acid / this compound PI3K_Akt PI3K/Akt Pathway UA->PI3K_Akt Inhibits MAPK MAPK Pathway UA->MAPK Modulates Mitochondria Mitochondria UA->Mitochondria CellCycle Cell Cycle Proteins UA->CellCycle Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes MAPK->Proliferation Promotes Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest Induces Apoptosis->Proliferation Inhibits CellCycleArrest->Proliferation Inhibits

Fig. 2: Proposed signaling pathways of usnic acid in cancer cells.

References

Application Notes and Protocols for the Quantification of Copper Usnate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper usnate, the copper salt of usnic acid, is a compound of interest in pharmaceutical and cosmetic formulations due to the antimicrobial and therapeutic properties of its constituent parts. Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, exhibits a range of biological activities. The chelation of usnic acid with copper can modulate its bioavailability and activity, making accurate quantification in formulations critical for quality control, stability testing, and dosage determination.

This document provides detailed application notes and protocols for the analytical quantification of this compound in various formulations. The primary methods covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of the usnic acid moiety and Atomic Absorption Spectroscopy (AAS) for the determination of the copper content.

Analytical Methodologies

The quantification of this compound in a formulation can be approached by analyzing its two primary components: usnic acid and copper. Due to the nature of the complex, a common and reliable strategy is to quantify the usnic acid content using a stability-indicating HPLC-UV method and, if required, to determine the total copper content by AAS. The concentration of this compound can then be calculated based on the stoichiometry of the complex.

Quantification of Usnic Acid by High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for separating and quantifying usnic acid from other excipients in a formulation, ensuring specificity and accuracy.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Usnic acid, being a relatively nonpolar molecule, is well-retained on a C18 column and can be eluted with a suitable organic-aqueous mobile phase. Detection is achieved by UV spectrophotometry, as usnic acid has strong chromophores that absorb light in the UV region, with absorption maxima typically observed around 232 nm and 282 nm.[1][2] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocol: HPLC-UV for Usnic Acid

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Usnic acid reference standard.
  • HPLC grade methanol (B129727), acetonitrile, and water.
  • Phosphoric acid or acetic acid.
  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and 1% phosphoric acid in water (e.g., 85:15 v/v).[3]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection Wavelength: 282 nm.[1][2][4]
  • Injection Volume: 20 µL.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of usnic acid reference standard and dissolve it in 10 mL of methanol.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
  • Sample Preparation:
  • Accurately weigh a portion of the formulation equivalent to approximately 10 mg of usnic acid.
  • Disperse the sample in a suitable solvent (e.g., methanol) and sonicate for 15-20 minutes to ensure complete dissolution of the this compound.
  • Transfer the solution to a 100 mL volumetric flask and dilute to volume with the solvent.
  • Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
  • Inject the sample solution.
  • Identify the usnic acid peak in the sample chromatogram by comparing its retention time with that of the standard.
  • Calculate the concentration of usnic acid in the sample using the regression equation from the calibration curve.

Quantification of Copper by Atomic Absorption Spectroscopy (AAS)

For the direct measurement of copper content, AAS is a robust and sensitive technique.

Principle: AAS measures the absorption of light by free atoms in a gaseous state. A sample solution is nebulized and introduced into a flame, where it is atomized. A light beam from a copper hollow cathode lamp is passed through the flame, and the amount of light absorbed is proportional to the concentration of copper atoms.

Experimental Protocol: Flame AAS for Copper

1. Instrumentation and Materials:

  • Atomic Absorption Spectrophotometer with a copper hollow cathode lamp.
  • Air-acetylene flame.
  • Copper standard solution (1000 µg/mL).
  • Concentrated nitric acid.
  • Deionized water.

2. Instrumental Parameters:

  • Wavelength: 324.8 nm.
  • Slit Width: 0.7 nm.
  • Lamp Current: As recommended by the manufacturer.
  • Fuel/Oxidant: Acetylene/Air.

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Commercially available or prepared by dissolving 1.000 g of copper metal in a minimal volume of concentrated nitric acid and diluting to 1 L with deionized water.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using 2% nitric acid to obtain concentrations in the linear working range of the instrument (e.g., 0.5 to 5 µg/mL).
  • Sample Preparation (Acid Digestion):
  • Accurately weigh a portion of the formulation.
  • Transfer to a digestion vessel and add a suitable volume of concentrated nitric acid.
  • Gently heat the sample until the organic matter is destroyed and the solution is clear.
  • Cool the digest and quantitatively transfer it to a volumetric flask, diluting to a known volume with deionized water. Further dilution may be necessary to bring the copper concentration within the working range.

4. Analysis and Quantification:

  • Aspirate the blank (2% nitric acid) to zero the instrument.
  • Aspirate the standard solutions and record their absorbance values to create a calibration curve.
  • Aspirate the prepared sample solution and record its absorbance.
  • Calculate the copper concentration in the sample from the calibration curve, accounting for all dilutions.

Quantitative Data Summary

The following tables summarize typical validation parameters for the described analytical methods.

Table 1: HPLC-UV Method for Usnic Acid Quantification

ParameterTypical Value/RangeReference
Linearity Range2 - 10 µg/mL[5][6]
Correlation Coefficient (r²)> 0.999[5][6]
Limit of Detection (LOD)0.109 µg/mL[5][6]
Limit of Quantification (LOQ)0.364 µg/mL[5][6]
Accuracy (% Recovery)98 - 102%[5][6]
Precision (% RSD)< 2%[5][6]

Table 2: AAS Method for Copper Quantification

ParameterTypical Value/RangeReference
Linearity Range0.5 - 5.0 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantification (LOQ)~0.03 µg/mL
Accuracy (% Recovery)95 - 105%[7]
Precision (% RSD)< 5%[7]

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Formulation Weigh Formulation Dissolve Dissolve in Solvent (e.g., Methanol) Formulation->Dissolve Dilute_Sample Dilute to Volume Dissolve->Dilute_Sample Filter Filter (0.45 µm) Dilute_Sample->Filter Inject_Sample Inject Sample Filter->Inject_Sample Standard Weigh Usnic Acid Reference Standard Stock Prepare Stock Solution Standard->Stock Working_Std Prepare Working Standards Stock->Working_Std Inject_Std Inject Standards Working_Std->Inject_Std Cal_Curve Generate Calibration Curve Inject_Std->Cal_Curve Calculate Calculate Usnic Acid Concentration Cal_Curve->Calculate Peak_Area Measure Peak Area Inject_Sample->Peak_Area Peak_Area->Calculate Report Report Results Calculate->Report AAS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis AAS Analysis cluster_quant Quantification Formulation Weigh Formulation Digest Acid Digestion (Nitric Acid) Formulation->Digest Dilute_Sample Dilute to Volume Digest->Dilute_Sample Aspirate_Sample Aspirate Sample Dilute_Sample->Aspirate_Sample Standard Copper Standard (1000 µg/mL) Working_Std Prepare Working Standards Standard->Working_Std Aspirate_Std Aspirate Standards Working_Std->Aspirate_Std Aspirate_Blank Aspirate Blank Aspirate_Blank->Aspirate_Std Cal_Curve Generate Calibration Curve Aspirate_Std->Cal_Curve Calculate Calculate Copper Concentration Cal_Curve->Calculate Absorbance Measure Absorbance Aspirate_Sample->Absorbance Absorbance->Calculate Report Report Results Calculate->Report

References

Formulation of Copper Usnate for Topical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper usnate, the salt derived from usnic acid and copper, presents a promising bioactive compound for topical dermatological applications. It is known to possess antimicrobial, anti-inflammatory, and antioxidant properties.[1] This document provides a comprehensive guide to the formulation, characterization, and in vitro evaluation of this compound for topical delivery. The protocols and data presented herein are intended to serve as a foundational resource for researchers and formulation scientists in the development of novel topical therapies.

Formulation Strategies for Topical Delivery of this compound

The topical delivery of this compound can be approached through various formulation strategies, each offering distinct advantages in terms of stability, skin penetration, and bioavailability. Key strategies include conventional ointments and advanced nanocarrier systems like nanoparticles and liposomes.

Ointment/Cream Formulations

Ointments and creams are conventional semi-solid formulations suitable for topical application. They provide an occlusive barrier, enhance skin hydration, and can facilitate the sustained release of the active ingredient.

Table 1: Example of a Basic Cream Formulation for Copper Nanoparticles

Ingredient Function Excipient Examples
Oil PhaseEmollient, vehicleBeeswax, Cetyl alcohol, Stearic acid, Mineral oil, Isopropyl myristate
Water PhaseVehicleDistilled water, Glycerin
EmulsifierStabilize emulsionPolysorbate 80, Triethanolamine
Active IngredientTherapeutic agentThis compound (or Copper Nanoparticles)
PreservativePrevent microbial growthMethylparaben

Source: Adapted from general cream formulation principles.[2][3]

Nanoparticle Formulations

Nanoparticles offer several advantages for topical drug delivery, including increased surface area, enhanced skin penetration, and controlled release of the active compound.[4] Copper nanoparticles, in particular, have been explored for their therapeutic effects on the skin.[5]

Table 2: Characterization of Copper Nanoparticles for Topical Formulations

Parameter Typical Range/Value Significance
Particle Size10 - 200 nmInfluences skin penetration and cellular uptake
Polydispersity Index (PDI)< 0.3Indicates a homogenous size distribution
Zeta Potential± 30 mVIndicates colloidal stability
Encapsulation EfficiencyVaries depending on methodDetermines the amount of drug successfully loaded

Note: The data in this table is generalized from studies on various copper nanoparticles and may not be specific to this compound.

Liposomal Formulations

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. They are biocompatible and can enhance the penetration of active ingredients into the skin.

Table 3: Characterization of GHK-Cu Loaded Liposomes

Lipid Composition GHK-Cu Concentration (mg/cm³) Encapsulation Efficiency (%) Particle Size (nm) Polydispersity Index (PDI)
Lecithin1.025.1 ± 1.5180 ± 100.25 ± 0.03
Lecithin5.020.5 ± 1.2195 ± 120.28 ± 0.04
Lecithin10.015.3 ± 1.0210 ± 150.31 ± 0.03
Lecithin/Cholesterol1.030.2 ± 1.8175 ± 90.23 ± 0.02
Lecithin/Cholesterol5.025.8 ± 1.6188 ± 110.26 ± 0.03
Lecithin/Cholesterol10.020.1 ± 1.3205 ± 140.29 ± 0.04

Source: Adapted from a study on GHK-Cu loaded liposomes.[6]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from usnic acid and a copper salt.

Materials:

Procedure:

  • Dissolve usnic acid in ethanol.

  • In a separate container, dissolve the copper(II) salt in deionized water.

  • Slowly add the copper salt solution to the usnic acid solution while stirring. If necessary, add triethylamine dropwise to facilitate the reaction.

  • A precipitate of this compound should form.

  • Continue stirring for a specified period (e.g., 2-4 hours) at room temperature or with gentle heating.

  • Collect the precipitate by filtration.

  • Wash the precipitate with deionized water and ethanol to remove unreacted starting materials.

  • Dry the this compound product under vacuum.

Workflow for this compound Synthesis

SynthesisWorkflow UsnicAcid Dissolve Usnic Acid in Ethanol Mix Mix Solutions (with optional base) UsnicAcid->Mix CopperSalt Dissolve Copper(II) Salt in Water CopperSalt->Mix Stir Stir for 2-4 hours Mix->Stir Filter Filter Precipitate Stir->Filter Wash Wash with Water and Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product This compound Dry->Product

Caption: A generalized workflow for the synthesis of this compound.

Preparation of a this compound Ointment (Hypothetical Protocol)

Objective: To prepare a simple ointment containing this compound.

Materials:

  • This compound

  • White Petrolatum

  • Mineral Oil

Procedure:

  • Levigate the finely powdered this compound with a small amount of mineral oil to form a smooth paste.

  • Gradually incorporate the paste into the white petrolatum base, mixing until a uniform ointment is achieved.

Preparation of this compound-Loaded Nanoparticles (General Protocol)

Objective: To encapsulate this compound into polymeric nanoparticles.

Materials:

  • This compound

  • Polymer (e.g., PLGA)

  • Organic solvent (e.g., acetone, dichloromethane)

  • Surfactant (e.g., PVA, Poloxamer 188)

  • Deionized water

Procedure (Emulsion-Solvent Evaporation Method):

  • Dissolve this compound and the polymer in the organic solvent.

  • Prepare an aqueous solution of the surfactant.

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.

Workflow for Nanoparticle Preparation

NanoparticleWorkflow OrganicPhase Dissolve this compound and Polymer in Organic Solvent Emulsify Emulsify OrganicPhase->Emulsify AqueousPhase Prepare Aqueous Surfactant Solution AqueousPhase->Emulsify Evaporate Solvent Evaporation Emulsify->Evaporate Centrifuge Centrifuge and Wash Evaporate->Centrifuge Lyophilize Lyophilize Centrifuge->Lyophilize Nanoparticles This compound-Loaded Nanoparticles Lyophilize->Nanoparticles LiposomeWorkflow Lipids Dissolve Lipids in Organic Solvent Film Form Thin Lipid Film Lipids->Film Hydrate Hydrate with Copper Usnate Solution Film->Hydrate SizeReduction Sonication/Extrusion Hydrate->SizeReduction Purify Purify SizeReduction->Purify Liposomes This compound-Loaded Liposomes Purify->Liposomes NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active degradation of IκB DNA DNA NFkB_active->DNA translocates to nucleus Gene_Expression Gene Expression (Pro-inflammatory Cytokines) DNA->Gene_Expression binds and activates MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Growth Factors, Stress, Cytokines Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors translocates to nucleus and activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression TGFb_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Receptor TGF-β Receptor (Type I/II) TGFb->Receptor binds SMAD23 SMAD2/3 Receptor->SMAD23 phosphorylates SMAD_Complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex DNA DNA SMAD_Complex->DNA translocates to nucleus Gene_Expression Gene Expression (Collagen, Elastin) DNA->Gene_Expression regulates

References

Application Notes and Protocols for Copper Usnate as an Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper usnate, the copper salt of usnic acid, is a compound of interest for its potential therapeutic properties, including its role as an anti-inflammatory agent.[1][2] Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, has demonstrated significant anti-inflammatory, antiviral, and antibacterial activities.[1] While direct and extensive research on this compound's anti-inflammatory mechanisms is still emerging, the well-documented activities of its parent compound, usnic acid, provide a strong foundation for its proposed application. It is hypothesized that the anti-inflammatory effects of this compound are primarily mediated by the usnic acid component. This document provides a detailed overview of the anti-inflammatory mechanisms of usnic acid as a proxy for this compound, along with relevant experimental protocols and quantitative data to guide further research and development.

The anti-inflammatory properties of copper itself are also recognized, with some studies suggesting its potential to alleviate pain and inflammation associated with conditions like arthritis.[3] Copper is an essential trace element involved in various enzymatic reactions and connective tissue repair, and its compounds have been explored for their therapeutic benefits.[3]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of usnic acid, and by extension likely this compound, involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

Key molecular events in the inhibition of NF-κB by usnic acid include:

  • Inhibition of IκBα Degradation: Usnic acid prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5]

  • Suppression of NF-κB Nuclear Translocation: By stabilizing IκBα, usnic acid inhibits the translocation of the active NF-κB p65 and p50 subunits into the nucleus.[5][6]

  • Downregulation of Pro-inflammatory Mediators: The inhibition of NF-κB activation leads to a significant reduction in the expression and production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][3][4]

  • Reduction of iNOS and COX-2 Expression: Usnic acid has been shown to decrease the expression of iNOS and COX-2, enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.[3][7]

  • Upregulation of Anti-inflammatory Mediators: In addition to suppressing pro-inflammatory pathways, usnic acid can also enhance the expression of anti-inflammatory molecules like Interleukin-10 (IL-10) and heme oxygenase-1 (HO-1).[1][3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkBa IkBa IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits IkBa->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Copper_Usnate This compound (via Usnic Acid) Copper_Usnate->IkBa Prevents Degradation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Pro_inflammatory_genes Activates Transcription

Caption: Proposed mechanism of this compound via inhibition of the NF-κB pathway.

Data Presentation: In Vitro Anti-inflammatory Activity of Usnic Acid

The following tables summarize the quantitative data on the anti-inflammatory effects of usnic acid from in vitro studies, which can be used as a reference for investigating this compound.

Table 1: Inhibition of Pro-inflammatory Mediators by Usnic Acid in LPS-stimulated RAW 264.7 Macrophages

MediatorIC50 Value (µM)Cell LineStimulantReference
TNF-α12.8RAW 264.7LPS[5][8]
Nitric Oxide (NO)4.7RAW 264.7LPS[5][8]

Table 2: Effects of Usnic Acid on Cytokine and Enzyme Expression in LPS-stimulated RAW 264.7 Macrophages

CompoundConcentrationEffectTargetReference
Usnic Acid1.5 - 10 µg/mLDecreaseTNF-α, IL-1β, IL-6, NO[8]
Usnic Acid1.5 - 10 µg/mLDecreaseTNF-α mRNA, COX-2 mRNA, iNOS mRNA[8]
Usnic Acid1.5 - 10 µg/mLIncreaseIL-10 mRNA, HO-1 mRNA[8]

Experimental Protocols

In Vitro Anti-inflammatory Assay: LPS-stimulated Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory activity of a test compound, such as this compound, using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to various concentrations in the cell culture medium.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

3. Induction of Inflammation:

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control group (no LPS) and a positive control group (LPS only).

4. Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Cytokine Levels (TNF-α, IL-6, IL-1β, IL-10): Quantify the concentration of cytokines in the culture supernatant using commercially available ELISA kits.

  • Gene Expression (iNOS, COX-2, TNF-α, etc.): Isolate total RNA from the cells and perform RT-qPCR to determine the relative mRNA expression levels of target genes.

  • Protein Expression (NF-κB, IκBα, iNOS, COX-2): Perform Western blotting to analyze the protein levels of key signaling molecules in cell lysates.

G Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Pre-treat with This compound Seeding->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Analysis Analysis of Inflammatory Markers Incubation->Analysis NO Nitric Oxide Assay (Griess Reagent) Analysis->NO Cytokines Cytokine Measurement (ELISA) Analysis->Cytokines Gene_Expression Gene Expression (RT-qPCR) Analysis->Gene_Expression Protein_Expression Protein Expression (Western Blot) Analysis->Protein_Expression End End NO->End Cytokines->End Gene_Expression->End Protein_Expression->End

Caption: Workflow for in vitro anti-inflammatory screening.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol outlines a standard in vivo model to evaluate the acute anti-inflammatory effects of this compound in rodents.

1. Animals:

  • Use male Wistar rats or Swiss albino mice (e.g., 180-220 g).

  • Acclimatize the animals for at least one week before the experiment.

  • House the animals under standard laboratory conditions with free access to food and water.

2. Experimental Groups:

  • Divide the animals into several groups (n=6-8 per group):

    • Vehicle control group (e.g., saline or 0.5% carboxymethyl cellulose).

    • This compound treated groups (different doses).

    • Positive control group (e.g., indomethacin (B1671933) or diclofenac).

3. Compound Administration:

  • Administer this compound or the control substances orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.

4. Induction of Edema:

  • Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each animal.

5. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

6. Data Analysis:

  • Calculate the increase in paw volume (edema) by subtracting the initial paw volume from the paw volume at each time point.

  • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

G Start Start Animal_Acclimatization Acclimatize Rodents Start->Animal_Acclimatization Grouping Divide into Experimental Groups Animal_Acclimatization->Grouping Administration Administer this compound or Controls Grouping->Administration Edema_Induction Inject Carrageenan into Paw Administration->Edema_Induction Measurement Measure Paw Volume over Time Edema_Induction->Measurement Data_Analysis Calculate Edema and % Inhibition Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion and Future Directions

The available evidence on usnic acid strongly suggests that this compound holds significant promise as an anti-inflammatory agent, primarily through the modulation of the NF-κB signaling pathway. The provided protocols offer a robust framework for the systematic evaluation of this compound's efficacy in both in vitro and in vivo models.

Future research should focus on directly investigating the anti-inflammatory properties of this compound to confirm if its activity is solely due to the usnic acid moiety or if the copper ion plays a synergistic or modulatory role. Comparative studies between usnic acid and this compound are warranted to elucidate any differences in their potency, bioavailability, and potential toxicity. Furthermore, exploring the effects of this compound on other inflammatory pathways and in chronic inflammation models will provide a more comprehensive understanding of its therapeutic potential.

References

Troubleshooting & Optimization

Improving the solubility of Copper usnate for biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers and drug development professionals working to improve the solubility of Copper Usnate for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for biological assays?

A: There is limited published data on the solubility of this compound. However, its parent compound, usnic acid, is hydrophobic.[1] The recommended starting points for solubility testing are polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and, to a lesser extent, polar protic solvents like ethanol (B145695).[2][3] Usnic acid shows significantly higher solubility in DMSO than in ethanol.[2] For any experiment, it is critical to first perform a solubility test to determine the optimal solvent and maximum concentration for your specific batch of this compound.

Q2: How do I prepare a stock solution of this compound?

A: Prepare a high-concentration stock solution in 100% DMSO. For example, dissolve the compound in 100% DMSO to create a 10-20 mM stock.[4] This stock solution should be stored in small, tightly sealed aliquots at -20°C to minimize exposure to air and water absorption.[4] Prepare fresh working dilutions from these aliquots for each experiment to ensure consistency.

Q3: What is the maximum concentration of DMSO or ethanol that can be used in cell-based assays?

A: The final concentration of the solvent in the cell culture medium is critical. Most cell lines can tolerate a final DMSO concentration of 0.5%, while many researchers recommend keeping it at or below 0.1% to avoid off-target effects or cytotoxicity.[5][6] Primary cells are often more sensitive.[5][7] For ethanol, it is recommended to keep the final concentration ≤0.5% for 24-hour exposures and ≤0.25% for 48-hour exposures in viability assays.[8] It is essential to perform a vehicle control experiment to determine the maximum tolerated solvent concentration for your specific cell line and assay duration.[4][6]

Q4: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. Why is this happening?

A: This is a common issue known as precipitation. It occurs because the compound is poorly soluble in water. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium, the compound can crash out of the solution if its concentration exceeds its solubility limit in that final medium.

Troubleshooting Guide

Problem Possible Cause Solution
Turbidity or precipitate forms immediately upon dilution into aqueous media. The final concentration of this compound is above its solubility limit in the aqueous buffer/media.1. Decrease Final Concentration: Lower the final working concentration of this compound. 2. Optimize Dilution Method: Add the DMSO stock solution drop-wise to the aqueous medium while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations.[5] 3. Use a Co-solvent: If compatible with your assay, consider using a small percentage of a less polar co-solvent in your final buffer system. This requires extensive validation.
Precipitate forms over time in the incubator. Temperature Shifts: Changes in temperature can decrease the solubility of some compounds.[4] Interaction with Media Components: Copper ions can interact with components in cell culture media, such as cysteine and phosphate (B84403) salts, leading to the formation of insoluble complexes or precipitates.[2][4]1. Pre-warm Media: Ensure your culture medium is at 37°C before adding the compound. 2. Filter the Final Solution: After dilution, filter the final working solution through a 0.22 µm syringe filter before adding it to cells. This may remove initial microprecipitates. 3. Reduce Serum Concentration: If using serum, consider reducing its concentration during the treatment period, as serum proteins can also interact with the compound.
High background or inconsistent results in the assay. Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) may be toxic to the cells, affecting their metabolic activity and interfering with the assay readout.[6][9]1. Run a Solvent Toxicity Control: Always include a vehicle control group in your experiment. This group should contain cells treated with the same final concentration of the solvent as your highest drug concentration.[10][11] 2. Determine IC50 of the Solvent: Perform a dose-response curve for the solvent alone to determine the highest non-toxic concentration for your specific cell line and assay conditions.[4]
Compound appears insoluble even in 100% DMSO. The compound may have very low solubility, or you may be exceeding its maximum solubility limit.1. Use Gentle Heating: Warm the solution to 37°C to aid dissolution. 2. Use Sonication: Briefly sonicate the vial to help break up solid particles and enhance dissolution.[5] 3. Perform a Formal Solubility Test: Follow the detailed protocol below to quantitatively determine the maximum solubility.

Data Presentation: Solubility Tables

Table 1: Experimentally Determined Solubility of Usnic Acid at 20°C [2]

SolventSolubility (mg/100 mL)Solubility (mg/mL)
Ethyl Acetate656.726.57
Acetone636.706.37
Dimethyl Sulfoxide (DMSO)345.523.46
Ethanol32.760.33
Methanol13.350.13
Water0.020.0002

Table 2: User-Determined Solubility of this compound

SolventTemperature (°C)Max. Soluble Concentration (mg/mL)Observations (e.g., color, clarity)
e.g., 100% DMSO25
e.g., 100% Ethanol25
e.g., PBS25

Table 3: General Recommendations for Final Solvent Concentrations in Cell-Based Assays

SolventRecommended Max. ConcentrationNotes
DMSO ≤ 0.5% [4][5]Ideally ≤ 0.1% for sensitive cell lines or long-term (>48h) assays.[6][9] Always verify with a solvent toxicity test for your specific cell line.
Ethanol ≤ 0.5% (for 24h) ≤ 0.25% (for 48h)[8]Can interfere with inflammatory cytokine tests even at concentrations as low as 0.05%.[8]

Experimental Protocols

Protocol 1: Determining the Kinetic Solubility of this compound

This protocol helps you determine the maximum concentration of this compound that remains in solution in your aqueous assay buffer after being diluted from a DMSO stock.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Microplate reader with absorbance capabilities

  • Pipettes and tips

Procedure:

  • Prepare a High-Concentration Stock: Prepare a 10 mg/mL (or highest possible) stock solution of this compound in 100% DMSO.

  • Set up the Plate: Add 198 µL of your aqueous buffer to multiple wells of the 96-well plate.

  • Add the Compound: Add 2 µL of your 10 mg/mL DMSO stock solution to the first well. This creates a 1:100 dilution, resulting in a theoretical final concentration of 100 µg/mL with 1% DMSO.

  • Create Serial Dilutions (Optional but Recommended): You can create a dilution series across the plate to test a range of concentrations simultaneously.

  • Mix and Incubate: Mix the contents of the wells thoroughly by pipetting. Incubate the plate at your desired experimental temperature (e.g., 37°C) for 1-2 hours.

  • Measure for Precipitation: After incubation, visually inspect the wells for any cloudiness or precipitate. Additionally, measure the absorbance (light scattering) of the wells at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance compared to a "buffer + 1% DMSO" control well indicates precipitation.

  • Determine Solubility: The highest concentration that remains clear (no visible precipitate and no increase in light scattering) is your approximate kinetic solubility under these conditions. This is the maximum concentration you should consider for your experiments.

Protocol 2: General Protocol for a Cell-Based Viability Assay (e.g., MTT Assay)

This protocol outlines the key steps for testing the biological activity of this compound, emphasizing the necessary solvent controls.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare Treatment Solutions:

    • Prepare a 200X stock solution of this compound in 100% DMSO. For example, if your highest desired final concentration is 100 µM, prepare a 20 mM stock in DMSO.

    • Perform serial dilutions of this stock in 100% DMSO to create a range of 200X stock concentrations.

  • Treatment:

    • Carefully add 1 µL of each 200X DMSO stock to 199 µL of culture medium in the corresponding wells of your cell plate. This results in a 1:200 dilution and a final DMSO concentration of 0.5%.

    • Crucial Controls:

      • Untreated Control: Cells with culture medium only.

      • Vehicle (Solvent) Control: Cells treated with medium containing the same final concentration of DMSO (0.5% in this example) but no compound.[10][11]

      • Media Blank: Wells with culture medium but no cells, to measure background absorbance.

  • Incubation: Incubate the cells for your desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Example):

    • Following incubation, add MTT reagent to each well and incubate for 3-4 hours at 37°C.[11]

    • Add solubilization solution (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan (B1609692) crystals.[12]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11]

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm or 590 nm) using a microplate reader.[10][11]

  • Data Analysis:

    • Subtract the media blank absorbance from all other readings.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle (solvent) control. This corrects for any effect the 0.5% DMSO may have had on the cells.

Visual Guides: Diagrams

The following diagrams illustrate the experimental workflow for working with this compound and the known signaling pathways modulated by copper ions.

G cluster_0 Phase 1: Preparation & Feasibility cluster_1 Phase 2: Biological Assay cluster_2 Phase 3: Analysis A 1. Prepare High-Conc. Stock in 100% DMSO B 2. Determine Kinetic Solubility in Aqueous Assay Buffer (Protocol 1) A->B C Is Compound Soluble at Desired Conc.? B->C C->A No (Lower Target Conc.) D 3. Determine Max. Tolerated Solvent Concentration (Vehicle Control Assay) C->D Yes E 4. Prepare Serial Dilutions of Compound in 100% DMSO D->E F 5. Treat Cells with Compound and Controls (Untreated, Vehicle) E->F G 6. Incubate for Desired Time Period F->G H 7. Perform Biological Assay (e.g., MTT, qPCR, Western Blot) G->H I 8. Acquire & Analyze Data (Normalize to Vehicle Control) H->I

Caption: Workflow for Solubilizing and Testing this compound.

G cluster_mapk MAPK Pathway Activation cluster_nfkb NF-κB Pathway Inhibition cu Copper Ions (Cu2+) (from this compound) mek MEK1/2 cu->mek Binds & Enhances Activity ikk IKK Complex cu->ikk Inhibition erk ERK1/2 mek->erk Phosphorylation prolif Cell Proliferation, Survival erk->prolif inflammation Inflammatory Gene Expression ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB nfkb->inflammation

Caption: Known Signaling Pathways Modulated by Copper Ions.

References

Technical Support Center: Optimizing Copper Usnate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Copper usnate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction principle for synthesizing this compound?

A1: The synthesis of this compound, the copper salt of usnic acid, generally involves the reaction of usnic acid with a suitable copper(II) salt in a solvent. Usnic acid acts as a ligand, coordinating with the copper(II) ion. The reaction can be influenced by factors such as the choice of copper salt and solvent, the molar ratio of reactants, pH, temperature, and reaction time.

Q2: Which copper salt is best for the synthesis of this compound?

A2: Commonly used copper(II) salts for the synthesis of coordination complexes include copper(II) acetate (B1210297), copper(II) chloride, and copper(II) sulfate. Copper(II) acetate is often a good starting point as the acetate anion is a weaker coordinating ligand and less likely to interfere with the formation of the desired complex. The choice of salt can affect the solubility of the reactants and the final product.

Q3: What is a suitable solvent for the synthesis of this compound?

A3: Usnic acid has limited solubility in water but is soluble in organic solvents like ethanol (B145695), methanol, and acetone. Therefore, the synthesis is typically carried out in an organic solvent or a mixture of organic solvents and water to ensure that both the usnic acid and the copper salt are sufficiently soluble to react. Ethanol is a common choice for similar syntheses.

Q4: How can I monitor the progress of the reaction?

A4: The formation of this compound is often accompanied by a color change in the reaction mixture. You can also monitor the reaction using Thin Layer Chromatography (TLC) to observe the consumption of the usnic acid starting material.

Q5: What are the key safety precautions to take during the synthesis?

A5: Usnic acid and its salts can be associated with hepatotoxicity. Always handle usnic acid and this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Conduct the synthesis in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete Reaction: The reaction may not have gone to completion.- Increase the reaction time and continue to monitor by TLC. - Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate.
2. Poor Solubility of Reactants: Usnic acid or the copper salt may not be fully dissolved in the chosen solvent.- Try a different solvent or a solvent mixture (e.g., ethanol/water). - Increase the solvent volume. - Gently heat the solvent to aid dissolution before initiating the reaction.
3. Incorrect Stoichiometry: The molar ratio of usnic acid to copper(II) salt may not be optimal.- The typical stoichiometry for the formation of a copper(II) complex with a bidentate ligand is 2:1 (ligand:metal). Vary the molar ratio to find the optimum for your specific conditions.
4. Precipitation of Starting Material: One of the reactants may be precipitating out of solution before reacting.- Ensure complete dissolution of both reactants before mixing. - Consider adding the copper salt solution dropwise to the usnic acid solution with vigorous stirring.
Product is Impure 1. Unreacted Starting Materials: The product may be contaminated with unreacted usnic acid or copper salt.- Optimize the reaction time and temperature to ensure complete conversion. - Adjust the stoichiometry to use a slight excess of one reactant, which can then be more easily removed during purification. - Purify the product by recrystallization from a suitable solvent.
2. Formation of Side Products: Undesired side reactions may be occurring.- Control the reaction temperature; avoid excessive heating. - Ensure the purity of your starting materials.
3. Co-precipitation of Impurities: Impurities from the starting materials or solvent may be precipitating with the product.- Use high-purity reagents and solvents.
Difficulty in Product Isolation 1. Product is too Soluble: The this compound may be too soluble in the reaction solvent to precipitate effectively.- Cool the reaction mixture in an ice bath to induce precipitation. - Slowly add a non-solvent (a solvent in which the product is insoluble but the impurities are soluble) to precipitate the product.
2. Formation of an Oil or Amorphous Solid: The product may not be crystalline, making it difficult to filter.- Try different solvent systems for precipitation and recrystallization. - Allow the solution to cool slowly to encourage crystal growth.

Data Presentation: Optimizing Reaction Parameters for this compound Synthesis

The following table summarizes the hypothetical effect of varying key reaction parameters on the yield of this compound. This data is illustrative and should be adapted based on experimental observations.

Experiment ID **Molar Ratio (Usnic Acid:Cu(OAc)₂) **Solvent Temperature (°C) Reaction Time (h) Yield (%) Observations
CU-SYN-011:1Ethanol25245Incomplete reaction observed on TLC.
CU-SYN-022:1Ethanol25275Good precipitation of the product.
CU-SYN-032:1Ethanol50285Faster reaction, clean product.
CU-SYN-042:1Ethanol50487No significant improvement in yield after 2 hours.
CU-SYN-052:1Methanol50282Product slightly more soluble in methanol.
CU-SYN-062:1Ethanol/Water (9:1)50288Improved solubility of copper acetate.

Experimental Protocols: Synthesis of this compound

This protocol provides a general method for the synthesis of this compound. Optimization may be required based on specific laboratory conditions and desired product characteristics.

Materials:

  • (+)-Usnic acid

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Ethanol (95% or absolute)

  • Deionized water

Procedure:

  • Dissolution of Usnic Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve (+)-usnic acid (e.g., 2 mmol) in an appropriate volume of ethanol (e.g., 50 mL) with gentle warming (around 50 °C) until a clear solution is obtained.

  • Preparation of Copper Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (e.g., 1 mmol) in a minimal amount of a 9:1 ethanol/water mixture (e.g., 10 mL).

  • Reaction: While stirring the usnic acid solution, add the copper(II) acetate solution dropwise. A color change and the formation of a precipitate should be observed.

  • Reaction Completion: Continue stirring the reaction mixture at 50 °C for 2 hours. Monitor the reaction by TLC to confirm the consumption of usnic acid.

  • Isolation of Product: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting this compound product in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.

Mandatory Visualization

CopperUsnateSynthesisWorkflow A Start: Reagent Preparation B Dissolve Usnic Acid in Ethanol A->B C Prepare Cu(OAc)₂ Solution in Ethanol/Water A->C D Mix Reactants (Dropwise Addition) B->D C->D E Heat and Stir (e.g., 50°C, 2h) D->E F Monitor Reaction (TLC) E->F G Cool and Precipitate F->G Reaction Complete H Isolate Product (Filtration) G->H I Wash with Cold Ethanol H->I J Dry Product I->J K End: Characterize Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Stability issues of Copper usnate in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of copper usnate in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound solutions?

A1: this compound solutions, like many copper complexes, should be stored in a cool, dark, and well-ventilated place.[1][2] It is advisable to use tightly sealed, light-shielding containers to prevent photodegradation and solvent evaporation.[1] For general copper solutions, recommended storage temperatures are typically between 15-25°C.[2]

Q2: In which types of solvents is this compound expected to be soluble and potentially more stable?

A2: this compound is a coordination complex with a large organic ligand (usnic acid), which imparts lipophilic properties. Therefore, it is expected to be more soluble in organic solvents than in water.[3][4] Nonpolar organic solvents are likely to be good candidates for dissolving this compound. While specific data for this compound is limited, analogous copper complexes like copper naphthenate are freely soluble in mineral spirits, diesel fuel, and other fuel oils.[4] Copper(I) complexes have shown marked stability in solvents like acetonitrile (B52724) (AN), dimethylformamide (DMF), dimethylacetamide (DMA), and dimethyl sulfoxide (B87167) (DMSO).[5]

Q3: What factors can influence the stability of this compound in solution?

A3: Several factors can affect the stability of this compound in solution:

  • Solvent Polarity: The polarity of the solvent can significantly impact the degradation rate of copper complexes. For some copper soap complexes, the rate of degradation was found to increase with an increase in the polarity of the solvent mixture.[3]

  • Light Exposure: As with many coordination complexes, exposure to light can induce photocatalytic degradation.[3] Storing solutions in the dark is a critical preventative measure.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions. Therefore, storage in a cool environment is recommended.[1][2]

  • pH: The stability of copper complexes can be pH-dependent. Acidic or alkaline conditions can lead to the decomposition of the complex.[6]

  • Presence of Incompatible Substances: Contact with strong acids, bases, or reducing agents can cause the degradation of copper complexes.[7][8]

Troubleshooting Guide

Issue 1: Precipitation or cloudiness appears in my this compound solution over time.

Possible Cause Troubleshooting Step
Low Solubility The solvent may not be optimal for the concentration of this compound used. Refer to the qualitative solubility table below and consider using a solvent with higher solubilizing power for nonpolar compounds.
Temperature Fluctuation A decrease in temperature may have caused the compound to precipitate out of a saturated solution. Gently warm the solution and observe if the precipitate redissolves. If so, store the solution at a more stable, slightly warmer temperature (within the recommended range).
Solvent Evaporation If the container is not tightly sealed, solvent evaporation can increase the concentration of this compound beyond its solubility limit. Ensure containers are always tightly capped.
Degradation The precipitate could be a degradation product. This may be accompanied by a color change. If you suspect degradation, the solution may need to be discarded and prepared fresh. Consider storing future solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Issue 2: The color of my this compound solution has changed.

Possible Cause Troubleshooting Step
Degradation A color change often indicates a chemical transformation of the complex.[3] This can be caused by exposure to light, heat, or incompatible substances. Review the storage conditions and handling procedures. The solution may no longer be suitable for your experiment.
Oxidation The copper center may have undergone a change in oxidation state. If the solvent was not deoxygenated, dissolved oxygen could contribute to this. Preparing solutions with degassed solvents and storing them under an inert atmosphere can mitigate this issue.
Interaction with Contaminants Contaminants in the solvent or from the storage container could react with the this compound. Ensure high-purity solvents and clean, inert storage vessels are used.

Qualitative Solubility of this compound

Solvent TypeExamplesExpected SolubilityRationale
Nonpolar Aprotic Toluene, Hexane, BenzeneGood to HighThe large, nonpolar usnate ligand should facilitate dissolution in nonpolar solvents. Copper naphthenate and neodecanoate show good solubility in similar solvents.[4][10]
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneModerate to GoodThese solvents have been shown to stabilize other copper complexes.[5] They may be effective at solvating the copper center.
Polar Protic Ethanol (B145695), MethanolLow to ModerateThe stability of some copper complexes increases with the addition of ethanol to aqueous solutions.[11] However, the overall nonpolar nature of this compound may limit its solubility.
Aqueous WaterInsolubleThe hydrophobic nature of the usnate ligand makes it highly unlikely to dissolve in water.[3]

Experimental Protocol: Determining the Stability of this compound in a Solvent

This protocol outlines a method to quantify the stability of this compound in a specific organic solvent over time. It is adapted from the isothermal shake-flask method used for determining the solubility of similar compounds.[10]

Objective: To determine the degradation rate of this compound in a selected solvent under specific temperature and light conditions.

Materials:

  • This compound

  • High-purity solvent of choice

  • Volumetric flasks

  • Amber glass vials with screw caps

  • Isothermal shaker bath or incubator

  • Syringe filters (solvent-compatible)

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). Ensure the this compound is fully dissolved.

    • Dispense equal aliquots of the stock solution into several amber glass vials.

  • Incubation:

    • Place the vials in an isothermal shaker bath or incubator set to the desired temperature (e.g., 25°C).

    • Protect the vials from light throughout the experiment.

    • At predetermined time points (e.g., 0, 24, 48, 72, 96, 168 hours), remove one vial for analysis.

  • Sample Analysis:

    • Filter the solution using a solvent-compatible syringe filter to remove any potential particulates.

    • Analyze the concentration of this compound in the filtrate using a validated analytical method:

      • UV-Vis Spectroscopy: Measure the absorbance at the wavelength of maximum absorption (λmax) for this compound. A decrease in absorbance over time indicates degradation.

      • HPLC: Use a suitable column and mobile phase to separate this compound from any degradation products. Quantify the peak area of the this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the percentage degradation at each time point relative to the initial concentration.

    • Determine the degradation kinetics (e.g., half-life) if desired.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing A Prepare Stock Solution of this compound B Aliquot into Amber Vials A->B C Incubate at Constant Temperature B->C D Remove Samples at Time Intervals C->D E Filter Solution D->E F Analyze Concentration (UV-Vis or HPLC) E->F G Plot Concentration vs. Time F->G H Calculate Degradation Rate G->H Troubleshooting_Logic Start Stability Issue Observed (e.g., Color Change, Precipitate) Q1 Is there a precipitate? Start->Q1 A1_1 Check for low temperature or solvent evaporation. Q1->A1_1 Yes Q2 Has the color changed? Q1->Q2 No A1_2 Consider using a different solvent. A1_1->A1_2 End Resolution A1_2->End A2_1 Suspect degradation. Review storage conditions (light, temp, air exposure). Q2->A2_1 Yes Q2->End No A2_2 Prepare fresh solution under inert conditions. A2_1->A2_2 A2_2->End

References

Technical Support Center: Preventing Degradation of Copper Usnate During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper Usnate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the copper salt of Usnic Acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species. It is investigated for various biological activities, including antimicrobial and anti-inflammatory properties.[1][2] Maintaining its chemical integrity during storage is crucial, as degradation can lead to a loss of potency, the formation of impurities, and potentially altered biological or toxicological profiles.

Q2: What are the primary factors that can cause the degradation of this compound during storage?

Based on the known sensitivities of its parent compound, Usnic Acid, the primary factors likely to cause the degradation of this compound are:

  • Light Exposure (Photodegradation): Usnic Acid is sensitive to UV radiation, and prolonged exposure to sunlight can lead to significant degradation.[3]

  • High Temperatures: Elevated temperatures can accelerate the rate of chemical degradation.

  • High pH (Alkaline Conditions): Usnic Acid is known to be unstable and decompose in alkaline conditions (pH > 10).[3]

  • Oxidative Stress: The presence of oxygen and other oxidizing agents can contribute to the degradation of the organic usnate ligand.

  • Humidity: Moisture can facilitate hydrolytic degradation pathways and may also influence the physical state of the solid compound.

Q3: How can I visually identify if my this compound has degraded?

While analytical confirmation is necessary, visual signs of degradation may include:

  • A noticeable change in color.

  • Clumping or changes in the physical appearance of the powder.

  • Precipitation or turbidity in a solution.[4]

Q4: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored in a tightly sealed, opaque container (amber glass is recommended) to protect it from light and moisture.[4][5] For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place. Storage at reduced temperatures (-20°C) and under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.

Q5: Can the solvent used to dissolve this compound affect its stability?

Yes, the choice of solvent is critical. For instance, methanol (B129727) has been implicated in the photodegradation of Usnic Acid.[3] When preparing solutions, it is advisable to use solvents in which the compound is stable and to prepare fresh solutions for experiments whenever possible. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[5]

Troubleshooting Guide

This guide addresses common issues that may indicate degradation of your this compound sample.

Observed Issue Potential Cause(s) Recommended Actions
Change in color of the solid compound (e.g., darkening). 1. Photodegradation due to light exposure. 2. Oxidation from exposure to air. 3. Thermal degradation from high storage temperatures.1. Verify that the compound is stored in a light-proof (amber or opaque) container in a dark location. 2. Consider storing under an inert atmosphere (e.g., argon). 3. Check the storage temperature and relocate to a cooler environment if necessary. 4. Perform an analytical purity check (e.g., HPLC) to quantify the extent of degradation.
Inconsistent or lower-than-expected biological activity in experiments. 1. Degradation of the active compound leading to reduced concentration. 2. Formation of inactive or inhibitory degradation products.1. Use a freshly opened or newly acquired batch of this compound to repeat the experiment. 2. Analyze the purity of the stored sample using a validated analytical method (see Experimental Protocols section). 3. Review handling procedures to minimize exposure to light and heat during experimental setup.
Poor solubility or precipitation in a previously suitable solvent. 1. Formation of insoluble degradation products. 2. Change in the crystalline structure of the compound due to moisture absorption.1. Attempt to dissolve a small amount of a fresh sample to confirm solvent suitability. 2. Analyze the sample for impurities. 3. Ensure the compound is stored in a desiccated environment to prevent moisture uptake.

Quantitative Data on Usnic Acid Degradation

Condition Solvent Observation Reference
Exposure to natural sunlightMethanolComplete degradation after three weeks[3]
Ultrasound-assisted extractionNot specifiedDegradation observed after 30 minutes of sonication[3]
Alkaline conditions (pH > 10)Not specifiedKnown to decompose[3]

Disclaimer: This data pertains to Usnic Acid. The chelation of copper may alter the stability profile. A user-conducted stability study is recommended for definitive data on this compound.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established protocols for Usnic Acid and can be used to assess the purity of this compound and detect degradation products.[6][7][8]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 100 mm, 1.8 µm).[7]

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water, pH 2.5) and Solvent B (acetonitrile).[7]

  • Flow Rate: 0.1 mL/min.[7]

  • Detection Wavelength: 245 nm or 280 nm.[8][9]

  • Injection Volume: 20 µL.[8]

2. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetone (B3395972) or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the this compound sample to be tested in the same solvent to a similar concentration as the standard. Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Construct a calibration curve by injecting the working standards.

  • Inject the sample solution.

  • Identify the this compound peak based on the retention time of the standard.

  • Calculate the purity of the sample by comparing the peak area to the calibration curve. The appearance of new peaks may indicate the presence of degradation products.

Protocol 2: User-Defined Storage Stability Study

This protocol outlines a systematic approach to evaluating the stability of this compound under specific storage conditions.

1. Sample Preparation:

  • Use a single, homogenous batch of this compound.

  • Aliquot the compound into multiple amber glass vials to avoid repeated opening and closing of the same container.

  • For each storage condition and time point, prepare at least three replicate samples.

2. Storage Conditions:

  • Real-Time Stability: Store samples under intended long-term storage conditions (e.g., 25°C/60% RH or 5°C).

  • Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C, 50°C, 60°C) to predict long-term stability.[10][11]

  • Photostability: Expose a set of samples to a controlled light source (according to ICH Q1B guidelines) while keeping a parallel set of samples wrapped in aluminum foil as dark controls.[4][12]

3. Testing Schedule:

  • Define the time points for analysis (e.g., 0, 1, 3, 6, 12 months for real-time; 0, 1, 2, 3, 6 months for accelerated).

  • At each time point, analyze the samples for purity and the appearance of degradation products using the HPLC method described in Protocol 1.

4. Data Analysis:

  • Plot the percentage of remaining this compound against time for each storage condition.

  • For accelerated studies, the data can be used to estimate the shelf-life at the intended storage temperature using the Arrhenius equation.[13]

Visualizations

G cluster_0 Troubleshooting Workflow for Suspected Degradation start Inconsistent Experimental Results or Visual Change in Compound check_storage Review Storage Conditions: - Light Exposure? - High Temperature? - Moisture? start->check_storage check_handling Review Experimental Handling: - Exposure to light during weighing/dissolving? - Solvent choice? - Solution age? start->check_handling analyze_sample Perform Analytical Purity Test (HPLC) check_storage->analyze_sample check_handling->analyze_sample degraded Degradation Confirmed analyze_sample->degraded not_degraded No Significant Degradation analyze_sample->not_degraded discard Discard Compromised Sample. Implement Corrective Storage/Handling. degraded->discard investigate_other Investigate Other Experimental Variables (e.g., reagents, assay conditions). not_degraded->investigate_other

Caption: Troubleshooting workflow for suspected this compound degradation.

G cluster_1 Experimental Workflow for a Stability Study cluster_2 Step 2: Storage prep Step 1: Sample Preparation - Use one homogenous batch. - Aliquot into amber vials (n=3 per condition/timepoint). real_time Real-Time Conditions (e.g., 25°C/60% RH) prep->real_time Store samples under various conditions accelerated Accelerated Conditions (e.g., 40°C/75% RH) prep->accelerated Store samples under various conditions photo Photostability (ICH Q1B light exposure vs. dark control) prep->photo Store samples under various conditions analysis Step 3: Analysis at Predefined Timepoints - Perform HPLC analysis for purity. - Monitor for new degradation peaks. real_time->analysis accelerated->analysis photo->analysis data Step 4: Data Interpretation - Plot % Purity vs. Time. - Calculate degradation rates. - Estimate shelf-life (Arrhenius equation for accelerated data). analysis->data

Caption: Experimental workflow for conducting a stability study of this compound.

References

Technical Support Center: Crystallization of Copper Usnate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of copper usnate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not crystallizing; the solution remains clear. What are the possible causes and solutions?

A1: Failure to achieve crystallization typically points to issues with supersaturation. A solution must be supersaturated for crystals to form.

Possible Causes:

  • Insufficient Concentration: The concentration of this compound in the solvent may be below the saturation point at the given temperature.

  • Inappropriate Solvent: The chosen solvent may have too high a solubility for this compound, making it difficult to achieve supersaturation upon cooling or evaporation.

  • Temperature Too High: The solution might be maintained at a temperature where the solubility of this compound is too high to allow for crystal nucleation.

Troubleshooting Steps:

  • Increase Concentration: Try dissolving more this compound in the heated solvent to ensure a saturated solution at that temperature.

  • Solvent Evaporation: Allow the solvent to evaporate slowly. This will increase the concentration of the solute and can induce crystallization.

  • Cooling: If using a cooling crystallization method, ensure the solution is cooled slowly. Rapid cooling can sometimes hinder crystal formation. Slow cooling produces larger crystals, while fast cooling results in smaller ones[1].

  • Induce Nucleation: If the solution is supersaturated but no crystals form, nucleation can be induced by:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod[2].

    • Seed Crystals: Introduce a small, pre-existing crystal of this compound (a seed crystal) into the solution[2].

Q2: Instead of well-defined crystals, I am getting a powder or amorphous precipitate. Why is this happening?

A2: The formation of a powder or precipitate instead of crystals is often a sign of excessively rapid nucleation and crystal growth. This can happen when the solution is too highly supersaturated.

Possible Causes:

  • Rapid Cooling: Cooling the solution too quickly can cause the solute to "crash out" of the solution as a powder[1][3].

  • High Supersaturation: The initial concentration of the this compound may be too high, leading to spontaneous and uncontrolled precipitation[3].

  • Presence of Impurities: Impurities can sometimes interfere with the ordered arrangement of molecules into a crystal lattice, leading to amorphous solid formation.

Troubleshooting Steps:

  • Slower Cooling Rate: Employ a slower cooling gradient. This can be achieved by allowing the solution to cool to room temperature on the benchtop, followed by slower cooling in a refrigerator. A slower cooling rate is known to favor the growth of larger, more well-defined crystals[4][5].

  • Reduce Supersaturation:

    • Re-dissolve the precipitate by heating the solution and adding a small amount of additional solvent[2]. Then, allow it to cool more slowly.

    • Start with a slightly lower initial concentration of this compound.

  • Filtration: If impurities are suspected, filter the hot, saturated solution before allowing it to cool. Heating the receiving vessel and filter funnel can prevent premature crystallization during filtration[1].

Q3: My this compound crystals are very small or needle-shaped. How can I grow larger, more well-formed crystals?

A3: The size and shape (morphology) of crystals are influenced by factors that affect the rates of nucleation and growth.

Possible Causes:

  • High Nucleation Rate: If many crystal nuclei form at once, they will compete for the available solute, resulting in a large number of small crystals.

  • Rapid Crystal Growth: Fast growth can sometimes lead to less defined crystal faces or needle-like morphologies[5].

  • Solvent Effects: The solvent system can influence crystal habit.

Troubleshooting Steps:

  • Control Cooling Rate: A slower cooling rate generally leads to fewer nucleation sites and allows more time for solute molecules to deposit onto existing crystals, resulting in larger crystals[1][4].

  • Use a Co-solvent System: Experiment with mixed solvent systems. The presence of a second solvent can sometimes alter the solubility and crystal growth kinetics, leading to different crystal morphologies.

  • Optimize pH: For metal-ligand systems, the pH of the solution can be a critical factor influencing crystal formation and quality[6]. The optimal pH for this compound crystallization may need to be determined empirically.

  • Minimize Agitation: Avoid disturbing the solution as it cools, as this can induce secondary nucleation and lead to smaller crystals.

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization of this compound

  • Preparation of Saturated Solution:

    • In a clean beaker, dissolve a known mass of this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) at room temperature.

    • Continue adding this compound until a small amount of undissolved solid remains, indicating a saturated solution.

    • Gently warm the solution to dissolve the remaining solid, then allow it to cool back to room temperature.

  • Filtration:

    • Filter the saturated solution through a syringe filter or filter paper to remove any insoluble impurities.

  • Crystallization:

    • Transfer the filtered solution to a clean crystallizing dish or beaker.

    • Cover the container with a watch glass or perforated parafilm to allow for slow solvent evaporation.

    • Place the container in a vibration-free location.

  • Crystal Harvesting:

    • Once crystals of a suitable size have formed, carefully decant the remaining solution.

    • Gently wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.

    • Allow the crystals to air dry.

Protocol 2: Slow Cooling Crystallization of this compound

  • Preparation of Saturated Solution:

    • In a clean Erlenmeyer flask, add a known mass of this compound and a measured volume of a suitable solvent.

    • Heat the mixture while stirring until all the this compound has dissolved.

    • If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution.

  • Filtration (Optional but Recommended):

    • If any impurities are visible, perform a hot filtration. To prevent premature crystallization, heat the funnel and receiving flask beforehand[1].

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. To further slow the cooling, the flask can be placed in an insulated container.

    • For even slower cooling, the flask can then be transferred to a refrigerator.

  • Crystal Harvesting:

    • Once crystallization is complete, collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals in a desiccator or as appropriate for the solvent used.

Data Presentation

Table 1: Factors Influencing Crystal Growth of Copper Compounds (General Observations)

ParameterEffect on Crystal SizeEffect on Crystal QualityReference
Cooling Rate Slower cooling generally produces larger crystals.Slower cooling often improves crystal quality.[1][4][5]
Supersaturation Higher supersaturation can lead to smaller crystals.Very high supersaturation can lead to poor quality or powder.[3][7]
Impurities Can inhibit growth or lead to smaller crystals.Can be incorporated into the crystal lattice, reducing purity and quality.[1][4]
pH Can significantly affect nucleation and growth.Optimal pH is crucial for well-formed crystals.[6]
Agitation Can induce nucleation, leading to smaller crystals.Generally, should be avoided during the growth phase.

Visualizations

Troubleshooting_No_Crystals start_node No Crystals Formed cause_node1 Insufficient Supersaturation start_node->cause_node1 Possible Cause cause_node2 Inappropriate Solvent start_node->cause_node2 Possible Cause cause_node3 Sub-optimal Temperature start_node->cause_node3 Possible Cause cause_node cause_node solution_node solution_node action_node action_node solution_node1 Increase Concentration cause_node1->solution_node1 solution_node2 Change Solvent or Use Co-solvent cause_node2->solution_node2 solution_node3 Optimize Cooling Profile cause_node3->solution_node3 action_node1a Add more solute solution_node1->action_node1a Action action_node1b Slowly evaporate solvent solution_node1->action_node1b Action action_node2a Test solvents with different polarities solution_node2->action_node2a Action action_node3a Implement slower cooling rate solution_node3->action_node3a Action

Caption: Troubleshooting workflow for when no crystals are formed.

Troubleshooting_Poor_Crystals start_node Powder or Poor Quality Crystals Obtained cause_node1 Excessive Supersaturation start_node->cause_node1 Possible Cause cause_node2 Rapid Cooling start_node->cause_node2 Possible Cause cause_node3 Presence of Impurities start_node->cause_node3 Possible Cause cause_node cause_node solution_node solution_node action_node action_node solution_node1 Reduce Solute Concentration cause_node1->solution_node1 solution_node2 Decrease Cooling Rate cause_node2->solution_node2 solution_node3 Purify Solution cause_node3->solution_node3 action_node1a Re-dissolve and add more solvent solution_node1->action_node1a Action action_node2a Use insulated container or staged cooling solution_node2->action_node2a Action action_node3a Perform hot filtration of saturated solution solution_node3->action_node3a Action

Caption: Troubleshooting workflow for poor quality crystals.

References

Overcoming challenges in the characterization of Copper usnate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of Copper usnate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common challenges encountered during synthesis, analysis, and handling of this metallodrug.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is the copper(II) salt of usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species.[1] It is a coordination complex where copper ions are chelated by usnic acid molecules. It is investigated for various biological activities, including antimicrobial and antitumor properties.[1][2] The typical molecular formula is C₁₈H₁₄CuO₇.[1][2]

Q2: Why is the characterization of this compound challenging?

A: The characterization of this compound presents several challenges common to metallodrugs and natural product complexes:

  • Low Solubility: Like many metal complexes, this compound often exhibits poor solubility in common aqueous and organic solvents, complicating solution-based analytical techniques.

  • Stoichiometry Variance: The metal-to-ligand ratio can be highly dependent on the synthesis conditions, such as pH, solvent, and reactant ratios, leading to variability between batches.[3][4]

  • Stability Issues: The complex may be susceptible to degradation, oxidation, or ligand exchange in certain environments (e.g., exposure to air, light, or incompatible solvents), affecting analytical reproducibility.[5]

  • Polymorphism: The solid-state structure can vary, leading to different crystalline forms with distinct physicochemical properties.

Q3: What are the primary analytical techniques used to characterize this compound?

A: A multi-technique approach is essential. Key methods include:

  • Spectroscopy (UV-Vis, FTIR): To confirm the coordination of usnic acid to the copper center and to study the electronic and vibrational properties of the complex.

  • Mass Spectrometry (MS): To confirm the molecular weight and stoichiometry of the complex.[6]

  • Elemental Analysis & Atomic Absorption Spectroscopy (AAS): To accurately determine the percentage of copper and other elements (C, H, N) in the synthesized compound, which is crucial for verifying the proposed formula.[7][8]

  • X-ray Diffraction (XRD): For solid-state characterization to determine the crystal structure and confirm the coordination geometry of the copper ion.[9]

Troubleshooting Guide

This guide addresses specific problems researchers may encounter during the characterization of this compound.

Problem 1: Poor or Inconsistent Solubility

  • Question: My synthesized this compound powder will not dissolve in common solvents like water, ethanol, or methanol, making solution-based analysis impossible. How can I overcome this?

  • Answer: This is a primary challenge. Usnic acid itself is poorly soluble in water, and complexation with copper often reduces solubility further.

    • Recommended Solvents: Try highly polar, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), where copper complexes often show better solubility.[10] Be aware that these solvents can sometimes coordinate with the metal center, potentially altering the complex.

    • Sonication: Use of an ultrasonic bath can aid in the dissolution of sparingly soluble compounds.

    • Gentle Heating: Gently warming the solvent may increase solubility, but monitor for any color changes that could indicate decomposition.

    • pH Adjustment: The solubility of metal-ligand complexes can be pH-dependent. For complexes involving phenolic ligands like usnic acid, solubility might increase in slightly basic or acidic conditions, but this can also risk dissociation of the complex. Proceed with caution and monitor spectral changes.

Problem 2: Inconsistent UV-Vis Spectra

  • Question: I am getting inconsistent UV-Vis spectra between different batches of this compound, or the spectrum changes over time. What could be the cause?

  • Answer: This issue often points to problems with stoichiometry, stability, or solvent interactions.

    • Check for Complex Dissociation: A changing spectrum may indicate that the complex is dissociating back into the free ligand (usnic acid) and copper salt. Compare the spectrum to that of usnic acid and the copper salt in the same solvent. A shift in the λmax corresponding to the d-d electronic transitions of the copper(II) ion is indicative of complexation.[6]

    • Oxidation: Copper(II) complexes can sometimes be reduced or involved in redox processes, especially in solution. Ensure you are using fresh, high-purity solvents and consider preparing solutions fresh before analysis. The oxidation state of copper can be confirmed with techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.

    • Solvent Effects: The solvent can influence the coordination sphere of the copper ion, leading to spectral shifts (solvatochromism). Always use the same solvent for comparative analyses and report it in your methodology.

    • Aggregation: At higher concentrations, complexes may aggregate, which can affect the absorption spectrum. Try analyzing samples at different dilutions to check for concentration-dependent effects.

Problem 3: Difficulty Confirming Stoichiometry

  • Question: My elemental analysis results do not match the theoretical values for a 1:1 or 1:2 (Metal:Ligand) complex. How can I definitively determine the stoichiometry?

  • Answer: Ambiguous stoichiometry is common when synthesis conditions are not strictly controlled.

    • Job's Plot (Method of Continuous Variation): This is a robust UV-Vis spectrophotometric method to determine the stoichiometry in solution. It involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. The absorbance is then plotted against the mole fraction, and the maximum absorbance corresponds to the stoichiometry of the complex.[11]

    • Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for identifying the mass-to-charge ratio (m/z) of the intact complex ion in solution, directly confirming its composition.[6]

    • Refine Synthesis: Inconsistent elemental analysis suggests impurities or a mixture of species. Review your synthesis protocol. Key factors include pH control, reaction time, temperature, and purification method (e.g., recrystallization).

Experimental Protocols & Data

Protocol 1: Determination of Stoichiometry using Job's Plot

Objective: To determine the metal-to-ligand ratio of the this compound complex in solution using UV-Vis spectrophotometry.

Materials:

  • Stock solution of a copper(II) salt (e.g., CuSO₄·5H₂O) at a known concentration (e.g., 1 mM) in DMSO.

  • Stock solution of Usnic Acid at the same concentration (1 mM) in DMSO.

  • UV-Vis spectrophotometer and 1 cm path length cuvettes.

  • Calibrated micropipettes and volumetric flasks.

Procedure:

  • Identify λmax: Scan the UV-Vis spectrum of a prepared solution of the this compound complex (e.g., a 1:1 mixture of the stock solutions) against a DMSO blank to find the wavelength of maximum absorbance (λmax) that is unique to the complex and distinct from the reactants.

  • Prepare Solutions: Prepare a series of solutions in separate vials by mixing the copper and usnic acid stock solutions in different ratios (e.g., 0:10, 1:9, 2:8, ... , 9:1, 10:0), keeping the total volume constant (e.g., 10 mL).

  • Measure Absorbance: For each solution, measure the absorbance at the predetermined λmax.

  • Plot Data: Plot the measured absorbance (Y-axis) versus the mole fraction of the copper salt (X-axis). The mole fraction is calculated as V(Cu) / [V(Cu) + V(Usnic Acid)].

  • Determine Stoichiometry: The mole fraction at which the maximum absorbance occurs indicates the stoichiometry. A peak at a mole fraction of 0.5 suggests a 1:1 complex, while a peak at 0.33 suggests a 1:2 (Cu:Usnic Acid) complex.

Data Presentation

Due to the limited availability of specific published data for this compound, the following tables present typical data ranges and parameters for analogous Copper(II) complexes. Researchers should determine these values empirically for their specific compound.

Table 1: Typical Spectroscopic Data for Copper(II) Complexes with Oxygen-Donor Ligands

ParameterTypical Value/RangeSignificance
UV-Vis (λmax) 600 - 800 nmCorresponds to d-d transitions of the Cu(II) center; position is sensitive to the coordination environment.
FTIR (C=O stretch) ~1630 cm⁻¹ (Free Usnic Acid)Shifts to a lower frequency (e.g., 1580-1610 cm⁻¹) upon coordination to copper, indicating bonding through the carbonyl oxygen.
FTIR (O-H stretch) ~3450 cm⁻¹ (Free Usnic Acid)Broadening or disappearance of this band suggests deprotonation and coordination of the phenolic hydroxyl group.
FTIR (Cu-O stretch) 400 - 600 cm⁻¹Appearance of new bands in the far-IR region confirms the formation of a metal-oxygen bond.

Table 2: Solubility Profile of Copper Complexes - A Qualitative Guide

SolventExpected SolubilityNotes
WaterVery Low / InsolubleHigh lattice energy and hydrophobic nature of usnic acid limit aqueous solubility.
Methanol / EthanolLow to Sparingly SolubleMay be suitable for preparing very dilute solutions or for washing/purification.
AcetoneSparingly Soluble
DichloromethaneLow to Sparingly Soluble
Dimethylformamide (DMF) Moderately Soluble Often a good starting point for characterization but can be coordinating.
Dimethyl Sulfoxide (DMSO) Moderately to Highly Soluble Generally the solvent of choice for biological assays and NMR/UV-Vis if non-coordinating alternatives fail.

Visualizations

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Further Analysis Reactants Usnic Acid + Copper(II) Salt Reaction Reaction in Solvent (e.g., Ethanol) Reactants->Reaction 1. Mix & Reflux Purification Filtration, Washing, & Drying Reaction->Purification 2. Isolate Crude Product Product This compound Powder Purification->Product 3. Obtain Pure Solid Preliminary Solubility Screening & Melting Point Product->Preliminary Spectroscopy FTIR & UV-Vis Spectroscopy Preliminary->Spectroscopy Composition Elemental Analysis / AAS Spectroscopy->Composition Stoichiometry Job's Plot Spectroscopy->Stoichiometry Structure Mass Spectrometry & XRD Composition->Structure Stability Stability Studies (Time, Temp, pH) Structure->Stability Bioactivity Biological Assays Stability->Bioactivity

Caption: General workflow for this compound synthesis and characterization.

Troubleshooting Logic

This diagram provides a decision-making flowchart for troubleshooting inconsistent analytical results.

G Start Inconsistent Analytical Results Observed Check_Solubility Is the complex fully dissolved? Start->Check_Solubility Solubility_Actions Action: - Try DMSO/DMF - Use sonication - Gentle heating Check_Solubility->Solubility_Actions No Check_Purity Is the sample pure? Check_Solubility->Check_Purity Yes Solubility_Actions->Check_Purity Purity_Actions Action: - Re-purify (recrystallize) - Check for unreacted  starting materials via TLC/NMR Check_Purity->Purity_Actions No Check_Stability Is the complex stable in solution over time? Check_Purity->Check_Stability Yes Purity_Actions->Check_Stability Stability_Actions Action: - Prepare solutions fresh - Run time-course UV-Vis - Store under inert gas Check_Stability->Stability_Actions No Check_Stoichiometry Is the stoichiometry consistent? Check_Stability->Check_Stoichiometry Yes Stability_Actions->Check_Stoichiometry Stoichiometry_Actions Action: - Perform Job's Plot - Use ESI-MS - Re-evaluate synthesis conditions Check_Stoichiometry->Stoichiometry_Actions No End Problem Identified Check_Stoichiometry->End Yes Stoichiometry_Actions->End

Caption: Troubleshooting flowchart for inconsistent analytical data.

References

Technical Support Center: Enhancing the Bioavailability of Copper Usnate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Copper Usnate.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and evaluation of this compound.

Issue 1: Poor Solubility of this compound in Aqueous Media

  • Question: My this compound precipitate is not dissolving in my aqueous buffer for in vitro assays. What can I do?

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inherent Low Aqueous Solubility This compound, derived from the hydrophobic molecule usnic acid, has very limited solubility in water. Standard aqueous buffers are unlikely to be effective.
pH of the Medium The solubility of usnic acid and its salts can be pH-dependent. Experiment with buffered solutions across a physiologically relevant pH range (e.g., 5.0, 6.8, 7.4) to determine optimal solubility.[1]
Aggregation of Particles The compound may be forming aggregates that are difficult to disperse.
  • Experimental Protocol: pH-Dependent Solubility Assay

    • Prepare a series of buffers (e.g., phosphate (B84403) or acetate (B1210297) buffers) at different pH values (e.g., 5.0, 6.0, 6.8, 7.4).

    • Add an excess amount of this compound powder to a fixed volume of each buffer.

    • Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspensions through a 0.45 µm syringe filter to remove undissolved particles.

    • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Atomic Absorption Spectroscopy (AAS) for copper content.[2]

Issue 2: Low Permeability of this compound Across Caco-2 Cell Monolayers

  • Question: I am observing very low apparent permeability (Papp) values for this compound in my Caco-2 cell permeability assay. How can I improve its transport?

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Hydrophobicity and Large Molecular Size The inherent physicochemical properties of this compound may limit its passive diffusion across the cell membrane.
Efflux by Transporters This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) expressed on Caco-2 cells, which actively pump the compound out of the cells.
Low Concentration at the Apical Surface Due to poor solubility, the concentration of dissolved this compound available for transport is minimal.
  • Experimental Protocol: Caco-2 Cell Permeability Assay

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until a differentiated monolayer is formed.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Prepare a dosing solution of your this compound formulation in a suitable transport buffer.

    • Add the dosing solution to the apical (donor) side of the monolayer.

    • At predetermined time intervals, collect samples from the basolateral (receiver) compartment.

    • Quantify the concentration of this compound in the collected samples using a sensitive analytical method (e.g., LC-MS/MS or ICP-MS).[3]

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Issue 3: Inconsistent Results in Animal Bioavailability Studies

  • Question: I am getting highly variable plasma concentrations of this compound in my rodent model. What are the potential sources of this variability?

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Formulation Instability The formulation may be unstable in the gastrointestinal tract, leading to premature release or degradation of this compound.
Food Effects The presence or absence of food in the stomach can significantly alter the absorption of poorly soluble drugs.
Intersubject Variability Physiological differences between individual animals can lead to variations in drug absorption and metabolism.
  • Experimental Protocol: Oral Bioavailability Study in Rats

    • Fast the animals overnight (with free access to water) before dosing.

    • Administer the this compound formulation orally via gavage at a predetermined dose.

    • Collect blood samples from the tail vein or another appropriate site at specific time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Extract this compound from the plasma samples and quantify its concentration using a validated bioanalytical method.

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).

II. Frequently Asked Questions (FAQs)

Formulation Strategies

  • Q1: What are the most promising strategies to enhance the bioavailability of this compound?

    • A1: Given the poor water solubility of usnic acid, the parent compound of this compound, the most effective strategies focus on improving its dissolution and absorption.[4] These include:

      • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area for dissolution.[1][5]

      • Liposomal Encapsulation: Encapsulating this compound within liposomes can improve its solubility, protect it from degradation in the GI tract, and enhance its uptake by cells.[6][7][8]

      • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its wettability and dissolution rate.[1]

      • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of the compound.[1][5]

  • Q2: How do I prepare this compound-loaded liposomes?

    • A2: A common method is the thin-film hydration technique followed by extrusion.

      • Dissolve the lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform:methanol).

      • Remove the organic solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

      • Hydrate the lipid film with an aqueous buffer by gentle agitation, leading to the formation of multilamellar vesicles (MLVs).

      • To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[8]

  • Q3: What are the critical quality attributes to consider when developing a nanoparticle formulation for this compound?

    • A3: Key parameters to monitor include:

      • Particle Size and Polydispersity Index (PDI): These affect the dissolution rate and in vivo behavior of the nanoparticles.

      • Surface Charge (Zeta Potential): This influences the stability of the nanoparticle suspension and its interaction with biological membranes.

      • Encapsulation Efficiency and Drug Loading: These determine the amount of active compound carried by the nanoparticles.[9]

Analytical and In Vitro Methods

  • Q4: What analytical methods are suitable for quantifying this compound in biological matrices?

    • A4: Due to the complex nature of biological samples, highly sensitive and specific methods are required.

      • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the method of choice for quantifying small molecules in biological fluids due to its high sensitivity and selectivity.

      • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for the quantification of the copper content in samples, which can be used as a surrogate for the concentration of the copper-containing compound.[2]

      • Atomic Absorption Spectroscopy (AAS): Another sensitive method for quantifying copper concentration.[10][11]

  • Q5: Are there alternatives to the Caco-2 cell model for in vitro permeability studies?

    • A5: Yes, other in vitro models can be used to assess intestinal permeability, such as the Parallel Artificial Membrane Permeability Assay (PAMPA). PAMPA is a non-cell-based assay that can be used for high-throughput screening of passive permeability.

In Vivo Studies

  • Q6: Which animal models are appropriate for studying the bioavailability of this compound?

    • A6: Rodent models, such as rats and mice, are commonly used for initial bioavailability and pharmacokinetic studies due to their well-characterized physiology and ease of handling.[12] For studies focusing on copper metabolism, specific genetic models may also be considered.[13][14]

III. Data Presentation

Table 1: Reported Solubility Enhancement of Usnic Acid (Parent Compound)

Formulation StrategyCarrier/SystemSolubility Increase (Fold)Reference
Solid Dispersion (Freeze-dried)Polyvinylpyrrolidone (PVP)~20[15]
Polymeric MicellesSoluplus®, Solutol® HS15, TPGS~150[15]
Inclusion Complex2-hydroxypropyl-β-cyclodextrin-[4]
Liposomal FormulationPhosphatidylcholine-basedImproved solubility and bioactivity[7][16]

Table 2: Key Parameters for Liposomal this compound Formulation

ParameterTypical RangeSignificance
Mean Particle Size100 - 200 nmInfluences circulation time and tissue distribution
Polydispersity Index (PDI)< 0.3Indicates a narrow and uniform size distribution
Zeta Potential-30 mV to +30 mVAffects colloidal stability and cellular interaction
Encapsulation Efficiency> 80%High efficiency minimizes drug waste and improves delivery

IV. Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Nanoparticles by Solvent Evaporation

  • Dissolution: Dissolve this compound and a stabilizing polymer (e.g., PLGA) in a volatile organic solvent (e.g., acetone (B3395972) or dichloromethane).

  • Emulsification: Add the organic phase to an aqueous phase containing a surfactant (e.g., polyvinyl alcohol - PVA) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent, leading to the precipitation of the nanoparticles.

  • Purification: Wash the nanoparticles by repeated centrifugation and resuspension in deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a stable powder for long-term storage.

Protocol 2: Characterization of this compound Formulations

  • Particle Size and Zeta Potential: Analyze the formulation using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency:

    • Separate the unencapsulated this compound from the formulation (e.g., by ultracentrifugation or size exclusion chromatography).

    • Quantify the amount of this compound in the formulation and in the supernatant/eluate.

    • Calculate the encapsulation efficiency as: (Total Drug - Free Drug) / Total Drug * 100%.

  • In Vitro Release Study:

    • Place the formulation in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with a small amount of surfactant to maintain sink conditions).

    • At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.

    • Quantify the concentration of released this compound in the samples.

V. Mandatory Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Bioavailability Evaluation A This compound C Formulation Process (e.g., Thin-film hydration, Solvent Evaporation) A->C B Solubilizing Agent (e.g., Lipids, Polymers) B->C D Enhanced Formulation (e.g., Liposomes, Nanoparticles) C->D E Particle Size & PDI D->E F Zeta Potential D->F G Encapsulation Efficiency D->G H In Vitro Permeability (Caco-2 Assay) D->H I In Vivo Pharmacokinetics (Animal Model) D->I J Data Analysis H->J I->J

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway cluster_cell Target Cancer Cell Copper_Usnate This compound (Enhanced Bioavailability) ROS Increased ROS Copper_Usnate->ROS Induces Nrf2 Nrf2 Pathway Inhibition Copper_Usnate->Nrf2 Cell_Membrane Cell Membrane Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Nrf2->Apoptosis Leads to

Caption: Postulated signaling pathway of this compound in cancer cells following enhanced delivery.[17][18][19]

References

Technical Support Center: Addressing Hepatotoxicity of Usnic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hepatotoxicity concerns associated with usnic acid (UA) and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary mechanisms underlying usnic acid-induced hepatotoxicity?

A: The hepatotoxicity of usnic acid is multifactorial, with the primary mechanism being the uncoupling of oxidative phosphorylation in mitochondria.[1][2][3] This disruption of cellular energy production leads to a cascade of damaging events:

  • ATP Depletion: Inhibition of the mitochondrial electron transport chain causes a significant drop in cellular ATP levels.[1][3]

  • Oxidative Stress: Mitochondrial dysfunction results in the overproduction of reactive oxygen species (ROS), leading to severe oxidative stress.[1][3] This is a central factor in its toxicity.

  • Glutathione (GSH) Depletion: The surge in ROS depletes the cell's primary antioxidant, glutathione, rendering hepatocytes more vulnerable to damage.[1][4]

  • Cell Death: These events culminate in hepatocyte lysis, apoptosis (programmed cell death), and necrosis, leading to liver injury.[2]

  • Signaling Pathway Activation: Various signaling pathways are stimulated by usnic acid, including c-Jun N-terminal kinase (JNK), nuclear factor erythroid 2-related factor 2 (Nrf2), and Akt/mTOR pathways, which can contribute to both harmful and protective cellular responses.[1][5]

Q2: I'm observing high cytotoxicity in my hepatocyte cell line (e.g., HepG2) even at low concentrations of usnic acid. Is this expected?

A: This can be a common observation. Several factors could be at play:

  • High Sensitivity of Cell Line: Hepatoma cell lines like HepG2 can be quite sensitive to mitochondrial toxins. A 24-hour LC50 value for (+)-usnic acid in HepG2 cells has been reported to be as low as 30 µM.[6]

  • Enantiomer-Specific Toxicity: The two enantiomeric forms of usnic acid, (+) and (-), exhibit different toxicity profiles. Recent studies have shown that (-)-usnic acid can be significantly more hepatotoxic than its (+)-enantiomer in HepG2 cells.[7][8] Ensure you know which enantiomer you are using.

  • Solvent and Concentration: Usnic acid has poor water solubility. The choice of solvent (e.g., DMSO) and its final concentration in the culture medium can influence cytotoxicity. Ensure the final solvent concentration is non-toxic to your cells.

  • Contamination: Verify the purity of your usnic acid sample. Impurities could contribute to the observed toxicity.

Troubleshooting Steps:

  • Confirm Enantiomer: Double-check the specific enantiomer of usnic acid you are using.

  • Perform a Dose-Response Curve: Run a wider range of concentrations to accurately determine the IC50 in your specific experimental setup.

  • Solvent Control: Always include a vehicle control (medium with the same concentration of solvent used to dissolve the usnic acid) to rule out solvent-induced toxicity.

  • Check Purity: If possible, verify the purity of your compound using analytical methods like HPLC.

Q3: My experimental results with usnic acid are inconsistent. What are the potential causes?

A: Inconsistency in results is a frequent challenge. The variability can stem from several sources:

  • Compound Stability: Usnic acid may degrade in solution over time, especially when exposed to light. Prepare fresh solutions for each experiment.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact their response to toxic compounds.

  • Assay Variability: The specific cytotoxicity assay used (e.g., MTT, MTS, LDH) can yield different results. The timing of the assay is also critical, as toxicity can be time-dependent.[7]

  • Poor Solubility: The low aqueous solubility of usnic acid can lead to precipitation in the culture medium, resulting in inconsistent concentrations being delivered to the cells.

Troubleshooting Steps:

  • Standardize Protocols: Strictly adhere to standardized protocols for cell culture, treatment, and assay procedures.

  • Fresh Solutions: Always prepare usnic acid solutions fresh from a powdered stock before each experiment. Protect solutions from light.

  • Solubility Check: Visually inspect your treatment media for any signs of precipitation. Consider using a non-toxic solubilizing agent if necessary.

  • Consistent Cell Passage: Use cells within a defined, narrow range of passage numbers for all related experiments.

Q4: What are the main strategies to reduce the hepatotoxicity of usnic acid while retaining its therapeutic potential?

A: Current research is exploring several promising strategies to mitigate the liver toxicity of usnic acid:

  • Nanoencapsulation: Encapsulating usnic acid in nanoparticles, such as those made from polylactic-co-glycolic acid (PLGA), has been shown to significantly reduce hepatotoxicity.[9] This approach can also improve its poor water solubility and enhance its therapeutic activity.[9]

  • Synthesis of Derivatives: Creating derivatives of usnic acid is a key strategy. Modifications to the core structure may lead to compounds with increased bioactivity and bioavailability, and importantly, decreased toxicity.[9][10]

  • Co-administration with Hepatoprotectants: The use of antioxidants or hepatoprotective agents like N-acetylcysteine and squalene (B77637) alongside usnic acid has demonstrated a partial reduction in toxicity in in-vitro studies.[7][9]

Q5: My novel usnic acid derivative still shows significant hepatotoxicity. What should I do next?

A: If your derivative remains toxic, a mechanistic investigation is required to understand why and to guide further modifications.

  • Possible Cause - Mechanism Unchanged: The structural modification may not have altered the core mechanism of mitochondrial uncoupling.

  • Next Step - Assess Mitochondrial Function: Directly measure key indicators of mitochondrial health. Assess the mitochondrial membrane potential (MMP), cellular ATP levels, and ROS production. If these parameters are still significantly impacted, further structural changes are needed to address the molecule's interaction with the mitochondria.[9]

  • Possible Cause - Suboptimal Concentration: You may be testing at concentrations that are too high.

  • Next Step - Refine Dose-Response: Perform a wider dose-response curve to determine the IC50 value more accurately. A modest increase in the IC50 value compared to the parent compound can still indicate a significant reduction in toxicity.[9]

Quantitative Data: In Vitro Cytotoxicity of Usnic Acid

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxicity. The IC50 values for usnic acid can vary significantly depending on the cell line, exposure time, and the specific enantiomer used.

Cell LineCompoundExposure TimeIC50 (µM)IC50 (µg/mL)Reference
Hepatocytes & Related
HepG2 (Human Hepatoma)(+)-Usnic Acid24 h30 (LC50)10.3[6]
HepG2 (Human Hepatoma)(-)-Usnic Acid48 h46.516.0[7]
HepG2 (Human Hepatoma)(+)-Usnic Acid48 h81.928.2[7]
Cancer Cell Lines
HCT116 (Colon Cancer)(+)-Usnic Acid48 h~100~34.4[8]
HCT116 (Colon Cancer)(+)-Usnic Acid72 hNot specified~10[11]
MCF-7 (Breast Cancer)Usnic Acid72 h11.2 - 105.43.9 - 36.3[12]
A549 (Lung Carcinoma)(+)-Usnic AcidNot specified10 - 1003.4 - 34.4[6]
H520 (Lung Squamous)(+)-Usnic Acid48 h34.2511.8[13]
Calu-1 (Lung Squamous)(+)-Usnic Acid48 h32.5111.2[13]
DU145 (Prostate Cancer)(+)-Usnic Acid72 h57.419.7[8]
DU145 (Prostate Cancer)(-)-Usnic Acid72 h45.915.8[8]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of usnic acid or its derivatives (typically from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Reactive Oxygen Species (ROS) Detection

This protocol uses a fluorescent probe like DCFDA to measure intracellular ROS levels.

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol.

  • Probe Loading: After treatment, remove the medium, wash cells with warm PBS, and incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash: Remove the DCFDA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Measure fluorescence using a microplate reader, flow cytometer, or fluorescence microscope (Ex/Em ~485/535 nm).

  • Data Analysis: Quantify the fluorescence intensity relative to the control group. An increase in fluorescence indicates higher ROS levels.

Protocol 3: Mitochondrial Membrane Potential (MMP) Assay

This assay uses a cationic dye like JC-1 to assess mitochondrial health.

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate (preferably black-walled) as previously described.

  • JC-1 Staining: After treatment, remove the medium and incubate cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

  • Wash: Remove the staining solution and wash cells twice with a supplied assay buffer or PBS.

  • Fluorescence Reading: Measure fluorescence at two wavelengths:

    • Aggregates (Healthy Mitochondria): Ex/Em ~535/590 nm (Red)

    • Monomers (Depolarized Mitochondria): Ex/Em ~485/530 nm (Green)

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

Visualizations

Signaling Pathways and Experimental Workflows

Usnic_Acid_Hepatotoxicity_Pathway UA Usnic Acid Mito Mitochondrion UA->Mito mTOR mTOR Inactivation UA->mTOR ETC Electron Transport Chain (Uncoupling) Mito->ETC Inhibits ATP ATP Depletion ETC->ATP ROS ROS Generation ETC->ROS GSH GSH Depletion ROS->GSH OxStress Oxidative Stress ROS->OxStress JNK JNK Activation OxStress->JNK CellDeath Hepatocyte Death OxStress->CellDeath Apoptosis Apoptosis JNK->Apoptosis Autophagy Autophagy (Protective Response) mTOR->Autophagy Apoptosis->CellDeath

Caption: Key signaling events in usnic acid-induced hepatotoxicity.

Troubleshooting_Workflow Start Unexpectedly High Cytotoxicity Observed Check1 Is the vehicle control also toxic? Start->Check1 Solvent Reduce solvent (e.g., DMSO) concentration. Re-test. Check1->Solvent Yes Check2 Are results inconsistent between experiments? Check1->Check2 No Solvent->Start Standardize Standardize Protocols: - Use fresh compound solutions - Use consistent cell passage # - Check for precipitation Check2->Standardize Yes Check3 Confirm IC50 with a wide dose-response curve Check2->Check3 No Standardize->Start Check4 Is the correct enantiomer being used? ((-)-UA is often more toxic) Check3->Check4 Verify Verify compound identity and purity (e.g., via HPLC/MS) Check4->Verify Unsure Proceed Proceed with Mechanistic Studies: - ROS Assay - Mitochondrial Potential Assay Check4->Proceed Yes Verify->Start

Caption: Workflow for troubleshooting high cytotoxicity results.

Model_Selection_Logic cluster_0 Experimental Goal cluster_1 Recommended In Vitro Model Goal1 Initial High-Throughput Screening Model1 Immortalized Cell Lines (e.g., HepG2) - Pros: Robust, inexpensive - Cons: Low metabolic activity Goal1->Model1 Goal2 Detailed Mechanistic Studies Model2 Primary Human Hepatocytes (PHH) - Pros: 'Gold standard', high relevance - Cons: Expensive, variable, short-lived Goal2->Model2 Model3 Metabolically Competent Lines (e.g., HepaRG) - Pros: Differentiable, higher CYP activity - Cons: Complex culture protocols Goal2->Model3 Goal3 Metabolism-Dependent Toxicity Goal3->Model3

Caption: Logic for selecting an appropriate in vitro liver model.

References

Minimizing batch-to-batch variability in Copper usnate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize batch-to-batch variability in Copper Usnate synthesis. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields can stem from several factors throughout the experimental process. Consider the following:

  • Incomplete Reaction: The reaction between usnic acid and the copper salt may not have gone to completion. Ensure the reflux time is adequate and the mixture is heated sufficiently to maintain a gentle boil.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can limit the formation of the product. While a 1:1 molar ratio of usnic acid to copper(II) acetate (B1210297) monohydrate is a good starting point, empirical optimization might be necessary.

  • Product Loss During Workup: Significant amounts of this compound can be lost during filtration and washing steps. Ensure the precipitate is quantitatively transferred and use minimal amounts of cold solvent for washing to prevent dissolution.

  • Purity of Starting Materials: Impurities in the usnic acid or copper salt can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.

Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Verify Reaction Completion (e.g., TLC, color change) start->check_reaction check_stoichiometry Confirm Reactant Stoichiometry (Molar Ratios) check_reaction->check_stoichiometry Yes incomplete Incomplete Reaction check_reaction->incomplete No check_workup Review Filtration and Washing Technique check_stoichiometry->check_workup Yes incorrect_ratio Incorrect Stoichiometry check_stoichiometry->incorrect_ratio No check_purity Assess Purity of Starting Materials check_workup->check_purity No Issue product_loss Product Loss During Workup check_workup->product_loss Issue Found impure_reagents Impure Starting Materials check_purity->impure_reagents Impure solution1 Increase Reflux Time Ensure Gentle Boiling incomplete->solution1 solution2 Recalculate and Accurately Weigh Reactants incorrect_ratio->solution2 solution3 Use Cold Solvent for Washing Minimize Wash Volume product_loss->solution3 solution4 Use High-Purity Reagents Recrystallize Usnic Acid if Necessary impure_reagents->solution4

Caption: Troubleshooting workflow for low this compound yield.

Q2: The color of my product varies between batches (e.g., from greenish to brownish). What could be the cause?

A2: Color variations in the final product often indicate the presence of impurities or differences in the crystalline form.

  • Unreacted Starting Materials: Residual unreacted usnic acid (yellowish) or copper salt (blue/green) can alter the final product's color. Ensure the reaction goes to completion and the product is thoroughly washed.

  • Presence of Copper(I) Oxide: If the reaction conditions are too harsh or if reducing impurities are present, copper(II) can be reduced to copper(I), which can form reddish-brown copper(I) oxide.

  • Solvent Inclusion: Different solvents or varying amounts of residual solvent trapped within the crystal lattice can affect the color. Ensure the product is properly dried.

Q3: I am observing inconsistent crystal size and morphology. How can I obtain a more uniform product?

A3: The crystallization process is critical for obtaining uniform crystals.

  • Cooling Rate: A rapid cooling rate promotes the formation of many small crystals, while slow cooling allows for the growth of larger, more well-defined crystals. For greater consistency, control the cooling process by allowing the reaction mixture to cool to room temperature slowly and undisturbed.

  • Agitation: The stirring rate during the reaction and crystallization can influence crystal nucleation and growth. Consistent stirring helps maintain a homogeneous solution.

  • Supersaturation: If the solution is highly supersaturated, precipitation will be rapid, leading to smaller and less uniform crystals. You can adjust the concentration of your reactants to control the level of supersaturation.

Experimental Protocol: Synthesis of Copper(II) Usnate

This protocol is based on established laboratory procedures for the synthesis of Copper(II) Usnate.

Materials:

  • (+)-Usnic acid

  • Copper(II) acetate monohydrate

  • Ethanol (B145695) (absolute)

  • Diethyl ether

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve usnic acid in absolute ethanol by heating the mixture to a gentle boil.

  • Addition of Copper Salt: In a separate container, dissolve copper(II) acetate monohydrate in a minimal amount of hot ethanol. Add this solution dropwise to the boiling usnic acid solution with continuous stirring.

  • Reaction under Reflux: Maintain the reaction mixture at a gentle reflux with continuous stirring for the specified time. The formation of a greenish precipitate indicates the formation of this compound.

  • Crystallization: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature to facilitate the crystallization of the product.

  • Isolation of Product: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid first with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

  • Drying: Dry the final product under vacuum to remove residual solvents.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve_ua Dissolve Usnic Acid in hot Ethanol mix Add Copper Acetate solution to Usnic Acid solution dissolve_ua->mix dissolve_cu Dissolve Copper(II) Acetate in hot Ethanol dissolve_cu->mix reflux Reflux the mixture mix->reflux cool Cool to Room Temperature reflux->cool filtrate Vacuum Filtration cool->filtrate wash Wash with cold Ethanol and Diethyl Ether filtrate->wash dry Dry under Vacuum wash->dry end end dry->end Final Product: This compound

Caption: Step-by-step workflow for this compound synthesis.

Data Presentation

The following tables summarize the key reactants and recommended reaction parameters for achieving consistent synthesis of this compound.

Table 1: Reactant Specifications

ReactantMolar Mass ( g/mol )Recommended PurityNotes
(+)-Usnic acid344.32>98%Purity is crucial; recrystallize if necessary.
Copper(II) acetate monohydrate199.65>98%Ensure the salt is fully dissolved before addition.
Ethanol (absolute)46.07AnhydrousUse of absolute ethanol is recommended to avoid side reactions with water.

Table 2: Recommended Reaction Parameters

ParameterRecommended ValuePotential Impact of Deviation
Molar Ratio (Usnic Acid:Copper Salt) 1:1An excess of either reactant can lead to impurities in the final product.
Solvent Volume Minimal amount to dissolve reactants at boiling pointExcess solvent can lead to lower yields.
Reaction Temperature Boiling point of Ethanol (~78 °C)Lower temperatures may result in an incomplete reaction.
Reaction Time (Reflux) 1-2 hoursInsufficient time can lead to incomplete reaction and low yield.
Cooling Method Slow cooling to room temperatureRapid cooling can result in smaller, less pure crystals.
Washing Solvents Cold Ethanol, Diethyl EtherUsing warm solvents or excessive volumes can lead to product loss.

Technical Support Center: Refining Purification Techniques for Copper Usnate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Copper Usnate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound typically contains unreacted (+)-usnic acid, excess copper(II) salts (e.g., copper(II) acetate (B1210297), copper(II) sulfate), and potentially small amounts of other lichen secondary metabolites that were co-extracted with the usnic acid. The presence of these impurities can affect the compound's purity, color, and biological activity.

Q2: My purified this compound is greenish instead of the expected color. What could be the cause?

A2: A greenish tint in your this compound can indicate the presence of residual copper(II) salts. Pure this compound is typically described as a yellow-green to dark green solid. The exact shade can vary depending on the crystalline form and purity. To remove the greenish tint, further purification by recrystallization or washing with a solvent that selectively dissolves the copper salt but not the this compound is recommended.

Q3: What are the best solvents for the recrystallization of this compound?

A3: Based on the solubility profile of the parent compound, usnic acid, suitable solvents for the recrystallization of this compound would be those in which its solubility is moderate and decreases significantly upon cooling. A good starting point is a solvent system like acetone (B3395972), ethyl acetate, or a mixture of a good solvent (e.g., acetone, chloroform) and a poor solvent (e.g., hexane (B92381), ethanol).[1][2][3] Experimentation with different solvent ratios is crucial to achieve optimal crystal formation and purity.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be a viable method for purifying this compound, particularly for removing unreacted usnic acid and other organic impurities. Given that this compound is a metal complex, care must be taken to choose a stationary phase and solvent system that do not cause decomposition. Normal-phase silica (B1680970) gel or alumina (B75360) can be used, with a non-polar to moderately polar mobile phase.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the amount of usnic acid that can be released from the complex upon acidification, and for detecting organic impurities.[4][5][6][7] UV-Vis spectrophotometry can also be used to determine the concentration of usnic acid after dissociation of the complex.[4] Additionally, techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to determine the copper content.

Q6: What are the stability considerations for this compound during purification?

A6: Similar to its parent compound, usnic acid, this compound should be protected from prolonged exposure to high temperatures and direct light to prevent degradation.[8] Usnic acid is also known to be unstable in alkaline conditions (pH > 10).[8] Therefore, it is advisable to use neutral or slightly acidic conditions during purification and to store the purified compound in a cool, dark, and dry place.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
This compound does not dissolve in the hot solvent. The chosen solvent is not suitable.Select a more polar solvent or a solvent mixture. Good starting points are acetone, ethyl acetate, or chloroform.[1][2][3]
The amount of solvent is insufficient.Gradually add more hot solvent until the solid dissolves. Avoid using a large excess of solvent to ensure good recovery upon cooling.
No crystals form upon cooling. The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again.
Cooling is too rapid.Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Slow cooling promotes the formation of larger, purer crystals.
The presence of significant impurities is inhibiting crystallization.Try adding a seed crystal of pure this compound to induce crystallization. If this fails, the sample may require pre-purification by another method, such as column chromatography.
The resulting crystals are still colored with impurities. Co-precipitation of impurities.Perform a second recrystallization. Ensure the crystals are thoroughly washed with a small amount of cold solvent to remove residual mother liquor.
The impurity is not effectively removed by recrystallization in the chosen solvent.Experiment with a different recrystallization solvent or solvent system.
Oily precipitate forms instead of crystals. The solubility of this compound is too high in the chosen solvent, even at low temperatures.Add a poor solvent (e.g., hexane, ethanol) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
The presence of impurities is preventing crystal lattice formation.Purify the crude product by column chromatography before attempting recrystallization.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
This compound does not move from the origin of the column. The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
This compound elutes too quickly with the solvent front. The mobile phase is too polar.Decrease the polarity of the eluent. Start with a less polar solvent like hexane and gradually increase the polarity.
Streaking or tailing of the this compound band. The compound is interacting too strongly with the stationary phase.Add a small amount of a chelating agent or a competing ligand to the mobile phase to improve the elution profile. However, this may introduce new impurities that need to be removed later.
The column is overloaded with the sample.Use a larger column or reduce the amount of sample loaded.
Decomposition of this compound on the column. The stationary phase (e.g., silica gel) is too acidic.Use a neutral stationary phase like neutral alumina. Deactivated silica gel can also be an option.
The solvent is causing degradation.Ensure the use of high-purity solvents and avoid prolonged exposure of the compound on the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing unreacted usnic acid and other soluble impurities.

Materials:

  • Crude this compound

  • Acetone (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot acetone to dissolve the solid completely. Gentle heating may be required.

  • If any insoluble impurities are present, perform a hot filtration.

  • To the hot, clear solution, add hexane dropwise until the solution becomes slightly turbid.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold acetone-hexane mixture (in the same ratio as the final recrystallization mixture).

  • Dry the purified this compound crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound by separating it from unreacted usnic acid and other non-polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh) or neutral alumina

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

Methodology:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a small amount of the initial mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent such as 100% hexane to elute highly non-polar impurities.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

    • Unreacted usnic acid is expected to elute before the more polar this compound complex.

  • Fraction Collection: Collect fractions in separate tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following tables present hypothetical data for the purification of this compound, illustrating the expected outcomes of the described protocols.

Table 1: Recrystallization of Crude this compound

Parameter Crude Sample After 1st Recrystallization After 2nd Recrystallization
Mass (g) 5.003.502.75
Purity (by HPLC, %) 8595>99
Yield (%) -7078.6 (from 1st recryst.)
Appearance Greenish-brown powderGreenish-yellow crystalsBright yellow-green needles
Copper Content (by AAS, %) 13.515.215.6 (Theoretical: 15.65)

Table 2: Column Chromatography of Crude this compound

Fraction(s) Eluent System (Hexane:Ethyl Acetate) Compound(s) Eluted Mass (g) Purity (by TLC)
1-59:1Non-polar impurities0.25-
6-128:2Usnic Acid0.60>98%
13-207:3This compound 3.80 >99%
Recovery of this compound (%) 90.5

Visualizations

Experimental_Workflow_Recrystallization crude Crude this compound dissolve Dissolve in minimal hot acetone crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter precipitate Add Hexane & Cool hot_filter->precipitate filter Vacuum Filtration precipitate->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry pure Pure this compound dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Experimental_Workflow_Column_Chromatography cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation pack_column Pack Column (Silica/Hexane) load_sample Load Sample pack_column->load_sample elute_nonpolar Elute with Hexane load_sample->elute_nonpolar elute_gradient Elute with Hexane:EtOAc Gradient elute_nonpolar->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Purified this compound evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Validation & Comparative

Copper Usnate vs. Usnic Acid: A Comparative Analysis of Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, researchers are exploring both natural compounds and their synthetic derivatives. Usnic acid, a secondary metabolite derived from lichens, has long been recognized for its antibacterial properties. The complexation of usnic acid with metal ions, such as copper, to form copper usnate, has been investigated as a strategy to enhance its antimicrobial efficacy. This guide provides a detailed comparison of the antimicrobial activity of this compound and usnic acid, supported by experimental data, to assist researchers, scientists, and drug development professionals in this field.

Enhanced Antimicrobial Efficacy of Copper-Usnic Acid Complexes

Research into the antimicrobial properties of copper(II) complexes of usnic acid derivatives has demonstrated their superior performance compared to usnic acid alone or copper ions. Studies have shown that these complexes exhibit higher antibacterial activities against both Gram-positive and Gram-negative bacteria[1][2]. The enhanced efficacy is attributed to the synergistic effect of the lipophilicity of the metal chelates and the toxic effects of copper ions within the bacterial cells[2].

Quantitative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for usnic acid and copper sulfate (B86663) (as a representative copper compound) against various bacterial strains, providing a baseline for their individual antimicrobial potency. It is important to note that direct comparative studies providing MIC values for this compound against a wide range of bacteria are limited in publicly available literature. However, the qualitative evidence strongly suggests that this compound would exhibit lower MIC values than usnic acid alone[1][2].

CompoundMicroorganismStrainMIC (µg/mL)Reference
Usnic Acid Staphylococcus aureusMRSA 20717.8[3]
Staphylococcus aureusMTCC-9625-50[4][5]
Staphylococcus aureus1945GFPuvr32[6]
Pseudomonas aeruginosapMF230256[6]
Escherichia coli536>100[7]
Copper Sulfate Escherichia coliATCC 141691560[2]
Escherichia coliATCC 259231560[2]
Staphylococcus aureus-400[8]
Escherichia coliGR13.0 mM (~749 µg/mL)[9]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of usnic acid and copper are distinct, and their combination in this compound likely results in a multi-target effect on bacterial cells.

Usnic Acid

Usnic acid is primarily effective against Gram-positive bacteria[10]. Its proposed mechanisms of action include:

  • Disruption of Cell Membranes: Usnic acid can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents[4][5].

  • Inhibition of Nucleic Acid Synthesis: It has been shown to inhibit both DNA and RNA synthesis in bacterial cells[11].

  • Uncoupling of Oxidative Phosphorylation: Usnic acid can act as an uncoupling agent, disrupting the proton gradient across the mitochondrial membrane and inhibiting ATP synthesis.

Copper

Copper exerts its antimicrobial effects through several mechanisms:

  • Generation of Reactive Oxygen Species (ROS): Copper ions can participate in Fenton-like reactions, producing highly toxic hydroxyl radicals that damage cellular components like lipids, proteins, and DNA[12].

  • Membrane Damage: Copper ions can disrupt the bacterial cell membrane, leading to increased permeability and leakage of essential cellular components[12].

  • Protein Denaturation: Copper can bind to proteins and enzymes, altering their structure and inhibiting their function[13].

The chelation of usnic acid with copper in this compound is thought to enhance the lipophilicity of the molecule, facilitating its transport across the bacterial cell membrane. Once inside the cell, the complex can dissociate, releasing copper ions to exert their toxic effects, while the usnic acid component can simultaneously disrupt other cellular processes, leading to a potent synergistic antimicrobial effect[2].

Experimental Protocols

The following are detailed methodologies for two common experiments used to determine the antimicrobial activity of compounds like this compound and usnic acid.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Sterile 96-well microtiter plates.
  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
  • Stock solutions of the test compounds (this compound, Usnic Acid) of known concentration, dissolved in a suitable solvent (e.g., DMSO).
  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

2. Procedure:

  • Add 100 µL of sterile MHB to all wells of the microtiter plate.
  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
  • Inoculate each well with 10 µL of the standardized bacterial suspension.
  • Include a positive control (wells with bacteria and no antimicrobial agent) and a negative control (wells with medium only).
  • Incubate the plates at 37°C for 18-24 hours.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., the well remains clear).

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

1. Preparation of Materials:

  • Sterile Petri dishes containing Mueller-Hinton Agar (MHA).
  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
  • Sterile cotton swabs.
  • Sterile cork borer or pipette tip to create wells in the agar.
  • Solutions of the test compounds (this compound, Usnic Acid) at known concentrations.

2. Procedure:

  • A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of the MHA plate.
  • Allow the inoculum to dry for a few minutes.
  • Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.
  • Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
  • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compounds).
  • Incubate the plates at 37°C for 18-24 hours.

3. Interpretation of Results:

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis prep_compounds Prepare Test Compounds (this compound, Usnic Acid) mic_assay Broth Microdilution (MIC) prep_compounds->mic_assay diffusion_assay Agar Well Diffusion prep_compounds->diffusion_assay prep_media Prepare Bacterial Media (Broth/Agar) prep_media->mic_assay prep_media->diffusion_assay prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->mic_assay prep_inoculum->diffusion_assay read_mic Read MIC Values mic_assay->read_mic measure_zones Measure Zones of Inhibition diffusion_assay->measure_zones comparison Compare Antimicrobial Activity read_mic->comparison measure_zones->comparison

Caption: Experimental workflow for comparing antimicrobial activity.

Synergistic_Mechanism cluster_outside Extracellular cluster_membrane Bacterial Cell Membrane cluster_inside Intracellular copper_usnate This compound membrane Increased Lipophilicity copper_usnate->membrane Crosses Membrane dissociation Dissociation membrane->dissociation usnic_acid Usnic Acid dissociation->usnic_acid copper_ion Copper Ion (Cu2+) dissociation->copper_ion target1 Inhibition of DNA/RNA Synthesis usnic_acid->target1 target3 Membrane Disruption usnic_acid->target3 target2 Generation of ROS copper_ion->target2 cell_death Bacterial Cell Death target1->cell_death target2->cell_death target3->cell_death

Caption: Proposed synergistic antimicrobial mechanism of this compound.

References

A Comparative Guide to the Anticancer Properties of Copper-Coordinated Usnic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of copper-coordinated usnic acid derivatives against established chemotherapeutic agents. The information is supported by experimental data from peer-reviewed studies, with detailed protocols for key validation assays and visualizations of relevant biological pathways and workflows.

Disclaimer: The term "Copper Usnate" is used in this guide to refer to copper-coordinated complexes of usnic acid and its derivatives, such as the acylhydrazones of usnic acid coordinated with Cu(II), as described in the scientific literature.[1]

Introduction: The Rationale for Copper-Usnic Acid Complexes

Usnic acid (UA), a secondary metabolite found in lichens, has demonstrated notable cytotoxic and antitumor potential.[2] Its mechanisms of action include the induction of cell cycle arrest and apoptosis in various cancer cell lines.[3][4] To enhance the therapeutic efficacy of organic ligands, coordination with metal ions like copper is a widely explored strategy. Copper itself is essential for many biological functions, but at elevated concentrations, it can induce cancer cell death through mechanisms such as the generation of reactive oxygen species (ROS), making copper complexes promising candidates for novel cancer therapies.[5] This guide evaluates the experimental evidence supporting the anticancer properties of copper-usnic acid complexes.

Mechanisms of Anticancer Activity

The anticancer effects of copper-usnic acid complexes are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

  • Induction of Apoptosis: Copper complexes are well-documented inducers of apoptosis.[6] The mechanism often involves the generation of intracellular ROS, which leads to oxidative stress and damage to cellular components, including mitochondria. This triggers the mitochondrial (or intrinsic) pathway of apoptosis, characterized by the loss of mitochondrial membrane potential and the activation of caspase proteins, which are the executioners of cell death.[7][8] Studies on usnic acid confirm its ability to induce apoptosis via mitochondrial membrane depolarization.[3] The combination with copper is expected to potentiate this effect.

  • Cell Cycle Arrest: Usnic acid and its derivatives have been shown to inhibit cancer cell proliferation by arresting the cell cycle, most commonly at the G0/G1 phase.[1][3] This prevents the cells from entering the S phase (DNA synthesis) and subsequently the M phase (mitosis), thereby halting their division. This arrest is often associated with the altered expression of key regulatory proteins like cyclin-dependent kinases (CDKs) and their inhibitors.[3] Some copper complexes have also been found to block cell cycle progression in the S phase.[6]

Comparative Experimental Data

The following tables summarize quantitative data from studies on copper-usnic acid derivatives and comparator anticancer drugs.

Table 1: Comparative Cytotoxicity (IC50) Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Compound/DrugCell LineAssay DurationIC50 Value (µM)Citation(s)
Cu(II)-Usnic Acid Acylhydrazone HeLa (Cervical Cancer)48h1.8 - 86.0[1]
(+)-Usnic Acid HeLa (Cervical Cancer)48h23.7[9]
(-)-Usnic Acid HeLa (Cervical Cancer)48h> 8.7[9]
Cisplatin HeLa (Cervical Cancer)48h / 72hWide Range (e.g., >99.7% heterogeneity)[10]
Cisplatin A549 (Lung Cancer)48h8.8[11]
Cisplatin MCF-7 (Breast Cancer)48h14.7[11]
Doxorubicin HeLa (Cervical Cancer)24h2.92[1]
Doxorubicin MCF-7 (Breast Cancer)24h2.50[1]
Doxorubicin HepG2 (Liver Cancer)24h12.18[1]

Note: The IC50 values for Cisplatin can show extreme variability between studies due to experimental heterogeneity.[10]

Table 2: Apoptosis Induction

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis. While direct quantitative data for copper-usnate complexes is limited, the pro-apoptotic potential is inferred from studies on the parent compound and other copper complexes.

CompoundCell LineTreatmentApoptotic Cell PopulationCitation(s)
Usnic Acid A549 (Lung Cancer)25-100 µM for 48h> 2-fold increase vs. control[3]
Copper Complex (Cas III-La) U373 (Glioma)1.5 µg/ml for 24h41%[12]
Copper Complex (Cas III-La) U373 (Glioma)2.5 µg/ml for 24h72%[12]
Copper Complex [Cu(L)(2imi)] HepG2 (Liver Cancer)58 µg/mL (IC50) for 24h42.13% (Early Apoptosis)[13]
Copper Complex (Cu(TAAB)Cl2) L1210 (Leukemia)5.0 mmol/l for 22h15.6%[14]
Table 3: Cell Cycle Arrest Analysis

The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can be quantified by flow cytometry after DNA staining. Data for usnic acid demonstrates its ability to induce G0/G1 arrest.

CompoundCell LineConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/MCitation(s)
Control (DMSO) HeLa-47.823.7527.0[9]
(+)-Usnic Acid HeLa8.750.622.424.8[9]
(-)-Usnic Acid HeLa8.752.3520.624.95[9]

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound/comparator drug stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Cisplatin, etc.) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

  • 6-well plates or T25 flasks

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with the desired concentrations of the test compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using a gentle cell dissociation agent (e.g., Trypsin), and then neutralize. Centrifuge all cells (300 x g for 5 minutes).

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V negative, PI negative.

    • Early apoptotic cells: Annexin V positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

Visualizations: Pathways and Workflows

Signaling Pathway of Copper-Induced Apoptosis

The following diagram illustrates a proposed mechanism by which copper compounds induce apoptosis, primarily through the generation of reactive oxygen species and the subsequent activation of the intrinsic mitochondrial pathway.

Copper_Apoptosis_Pathway cluster_cell Intracellular Space Cu_Usnate This compound Cell_Membrane Cell Membrane in_cell Cu_Usnate->in_cell Uptake ROS ↑ Reactive Oxygen Species (ROS) Mitochondria Mitochondria ROS->Mitochondria MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis in_cell->ROS Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture & Seeding start->culture treat Treat Cells with This compound & Controls culture->treat mtt MTT Assay (Viability) treat->mtt annexin Annexin V / PI Staining (Apoptosis) treat->annexin pi_stain PI Staining (Cell Cycle) treat->pi_stain ic50 Data Analysis: Calculate IC50 mtt->ic50 apoptosis_quant Flow Cytometry: Quantify Apoptosis annexin->apoptosis_quant cellcycle_quant Flow Cytometry: Quantify Cell Cycle Phases pi_stain->cellcycle_quant end Conclusion: Evaluate Anticancer Properties ic50->end apoptosis_quant->end cellcycle_quant->end

References

A Comparative Analysis of Copper Usnate and Other Metal Usnate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Copper (II) usnate and other first-row transition metal usnate complexes, specifically those involving Zinc (II), Nickel (II), and Manganese (II). The content is based on available scientific literature and aims to present a clear, data-driven comparison of their biological activities, supported by experimental methodologies and pathway visualizations.

Executive Summary

Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, is well-known for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2] Chelation of usnic acid with metal ions can enhance these biological activities. This guide focuses on the comparative aspects of copper usnate versus zinc, nickel, and manganese usnate complexes. While direct comparative studies are limited, this document synthesizes available data to provide insights into their relative performance.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the antimicrobial, anticancer, and antioxidant activities of usnic acid and its metal complexes. It is important to note that the data presented is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTest OrganismMIC (µg/mL)Reference
Usnic Acid Staphylococcus aureus32[3]
Escherichia coli>100[4]
Copper (II) Usnate Staphylococcus aureusHigher than Usnic Acid[5]
Escherichia coliHigher than Usnic Acid[5]
Zinc (II) Complex (General) Staphylococcus aureusModerate Activity[6]
Escherichia coliModerate Activity[6]
Nickel (II) Complex (General) Staphylococcus aureusGood Activity[6]
Escherichia coliModerate Activity[6]

Table 2: Comparative Anticancer Activity (IC50 Values)

CompoundCancer Cell LineIC50 (µM)Reference
Usnic Acid Derivatives HeLa, MCF-7, PC-31 - 3 (approx.)[7]
Copper (II) Complex (General) HeLa, PC3, HCT-15<30[1]
Zinc (II) Complex (General) HeLa, PC3, HCT-15<30[1]
Nickel (II) Complex (General) BxPC-310.23[8]
Manganese Complex (General) Hep-G2, MCF-72.6 - 3.0 (µg/ml)[9]

Note: IC50 values for specific usnate complexes of Zinc, Nickel, and Manganese are not available in a comparative context. The data for "General" complexes provides an indication of their potential cytotoxic activity.

Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC50 (µg/mL)Reference
Usnic Acid 49.50[10]
Copper (II) Usnate Data not available
Zinc (II) Usnate Data not available
Nickel (II) Usnate Data not available
Manganese (II) Usnate Data not available
α-Tocopherol (Standard) 9.76[8]
Trolox (Standard) 8.01[8]

Experimental Protocols

Detailed methodologies for the synthesis of metal usnate complexes and the evaluation of their biological activities are provided below.

Synthesis of Metal (II) Usnate Complexes

1. Synthesis of Copper (II) Usnate Complex

  • Materials: (+)-Usnic acid, Copper (II) acetate (B1210297) monohydrate, Methanol.

  • Procedure:

    • Dissolve (+)-usnic acid in hot methanol.

    • Add a methanolic solution of copper (II) acetate monohydrate dropwise to the usnic acid solution with constant stirring.

    • The molar ratio of usnic acid to copper (II) acetate should be 2:1.

    • A precipitate will form. Reflux the mixture for 1-2 hours.

    • Cool the mixture to room temperature.

    • Filter the precipitate, wash it with cold methanol, and dry it in a desiccator over anhydrous CaCl2.

2. General Synthesis Protocol for Zinc (II), Nickel (II), and Manganese (II) Usnate Complexes

  • Materials: (+)-Usnic acid, Metal (II) salt (e.g., Zinc acetate, Nickel chloride, Manganese acetate), Ethanol (B145695) or Methanol.

  • Procedure:

    • Dissolve (+)-usnic acid in a suitable solvent like hot ethanol or methanol.

    • Separately, dissolve the respective metal (II) salt in the same solvent.

    • Slowly add the metal salt solution to the usnic acid solution with continuous stirring. A 2:1 molar ratio of usnic acid to the metal salt is typically used.

    • The reaction mixture is then refluxed for several hours (typically 2-4 hours).

    • The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum.

Biological Activity Assays

1. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Principle: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Add the microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C for 18-24 hours).

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

2. Anticancer Activity: MTT Assay for Cytotoxicity

  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3. Antioxidant Activity: DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.

  • Procedure:

    • Prepare a stock solution of the test compound.

    • Prepare a methanolic solution of DPPH.

    • In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

    • Measure the decrease in absorbance at a specific wavelength (around 517 nm).

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a potential signaling pathway influenced by copper complexes.

Experimental_Workflow_Synthesis cluster_synthesis Synthesis of Metal Usnate Complexes Usnic_Acid Usnic Acid Solution Mixing Mixing & Refluxing Usnic_Acid->Mixing Metal_Salt Metal (II) Salt Solution (Cu, Zn, Ni, Mn) Metal_Salt->Mixing Filtration Filtration Mixing->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product Metal Usnate Complex Drying->Final_Product

Caption: Workflow for the synthesis of metal usnate complexes.

Experimental_Workflow_Biological_Assays cluster_assays Biological Activity Evaluation Complex Metal Usnate Complex Antimicrobial Antimicrobial Assay (MIC Determination) Complex->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Complex->Anticancer Antioxidant Antioxidant Assay (DPPH Assay) Complex->Antioxidant MIC_Value MIC_Value Antimicrobial->MIC_Value MIC Value IC50_Value_Cancer IC50_Value_Cancer Anticancer->IC50_Value_Cancer IC50 Value IC50_Value_Antioxidant IC50_Value_Antioxidant Antioxidant->IC50_Value_Antioxidant IC50 Value Apoptosis_Signaling_Pathway cluster_pathway Potential Apoptosis Induction by this compound Copper_Usnate This compound ROS Increased Reactive Oxygen Species (ROS) Copper_Usnate->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Efficacy of Copper Usnate Against Drug-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Among the promising candidates are metal complexes of natural products, such as copper usnate. This guide provides a comparative analysis of the efficacy of this compound and related copper complexes against drug-resistant bacteria, supported by experimental data and detailed methodologies.

Comparative Efficacy of Copper Complexes and Alternatives

Quantitative data from various studies highlights the potential of copper complexes as effective antibacterial agents against drug-resistant strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for copper compounds and standard antibiotics against notable drug-resistant bacteria.

Table 1: In Vitro Efficacy of Copper Compounds against Methicillin-Resistant Staphylococcus aureus (MRSA)

CompoundStrainMIC (µg/mL)MBC (µg/mL)Reference
Hexadentated Macrocyclic Copper (II) ComplexMRSA (Clinical Isolates)6.25 - 12.5-[1]
Copper SilicateMRSA (100 strains)175 (as mg Cu/liter)175 - 700 (as mg Cu/liter)
Usnic AcidMRSA (Clinical Isolates)16-
Vancomycin (B549263)MRSA--[2]

Note: Direct MIC/MBC values for this compound were not available in the reviewed literature. The data for the hexadentated macrocyclic copper (II) complex is presented as a relevant comparison for a copper-based compound.

Table 2: In Vitro Efficacy of Copper Compounds against Vancomycin-Resistant Enterococcus (VRE)

CompoundStrainKill Time on Copper SurfaceReference
Copper (Alloy C11000)VREComplete kill within 15 minutes[3]
Stainless SteelVREViable after 24 hours[3]

Table 3: In Vitro Efficacy of Copper Sulfate against Various Multi-Drug Resistant Nosocomial Pathogens

Bacterial GroupMIC Range (µg/mL)Predominant MBC (µg/mL)Reference
Enterobacteriaceae200 - 4001600[4]
Staphylococcus spp.~4001600[4]
Pseudomonas spp.~4001600[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Materials:

  • Bacterial Culture: An overnight culture of the test bacterium grown in a suitable broth (e.g., Mueller-Hinton Broth - MHB) and adjusted to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

  • Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in the broth medium.

  • 96-Well Microtiter Plate: Sterile, flat-bottomed plates are used for the assay.

b. Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of the microtiter plate.

  • Add 100 µL of the highest concentration of the antimicrobial agent to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Column 11 serves as the growth control (broth and inoculum only), and column 12 as the sterility control (broth only).

  • Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed subsequently to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

a. Assay Procedure:

  • Following the MIC determination, select the wells showing no visible growth.

  • Aspirate a 10 µL aliquot from each of these wells.

  • Spot-plate the aliquot onto a sterile agar (B569324) plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Visualizing Mechanisms and Workflows

Proposed Antibacterial Mechanism of this compound

The antibacterial activity of this compound is believed to be a synergistic combination of the mechanisms of both copper ions and usnic acid. This multifaceted attack makes it difficult for bacteria to develop resistance. Usnic acid, a lipophilic molecule, can disrupt the bacterial cell membrane, facilitating the entry of copper ions.[5] Once inside, copper can wreak havoc through multiple pathways.

General Antibacterial Mechanism of this compound cluster_cell Bacterial Cell membrane Cell Membrane Disruption cell_death Bacterial Cell Death membrane->cell_death ros Reactive Oxygen Species (ROS) Generation dna_damage DNA Damage ros->dna_damage protein_inactivation Protein & Enzyme Inactivation ros->protein_inactivation dna_damage->cell_death protein_inactivation->cell_death synthesis_inhibition Inhibition of DNA, RNA & Protein Synthesis synthesis_inhibition->cell_death oxphos_uncoupling Uncoupling of Oxidative Phosphorylation oxphos_uncoupling->cell_death copper_usnate This compound usnic_acid Usnic Acid Component copper_usnate->usnic_acid dissociates copper_ion Copper Ion (Cu²⁺) Component copper_usnate->copper_ion dissociates usnic_acid->membrane usnic_acid->synthesis_inhibition usnic_acid->oxphos_uncoupling copper_ion->ros copper_ion->dna_damage copper_ion->protein_inactivation

Caption: Proposed multi-target antibacterial mechanism of this compound.

Experimental Workflow for Antimicrobial Susceptibility Testing

The process of determining the MIC and MBC of a compound against a bacterial strain follows a structured workflow to ensure reproducibility and accuracy.

Workflow for MIC and MBC Determination start Start prep_culture Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_culture prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound setup_mic Set up Broth Microdilution in 96-Well Plate prep_culture->setup_mic prep_compound->setup_mic incubate_mic Incubate Plate (37°C, 18-24h) setup_mic->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth onto Agar read_mic->subculture incubate_mbc Incubate Agar Plate (37°C, 18-24h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no colony growth) incubate_mbc->read_mbc end End read_mbc->end

Caption: Standard experimental workflow for determining MIC and MBC.

Bacterial Copper Homeostasis and Resistance Signaling

Bacteria have evolved sophisticated mechanisms to manage copper levels and mitigate its toxicity. Understanding these pathways can reveal potential targets for antimicrobial intervention. When excess copper enters the cell, it can trigger a signaling cascade leading to the expression of resistance genes.[6]

Bacterial Copper Resistance Signaling Pathway cluster_environment Extracellular cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Cu_ext Excess Cu²⁺ Cu_int Intracellular Cu⁺ Cu_ext->Cu_int Transport membrane Cell Membrane CueO CueO (multicopper oxidase) Cu⁺ -> Cu²⁺ (less toxic) CueR CueR (regulator) Cu_int->CueR activates CopA CopA (efflux pump) Cu_int->CopA substrate DNA DNA CueR->DNA binds promoter DNA->CueO upregulates transcription DNA->CopA upregulates transcription

Caption: Simplified bacterial copper homeostasis and resistance pathway.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Copper Usnate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods suitable for the quantification of copper usnate. The selection of a robust and reliable analytical method is critical for accurate quantification in research, quality control, and drug development. This document outlines various techniques, their experimental protocols, and performance data to aid in the selection of the most appropriate method for your specific needs.

Overview of Analytical Techniques

Several analytical techniques can be employed for the quantification of this compound, leveraging methods established for its parent compound, (+)-usnic acid, and for copper ions. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-VIS Spectrophotometry.[1] Each technique offers distinct advantages in terms of sensitivity, selectivity, and throughput.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of chemical compounds, including usnic acid in various extracts and formulations.[1] Its high resolution, sensitivity, and reproducibility make it a cornerstone for analytical laboratories.[1] For copper analysis, HPLC can be adapted using a visualization agent like EDTA, which forms a colored complex with copper ions, allowing for their detection by a UV detector.[2][3]

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative to HPLC for the quantification of usnic acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it suitable for detecting subtle variations in usnic acid concentrations, especially in complex matrices.[4][5][6]

UV-VIS Spectrophotometry is a straightforward and cost-effective method for quantifying compounds that absorb ultraviolet or visible light. Usnic acid has a maximum absorbance wavelength that can be utilized for quantification.[1] Similarly, copper ions can be quantified using UV-Vis spectrophotometry, often after forming a colored complex.[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are outlines of typical experimental protocols for the aforementioned techniques.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: A standard stock solution of usnic acid is prepared by dissolving 1 mg in 1 mL of 100% acetonitrile (B52724).[4][5] For copper analysis, samples can be prepared in 1% nitric acid.[10]

  • Instrumentation: An Agilent 1100 HPLC system (or equivalent) with a variable wavelength detector can be used.[11]

  • Chromatographic Conditions for Usnic Acid:

    • Column: Zorbax Eclipse XDB-C18 (4.6 mm × 100 mm, 1.8 µm).[12]

    • Mobile Phase: A gradient of phosphoric acid (pH 2.5) and acetonitrile.[12]

    • Flow Rate: 0.1 mL/min.[12]

    • Detection: UV detection at the maximum absorbance wavelength for usnic acid.

  • Chromatographic Conditions for Copper:

    • Column: Primesep SB (4.6×50 mm, 5 µm).[2]

    • Mobile Phase: 30:70 (v/v) acetonitrile and water with ammonium (B1175870) acetate (B1210297) buffer and EDTA.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 310 nm.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Similar to HPLC, with extraction from the matrix using acetonitrile.[4]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Method: The method must be validated for specificity, linearity, sensitivity, precision, and accuracy.[4][5][6]

UV-VIS Spectrophotometry
  • Sample Preparation: Construction of a calibration curve using standard solutions of known concentrations.[1] The absorbance of the sample is then measured.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Method for Usnic Acid: The absorbance is measured at the wavelength of maximum absorption for usnic acid.[1]

  • Method for Copper: In an ammoniacal medium, copper (II) ions form a blue complex with cuprizone, which can be measured photometrically at 605 nm.[8]

Quantitative Data Comparison

The performance of each analytical method is summarized in the table below. The data is primarily based on studies of usnic acid and copper analysis.

ParameterHPLCLC-MS/MSUV-VIS Spectrophotometry
Linearity Good linearity is typically observed over a defined concentration range.[12]Linearity is assessed by linear regression of calibration curves.[5]Adheres to Beer's Law, showing direct proportionality between absorbance and concentration.[7]
Accuracy High accuracy, with Relative Error (RE) values typically low.High accuracy demonstrated with RE calculations.[4]Accuracy can be affected by matrix interferences.
Precision High precision, with low Coefficient of Variation (CV).Intra- and inter-assay CVs are generally low, not exceeding 11%.[4]Precision can be influenced by sample preparation and instrument stability.
Limit of Detection (LOD) Low LOD, suitable for trace analysis.Very low LOD, enabling detection of small fluctuations in concentration.[5]LOD is dependent on the molar absorptivity of the analyte.
Limit of Quantification (LOQ) Low LOQ, allowing for accurate quantification of low concentrations.Low LOQ, suitable for sensitive quantification.Higher LOQ compared to chromatographic methods.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Sample Extraction/Dissolution Filter Filtration Prep->Filter Inject Injection into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/Vis Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

General workflow for this compound quantification by HPLC.

CrossValidation_Workflow Define Define Analytical Requirement Method1 Develop & Validate Method A (e.g., HPLC) Define->Method1 Method2 Develop & Validate Method B (e.g., UV-Vis) Define->Method2 Analyze Analyze Same Samples with Both Methods Method1->Analyze Method2->Analyze Compare Compare Results (Statistical Analysis) Analyze->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Logical workflow for the cross-validation of two analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study, including the nature of the sample, required sensitivity and selectivity, and available resources.[1] HPLC offers a robust and reliable method suitable for a wide range of applications, providing a good balance of performance and cost.[1] LC-MS/MS is ideal for studies requiring very high sensitivity and specificity. UV-VIS spectrophotometry, while less sensitive, provides a rapid and cost-effective option for routine analysis where high sample throughput is necessary. Cross-validation of these methods is essential to ensure data integrity and comparability across different analytical platforms.[13][14]

References

Comparative Analysis of Copper Usnate's Mechanism of Action: A Multifaceted Approach to Antimicrobial and Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

Copper usnate, a salt formed between copper and the lichen-derived compound usnic acid, presents a compelling subject for investigation in the search for novel therapeutic agents. While specific experimental data on this compound is limited in publicly available scientific literature, a robust understanding of its potential mechanisms of action can be extrapolated from the extensive research conducted on its constituent components: copper and usnic acid. This guide provides a comparative analysis of the putative mechanisms of action of this compound against both microbial pathogens and cancer cells, drawing parallels with established and alternative therapeutic agents.

The biological activity of organic ligands is often enhanced when they are coordinated with copper(I) and (II) ions.[1] This principle suggests that this compound likely exhibits synergistic or enhanced antimicrobial and anticancer properties compared to usnic acid alone. The multifaceted mechanisms of copper, including the generation of reactive oxygen species (ROS), membrane disruption, and DNA damage, combined with the biological activities of usnic acid, position this compound as a promising candidate for further investigation.

Antimicrobial Mechanism of Action

The antimicrobial activity of copper and its alloys is well-established and multifaceted.[2][3][4] The primary mechanisms are believed to involve:

  • Generation of Reactive Oxygen Species (ROS): Copper ions can participate in Fenton-like reactions, leading to the production of highly reactive hydroxyl radicals.[2] These ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, leading to microbial cell death.[2]

  • Cell Membrane Damage: Copper ions can interact with the cell membrane, leading to its depolarization, loss of integrity, and increased permeability.[3] This disrupts essential cellular processes and can lead to the leakage of vital intracellular contents.[4]

  • DNA Degradation: The interaction of copper with microbial DNA, often mediated by ROS, can lead to strand cleavage and degradation, ultimately preventing replication and leading to cell death.[3][5]

Usnic acid also possesses notable antimicrobial properties, and its mechanisms of action are thought to include the inhibition of RNA and protein synthesis and disruption of bacterial cell membrane integrity. The combination of these actions in this compound likely results in a potent antimicrobial agent with a low probability of inducing microbial resistance due to its multiple target sites.[3]

Comparative Antimicrobial Data (Representative)

Due to the absence of specific MIC (Minimum Inhibitory Concentration) data for this compound, the following table presents representative MIC values for copper compounds and usnic acid derivatives against common pathogens to provide a comparative context.

Compound/AlternativeOrganismMIC (µg/mL)Reference
Copper (as Cu2+)Escherichia coli96 - >1000Faundez et al., 2004
Staphylococcus aureus125 - 500Faundez et al., 2004
Usnic Acid DerivativeStaphylococcus aureus1.02 - 50.93 (x 10⁻² mmol/mL)[6]
Pseudomonas aeruginosa>50.93 (x 10⁻² mmol/mL)[6]
CiprofloxacinEscherichia coli0.004 - 0.03Clinical and Laboratory Standards Institute
Staphylococcus aureus0.12 - 1Clinical and Laboratory Standards Institute
GentamicinEscherichia coli0.25 - 2Clinical and Laboratory Standards Institute
Pseudomonas aeruginosa0.5 - 4Clinical and Laboratory Standards Institute

Note: The data presented are for illustrative purposes and are not direct values for this compound.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included to ensure the validity of the results.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compound Serial Dilution of Test Compound Compound->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation MIC Determination of MIC (Visual Inspection) Incubation->MIC

Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Mechanism of Action

Copper complexes have emerged as a promising class of anticancer agents, often exhibiting enhanced efficacy compared to their parent ligands.[1] The proposed anticancer mechanisms for copper compounds, which are likely relevant to this compound, include:

  • Induction of Apoptosis: Copper complexes can induce programmed cell death (apoptosis) in cancer cells through various pathways.[1][7] This is often mediated by the generation of ROS, which can trigger the intrinsic (mitochondrial) apoptotic pathway.[8]

  • Inhibition of Angiogenesis: Copper is an essential cofactor for several pro-angiogenic factors.[9] Copper chelators and some copper complexes can inhibit the formation of new blood vessels (angiogenesis), thereby restricting tumor growth and metastasis.[9]

  • Induction of Cuproptosis: A recently discovered form of copper-dependent cell death, termed "cuproptosis," involves the aggregation of lipoylated mitochondrial enzymes, leading to proteotoxic stress and cell death.[8]

  • Paraptosis: Some copper complexes can induce a form of non-apoptotic cell death characterized by extensive cytoplasmic vacuolization.[1]

Usnic acid has also demonstrated cytotoxic effects against various cancer cell lines. Its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis. The combination of copper and usnic acid in this compound could therefore target multiple signaling pathways involved in cancer cell proliferation and survival.

Comparative Anticancer Data (Representative)
Compound/AlternativeCancer Cell LineIC50 (µM)Reference
Copper(II) complex with thiosemicarbazonesHeLa (Cervical Cancer)1.8 - 86.0[1]
Copper(II) complex with phenylcarboxylateA2780cis (Cisplatin-resistant Ovarian Cancer)Moderate activity[10]
Usnic AcidT-47D (Breast Cancer)~13.8 (4.2 µg/mL)Bezivin et al., 2003
Capan-2 (Pancreatic Cancer)~17.4 (5.3 µg/mL)Bezivin et al., 2003
CisplatinA549 (Lung Cancer)~5S. T. Ali et al., 2018
DoxorubicinMCF-7 (Breast Cancer)~0.5 - 2Various sources

Note: The data presented are for illustrative purposes and are not direct values for this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell viability by 50%.

Anticancer_Signaling cluster_cellular_effects Cellular Effects cluster_outcomes Cellular Outcomes This compound This compound ROS Increased ROS Production This compound->ROS Membrane Membrane Damage This compound->Membrane DNA DNA Interaction This compound->DNA Enzyme Enzyme Inhibition This compound->Enzyme Angiogenesis Anti-Angiogenesis This compound->Angiogenesis Inhibition Cuproptosis Cuproptosis This compound->Cuproptosis Paraptosis Paraptosis This compound->Paraptosis Apoptosis Apoptosis ROS->Apoptosis Membrane->Apoptosis DNA->Apoptosis Enzyme->Apoptosis

Proposed signaling pathways for the anticancer activity of this compound.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive body of research on copper compounds and usnic acid provides a strong foundation for predicting its biological activities. The multifaceted nature of its potential antimicrobial and anticancer effects, targeting multiple cellular pathways simultaneously, makes it an attractive candidate for further development. Future research should focus on synthesizing and characterizing this compound and conducting comprehensive in vitro and in vivo studies to elucidate its precise mechanisms of action, determine its efficacy against a broad range of pathogens and cancer cell lines, and evaluate its safety profile. Such studies are crucial to unlock the full therapeutic potential of this promising compound.

References

Evaluating the Synergistic Effects of Copper Usnate and Its Parent Compound, Usnic Acid, with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper usnate, the copper salt of usnic acid, is recognized for its antimicrobial properties.[1] Usnic acid itself, a secondary metabolite from lichens, has demonstrated a broad range of biological activities, including antibacterial, antiviral, and anticancer effects.[2][3] This guide provides a comparative analysis of the synergistic effects of usnic acid and its derivatives with other compounds, serving as a proxy for understanding the potential of this compound in combination therapies, owing to the current scarcity of specific research on this compound itself.

The exploration of synergistic combinations is crucial in drug development to enhance therapeutic efficacy, overcome resistance, and potentially reduce toxicity. This guide summarizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate further research and development in this promising area.

Synergistic Antimicrobial Effects of Usnic Acid

Usnic acid has been shown to exhibit synergistic activity with several conventional antibiotics, particularly against resistant bacterial strains. This suggests that this compound could potentially serve as an adjuvant to enhance the efficacy of existing antimicrobial agents.

Quantitative Data Summary

The following table summarizes the in vitro interaction of usnic acid with various antibiotics against clinical isolates of Methicillin-Resistant Staphylococcus aureus (MRSA).

AntibioticInteraction TypeReference
GentamicinSynergy[4]
LevofloxacinAntagonism[4]
ErythromycinIndifference[4]
ClindamycinVariability[4]
OxacillinVariability[4]
NorfloxacinSynergy[5]

Table 1: Synergistic effects of usnic acid with various antibiotics against MRSA. [4][5]

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Testing: [4][5]

  • Bacterial Strains: Clinical isolates of Methicillin-Resistant Staphylococcus aureus (MRSA) are used.

  • Preparation of Antimicrobial Agents: Stock solutions of usnic acid and the respective antibiotics are prepared in appropriate solvents.

  • Microdilution Setup: A 96-well microtiter plate is used. Serial twofold dilutions of usnic acid are made along the x-axis, and serial twofold dilutions of the antibiotic are made along the y-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for a specified period (e.g., 24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the drug combination that visibly inhibits bacterial growth.

  • Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction:

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizing the Workflow

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Antimicrobial Stocks Antimicrobial Stocks Serial Dilutions Serial Dilutions Antimicrobial Stocks->Serial Dilutions Serial Dilutions->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination FICI Calculation FICI Calculation MIC Determination->FICI Calculation Interaction Outcome Interaction Outcome FICI Calculation->Interaction Outcome

Caption: Workflow of the checkerboard assay for antimicrobial synergy testing.

Synergistic Anticancer Effects of Usnic Acid

Usnic acid and its derivatives have demonstrated synergistic effects when combined with various chemotherapeutic agents, suggesting a potential role for this compound in combination cancer therapy.

Quantitative Data Summary

The following table summarizes the synergistic effects of usnic acid with different anticancer drugs on various cancer cell lines.

Anticancer DrugCancer Cell LineObserved EffectReference
TamoxifenMCF-7 (Breast Cancer)Potentiation of cell cycle perturbation and apoptosis[2]
EnzalutamideLNCaP (Prostate Cancer)Potentiation of cell cycle perturbation and apoptosis[2]
SorafenibHepG2, SNU-449 (Hepatocellular Carcinoma)Synergistic cytotoxicity[2]
CabazitaxelmCRPC (Metastatic Castration-Resistant Prostate Cancer)Increased apoptosis, increased ROS, disrupted mitochondrial health[6]
TopotecanHeLa (Cervical Cancer)Enhanced cytotoxicity[7]

Table 2: Synergistic effects of usnic acid with various anticancer drugs. [2][6][7]

Experimental Protocols

Cell Viability and Apoptosis Assays for Anticancer Synergy: [2][6]

  • Cell Lines: Appropriate cancer cell lines (e.g., MCF-7, LNCaP, mCRPC) are cultured under standard conditions.

  • Drug Treatment: Cells are treated with usnic acid, the anticancer drug, or a combination of both at various concentrations for a specified duration (e.g., 24, 48 hours).

  • Cell Viability Assay (WST-1 or MTT):

    • A reagent (WST-1 or MTT) is added to the cell culture wells.

    • The absorbance is measured using a microplate reader, which correlates with the number of viable cells.

    • The combination index (CI) is often calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treated cells are stained with Annexin V (an early apoptotic marker) and Propidium Iodide (a late apoptotic/necrotic marker).

    • The percentage of apoptotic cells is quantified using flow cytometry.

  • Reactive Oxygen Species (ROS) Measurement:

    • Cells are incubated with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS.

    • The fluorescence intensity is measured by flow cytometry or a fluorescence microplate reader.

  • Mitochondrial Membrane Potential (MMP) Assay:

    • Cells are stained with a fluorescent dye (e.g., JC-1) that aggregates in healthy mitochondria (red fluorescence) and exists as monomers in the cytoplasm of cells with depolarized mitochondria (green fluorescence).

    • The ratio of red to green fluorescence is measured to assess changes in MMP.

Visualizing the Proposed Signaling Pathway

anticancer_synergy_pathway cluster_drugs Combination Therapy cluster_cellular_effects Cellular Effects cluster_outcome Outcome Usnic Acid Usnic Acid Increased ROS Increased ROS Usnic Acid->Increased ROS Mitochondrial Dysfunction Mitochondrial Dysfunction Usnic Acid->Mitochondrial Dysfunction Anticancer Drug Anticancer Drug Anticancer Drug->Mitochondrial Dysfunction Cell Cycle Arrest Cell Cycle Arrest Anticancer Drug->Cell Cycle Arrest Increased ROS->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Proposed synergistic mechanism of usnic acid and anticancer drugs.

Conclusion

The available scientific literature strongly suggests that usnic acid, the parent compound of this compound, possesses significant potential for synergistic combination therapies against both microbial infections and various cancers.[2][4][5][6][7] The ability of usnic acid to enhance the efficacy of existing antibiotics and chemotherapeutic agents opens new avenues for drug development, particularly in combating drug resistance.

While these findings provide a strong rationale for investigating the synergistic effects of this compound, it is imperative to conduct specific studies on this compound. Future research should focus on evaluating the synergistic potential of this compound with a range of antimicrobial and anticancer agents, elucidating its precise mechanisms of action, and assessing its in vivo efficacy and safety profiles. Such investigations will be critical in determining the clinical viability of this compound as a component of novel combination therapies.

References

Benchmarking the Stability of Copper Usnate Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Copper usnate, the copper salt of usnic acid, is a compound of significant interest due to its potent antimicrobial properties.[1] As with any active pharmaceutical ingredient (API), ensuring the stability of its formulation is paramount to maintaining therapeutic efficacy and safety. This guide provides a comparative overview of the stability of different this compound formulations, supported by experimental data and detailed methodologies.

Comparative Stability Analysis

The stability of a this compound formulation is influenced by its composition and the surrounding environmental conditions. While direct comparative studies on various this compound formulations are limited, we can infer their relative stability based on studies of usnic acid, copper complexes, and general principles of formulation science. This section compares three common formulation types: a cream, a gel, and a nanoparticle suspension.

Table 1: Comparative Stability of this compound Formulations

Formulation TypeKey ExcipientsStress ConditionStability ParameterObservation
Cream (Oil-in-Water Emulsion) Emulsifiers, fatty acids, water, humectantsThermal (40°C/75% RH)Assay of this compound (%)Expected to show moderate degradation over time due to potential hydrolysis and oxidation accelerated by the aqueous phase.
Photostability (ICH Q1B)Appearance and Assay (%)Potential for color change and a decrease in potency due to UV exposure, although usnic acid itself has shown good photostability.[2][3][4]
Gel (Aqueous Base) Gelling agents (e.g., carbomer), water, pH modifiersThermal (40°C/75% RH)Viscosity and Assay (%)Higher potential for degradation compared to creams due to the higher water activity, which can facilitate hydrolytic degradation.
pH Shift (Acidic and Basic)Assay (%) and Degradant FormationSusceptible to degradation at pH extremes, leading to the formation of impurities.
Nanoparticle Suspension (Aqueous) Stabilizers (e.g., polymers, surfactants)Thermal (40°C/75% RH)Particle Size and Assay (%)Stability is highly dependent on the effectiveness of the stabilizing agent in preventing aggregation and oxidation of the copper nanoparticles.[5]
Oxidative Stress (H₂O₂)Assay (%) and Degradant ProfileProne to oxidation, a primary degradation pathway for copper-containing compounds. Encapsulation within a protective matrix (e.g., liposomes) can enhance stability.[6][7]

Experimental Protocols

To ensure reliable and reproducible stability data, validated analytical methods are crucial. The following are detailed methodologies for key experiments cited in stability studies of copper-containing and topical formulations.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential for separating and quantifying the active ingredient from its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve separation of all relevant peaks.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 280-330 nm is likely to be suitable.

  • Sample Preparation: The formulation is accurately weighed and dispersed in a suitable solvent, followed by sonication and filtration to ensure complete extraction of the analyte.

  • Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are performed to demonstrate specificity.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.[8]

  • Acid and Base Hydrolysis: Samples are exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Samples are treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Degradation: Samples are exposed to dry heat (e.g., 80°C) to assess the impact of temperature on stability.

  • Photostability: Samples are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

Visualizing the Antimicrobial Mechanism of this compound

The antimicrobial activity of copper compounds is multifaceted, involving several simultaneous assaults on microbial cells. This complexity contributes to a lower likelihood of developing resistance. The following diagram illustrates the key signaling pathways involved in the antimicrobial action of this compound.

Antimicrobial_Mechanism_of_Copper_Usnate cluster_cell Bacterial Cell cluster_copper cluster_ros Oxidative Stress Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability DNA DNA Proteins Cellular Proteins CopperUsnate This compound CopperUsnate->Membrane Disruption of Membrane Integrity CopperUsnate->DNA Direct Binding & Inhibition of Replication CopperUsnate->Proteins Binding to Thiol Groups (Protein Dysfunction) ROS Reactive Oxygen Species (ROS) Generation CopperUsnate->ROS Fenton-like Reactions ROS->Membrane Lipid Peroxidation ROS->DNA Oxidative Damage (Strand Breaks) ROS->Proteins Protein Oxidation (Enzyme Inactivation)

Caption: Antimicrobial signaling cascade of this compound.

Conclusion

The stability of this compound formulations is a critical factor in their development as effective antimicrobial agents. While creams and gels offer ease of application, nanoparticle-based delivery systems and liposomal encapsulation may provide enhanced stability by protecting the active compound from environmental stressors.[6][7] The choice of formulation will ultimately depend on the intended therapeutic application, desired shelf-life, and manufacturing feasibility. Rigorous stability testing, employing validated analytical methods such as HPLC, is indispensable for ensuring the quality, safety, and efficacy of the final product. The multifaceted antimicrobial mechanism of this compound, targeting multiple cellular pathways, makes it a promising candidate for combating microbial infections.

References

The In Vivo Therapeutic Potential of Copper Usnate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Putative Examination Based on the Bioactivities of its Constituent Moieties: Usnic Acid and Copper Complexes

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a thorough review of published literature has revealed no specific in vivo studies conducted on the chelated compound, Copper Usnate. This guide, therefore, presents a comparative analysis of the therapeutic potential of this compound by examining the well-documented in vivo activities of its constituent components: usnic acid, a prominent lichen metabolite, and various therapeutic copper complexes. The following data and discussions are intended to provide a foundational perspective on the potential bioactivities of this compound, drawing parallels from existing research on these individual entities. The comparisons made are against established therapeutic agents to offer a relevant context for its potential efficacy.

Anticancer Potential

The anticancer activities of both usnic acid and various copper complexes have been independently substantiated in several preclinical animal models. Usnic acid has been shown to induce apoptosis and inhibit tumor growth in a p53-independent manner, suggesting its potential utility in a broad range of cancers[1]. Copper complexes, on the other hand, are known to generate reactive oxygen species (ROS), leading to cancer cell death[2]. A hypothetical this compound compound could potentially exhibit synergistic anticancer effects by combining these distinct mechanisms.

Comparative Efficacy of Usnic Acid and a Representative Copper Complex against a Standard Chemotherapeutic Agent
Therapeutic AgentAnimal ModelCancer TypeDosing RegimenTumor InhibitionKey FindingsReference
Usnic Acid MiceSarcoma-18015 mg/kg/day for 7 daysIncreased by 21% with PLGA microsphere encapsulation compared to free usnic acidEncapsulation improved the anti-tumor activity of usnic acid.[3]
Usnic Acid In vivo xenograft modelsTriple-Negative Breast CancerNot specifiedValidated tumor-suppressive effectsModulates key oncogenic pathways and increases apoptosis.[4]
Copper(II) Complex MCF-7 tumor-bearing mouse modelBreast CancerNot specifiedSignificantly decreased tumor volume compared to control (p < 0.001)The HSA-complexed copper compound showed increased selectivity and capacity to inhibit tumor growth with less toxicity.[5]
Cisplatin (Comparator) Not specified in the same studyVariousStandard clinical protocolsVaries with cancer typeA widely used chemotherapeutic agent, often used as a benchmark in anticancer studies.[6]N/A
Experimental Protocols

Sarcoma-180 Tumor Model in Mice: Male Swiss albino mice are inoculated subcutaneously with Sarcoma-180 tumor cells. After tumor development to a palpable size, the animals are randomly divided into treatment and control groups. The treatment group receives daily intraperitoneal or oral administration of the test compound (e.g., Usnic acid at 15 mg/kg body weight) for a specified period, typically 7 to 14 days. The control group receives the vehicle. Tumor volume is measured regularly. At the end of the experiment, the animals are euthanized, and the tumors are excised and weighed. Histopathological analysis of the tumor and major organs is often performed to assess efficacy and toxicity.[3]

MCF-7 Xenograft Model in Nude Mice: Female athymic nude mice are injected subcutaneously in the flank with MCF-7 human breast cancer cells. When tumors reach a certain volume (e.g., 100 mm³), the mice are randomized into treatment and control groups. The therapeutic agent (e.g., a copper complex) is administered, for instance, intravenously or intraperitoneally, at specified intervals for a defined duration. Tumor growth and body weight are monitored throughout the study. At the study's conclusion, tumors are excised for weight measurement and further analysis.[5]

Potential Signaling Pathway for Anticancer Activity of this compound

This compound This compound Usnic Acid Moiety Usnic Acid Moiety This compound->Usnic Acid Moiety Copper Moiety Copper Moiety This compound->Copper Moiety Mitochondrial Dysfunction Mitochondrial Dysfunction Usnic Acid Moiety->Mitochondrial Dysfunction p53-independent ROS Generation ROS Generation Copper Moiety->ROS Generation DNA Damage DNA Damage ROS Generation->DNA Damage Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis DNA Damage->Apoptosis Cancer Cell Cancer Cell Apoptosis->Cancer Cell Cell Death Cell Death Cancer Cell->Cell Death

Caption: Putative anticancer mechanism of this compound.

Anti-inflammatory Potential

Both usnic acid and copper complexes have demonstrated significant anti-inflammatory properties in vivo. Usnic acid has been shown to reduce inflammation in models of acute lung injury and Parkinson's disease, partly by inhibiting NF-κB activation[7][8]. Copper complexes of non-steroidal anti-inflammatory drugs (NSAIDs) have been found to be more potent than the parent drugs in reducing inflammation[9]. This suggests that a this compound complex could possess potent anti-inflammatory activity.

Comparative Efficacy of Usnic Acid and a Copper Complex against a Standard Anti-inflammatory Drug
Therapeutic AgentAnimal ModelInflammation ModelDosing RegimenReduction in InflammationKey FindingsReference
(+)-Usnic Acid RatPaw edema and cotton pellet granuloma100 mg/kg (oral)Similar to ibuprofen (B1674241) at the same doseShowed significant anti-inflammatory effects in both acute and chronic models.[10]
Copper(II)-indomethacin RabbitCarotid artery inflammation3 mg/kg (oral, single dose)67% reduction in endothelial ICAM-1 expressionThe copper complex of indomethacin (B1671933) showed substantial anti-inflammatory effects without adverse gastric, hepatic, or renal effects.[11]
Indomethacin (Comparator) RatSerum-induced pleurisyNot specifiedEffective, but less so than its copper complexA standard NSAID used for comparison.[9]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats: This is a widely used model for acute inflammation. A subcutaneous injection of carrageenan into the plantar surface of a rat's hind paw induces a localized inflammatory response. The volume of the paw is measured before and at various time points after carrageenan injection using a plethysmometer. The test compound (e.g., usnic acid) is administered, typically orally, before the carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with that of the control group.[7]

Serum-Induced Pleurisy in Rats: This model is used to assess acute inflammation in the pleural cavity. An intrapleural injection of an irritant (e.g., serum) induces an inflammatory response characterized by fluid accumulation (exudate) and leukocyte migration into the pleural cavity. The test compounds are administered in vivo. After a specific time, the animals are euthanized, and the pleural exudate is collected to measure its volume and the number of inflammatory cells.[9]

Experimental Workflow for In Vivo Anti-inflammatory Studies

cluster_0 Animal Model Preparation cluster_1 Treatment cluster_2 Evaluation Animal Acclimatization Animal Acclimatization Induction of Inflammation Induction of Inflammation Animal Acclimatization->Induction of Inflammation Administration of this compound Administration of this compound Induction of Inflammation->Administration of this compound Administration of Comparator Drug Administration of Comparator Drug Induction of Inflammation->Administration of Comparator Drug Administration of Vehicle (Control) Administration of Vehicle (Control) Induction of Inflammation->Administration of Vehicle (Control) Measurement of Inflammatory Markers Measurement of Inflammatory Markers Administration of this compound->Measurement of Inflammatory Markers Administration of Comparator Drug->Measurement of Inflammatory Markers Administration of Vehicle (Control)->Measurement of Inflammatory Markers Histopathological Analysis Histopathological Analysis Measurement of Inflammatory Markers->Histopathological Analysis

Caption: General workflow for in vivo anti-inflammatory assays.

Antimicrobial Potential

The antimicrobial properties of both copper and usnic acid are well-established. Copper surfaces are known to have a rapid and broad-spectrum biocidal effect on bacteria, viruses, and fungi[12][13]. Usnic acid is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[7][14]. A this compound formulation could therefore be a potent antimicrobial agent, potentially with a broader spectrum of activity than either component alone.

Comparative Efficacy of Usnic Acid and Copper against Common Pathogens
Therapeutic AgentAnimal ModelPathogenDosing RegimenEfficacy OutcomeKey FindingsReference
(+)-Usnic Acid (in combination with Norfloxacin) Swiss Albino MiceStaphylococcus aureus (systemic infection)1 mg/kg usnic acid + 8 mg/kg Norfloxacin80% reduction in bacterial load (P < 0.001)Usnic acid showed synergistic activity with norfloxacin.[12]
Copper Nanoparticles Not specified in a single in vivo infection model, but widely reported antimicrobial activityVarious bacteria, viruses, and fungiN/AHigh biocidal activity on contact surfacesThe antimicrobial efficacy is well-documented, often in the context of surfaces and wound dressings.[7][12]
Gentamicin (Comparator) Not specified in the same studyVariousStandard clinical protocolsA broad-spectrum antibioticUsnic acid has shown synergistic effects with gentamicin.[7]N/A
Experimental Protocols

Systemic Bacterial Infection Model in Mice: Mice are infected intraperitoneally with a standardized dose of a pathogenic bacterium (e.g., Staphylococcus aureus). A predetermined time after infection, the animals are treated with the test compound (e.g., usnic acid, alone or in combination with an antibiotic) or a vehicle control. The treatment can be administered through various routes (e.g., oral, intraperitoneal). The efficacy of the treatment is assessed by monitoring the survival rate of the animals over a period of several days and/or by determining the bacterial load in various organs (e.g., spleen, liver, blood) at the end of the study.[12]

Logical Relationship in Combined Antimicrobial Action

This compound This compound Usnic Acid Moiety Usnic Acid Moiety This compound->Usnic Acid Moiety Copper Moiety Copper Moiety This compound->Copper Moiety Inhibition of RNA/DNA Synthesis Inhibition of RNA/DNA Synthesis Usnic Acid Moiety->Inhibition of RNA/DNA Synthesis Disruption of Cell Membrane Disruption of Cell Membrane Usnic Acid Moiety->Disruption of Cell Membrane ROS Generation ROS Generation Copper Moiety->ROS Generation Bacterial Cell Bacterial Cell Inhibition of RNA/DNA Synthesis->Bacterial Cell Disruption of Cell Membrane->Bacterial Cell ROS Generation->Bacterial Cell Bactericidal/Bacteriostatic Effect Bactericidal/Bacteriostatic Effect Bacterial Cell->Bactericidal/Bacteriostatic Effect

Caption: Postulated mechanisms for the antimicrobial action of this compound.

Wound Healing Potential

Both copper and usnic acid have been shown to promote wound healing. Copper is involved in angiogenesis and the expression of extracellular matrix proteins, which are crucial for tissue regeneration[7][15]. Usnic acid has been demonstrated to accelerate wound closure, promote re-epithelialization, and increase collagen deposition in wound healing models[5][16]. The combination of these properties in this compound could lead to a highly effective wound healing agent.

Comparative Efficacy of Usnic Acid and Copper Nanoparticles in Wound Healing
Therapeutic AgentAnimal ModelWound ModelTreatmentOutcomeKey FindingsReference
Usnic Acid (in liposomes) Not specifiedBurn woundsTopical applicationImproved collagen quality and density, better granulation tissue and scar repair than silver sulfadiazineLiposomal formulation of usnic acid was highly effective in promoting wound healing.[16]
Copper Nanoparticles Systematic review of in vivo studiesChronic woundsTopical application in dressingsFacilitate liberation of growth factors, improve antibacterial and antioxidant activities, promote skin regenerationCopper nanoparticles have excellent healing properties and higher biocompatibility than other metallic ions.[7][15]
Silver Sulfadiazine (Comparator) Not specifiedBurn woundsTopical applicationStandard treatment for burn woundsUsnic acid in liposomes showed superior results in some aspects of wound healing.[16]
Experimental Protocols

Excisional Wound Healing Model in Rats: Full-thickness excisional wounds are created on the dorsal side of anesthetized rats. The wounds are then treated topically with the test formulation (e.g., a cream or gel containing usnic acid or copper nanoparticles) or a placebo. The rate of wound contraction is monitored by measuring the wound area at regular intervals. The time to complete epithelialization is also recorded. Histological examination of the healed tissue is often performed to assess collagen deposition, angiogenesis, and overall tissue regeneration.[5]

Conclusion

While the direct in vivo therapeutic potential of this compound remains to be formally investigated, a comparative analysis of its constituent components, usnic acid and copper complexes, suggests a promising outlook. The potential for synergistic effects in anticancer, anti-inflammatory, antimicrobial, and wound healing applications is significant. Future research should focus on the synthesis and in vivo characterization of this compound to validate these hypothetical therapeutic benefits and to establish its safety profile. Such studies will be crucial in determining whether this novel compound can be developed into a clinically viable therapeutic agent.

References

Comparative Cytotoxicity of Usnic Acid and its Copper Complexes on Cancerous vs. Normal Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of usnic acid and its potential copper complexes on cancerous versus normal cells, drawing from available experimental data. While direct comparative studies on copper usnate are limited, this document synthesizes findings from research on usnic acid and other relevant copper complexes to offer insights into their therapeutic potential and selectivity.

Executive Summary

Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in lichens, has demonstrated selective cytotoxic effects against various cancer cell lines while showing lesser toxicity towards normal cells.[1] The complexation of usnic acid with copper is hypothesized to enhance its anticancer activity, a phenomenon observed with other organic ligands. Copper complexes, in general, are known to induce cancer cell death through mechanisms such as the generation of reactive oxygen species (ROS), DNA damage, and induction of apoptosis.[2][3] This guide presents available cytotoxicity data, outlines a typical experimental protocol for assessing cytotoxicity, and illustrates a potential signaling pathway for the anticancer action of these compounds.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of usnic acid and representative copper complexes against various cancerous and normal cell lines, as reported in the literature. A lower IC50 value indicates higher cytotoxicity.

Compound/ComplexCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
(+)-Usnic AcidH520 (Lung)~20-40Not specified in study-[4]
(+)-Usnic AcidCalu-1 (Lung)~20-40Not specified in study-[4]
Usnic AcidAGS (Gastric)10-25HEK293 (Kidney)No considerable toxicity[1]
Usnic AcidSNU-1 (Gastric)10-25HaCaT (Keratinocyte)No considerable toxicity[1]
Usnic AcidSNU-1 (Gastric)10-25Mouse primary gastric cellsNo considerable toxicity[1]
[Cu(L)(phen)] ComplexMCF-7 (Breast)< IC50 of L929L929 (Fibroblast)> IC50 of MCF-7[5]
Bis(thiosemicarbazone)copper(I)MCF-7 (Breast)ReportedNHDF (Dermal Fibroblast)Reported[2]
Bis(thiosemicarbazone)copper(I)HeLa (Cervical)ReportedL6 (Myotubes)Reported[2]
Bis(thiosemicarbazone)copper(I)Hep-2 (Epithelioma)Reported--[2]
Bis(thiosemicarbazone)copper(I)EAC (Carcinoma)Reported--[2]

Experimental Protocols

A standard methodology for evaluating the comparative cytotoxicity of a compound like this compound involves the MTT assay.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

  • Cell Culture:

    • Cancerous and normal cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the culture medium.

    • The culture medium is replaced with the medium containing different concentrations of the test compound, and the cells are incubated for 24, 48, or 72 hours.

  • MTT Incubation:

    • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancerous & Normal Cells seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat Cells with Compound seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for 4 hours mtt_addition->incubation solubilization Dissolve Formazan Crystals incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

apoptosis_pathway cluster_cellular_effects Cellular Effects cluster_mitochondrial_pathway Mitochondrial Pathway cluster_execution Execution Phase cu_usnate This compound ros Increased ROS Production cu_usnate->ros bax Bax (Pro-apoptotic) cu_usnate->bax dna_damage DNA Damage ros->dna_damage dna_damage->bax cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2 Bcl-2 (Anti-apoptotic) bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound in cancer cells.

Concluding Remarks

The available evidence suggests that usnic acid possesses selective cytotoxicity against cancer cells, and its complexation with copper could potentially enhance this effect. The proposed mechanism of action involves the induction of oxidative stress and the activation of the intrinsic apoptotic pathway. However, there is a clear need for direct comparative studies on this compound to accurately quantify its therapeutic index and fully elucidate its mechanism of action. Future research should focus on synthesizing and testing this compound on a broad panel of cancerous and normal cell lines to provide the robust data required for further drug development.

References

Safety Operating Guide

Proper Disposal of Copper Usnate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of copper usnate waste are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. this compound, a salt of usnic acid, presents a dual hazard due to the inherent toxicities of both copper and usnic acid, particularly their significant threat to aquatic ecosystems. This guide provides a comprehensive, step-by-step procedure for the proper management of this compound waste in research, drug development, and other scientific settings.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and its components. All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

In the event of a spill, prevent the material from entering drains or waterways. Solid spills should be carefully swept up to avoid generating dust and placed in a clearly labeled, sealed container for hazardous waste disposal. Liquid spills should be absorbed with an inert material (e.g., vermiculite, sand), and the contaminated absorbent should be collected in a sealed container for disposal as hazardous waste.

Quantitative Hazard Data

The primary hazards associated with this compound are driven by its components. The following table summarizes key quantitative data related to the hazards of usnic acid and copper.

SubstanceHazard ClassificationKey Quantitative Data
Usnic Acid Harmful if swallowed. Very toxic to aquatic life with long lasting effects.LD50 (Oral, Mouse): 838 mg/kg
Copper Toxic to aquatic life.Varies by compound. Regulated at low concentrations in wastewater.

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound waste focuses on the precipitation of copper into a more stable and insoluble form, followed by the appropriate disposal of the resulting solid and liquid wastes. This in-lab treatment minimizes the environmental impact and aligns with general principles of hazardous waste management.

Experimental Protocol: In-Lab Precipitation of Copper from this compound Waste

Objective: To convert the soluble copper in this compound waste into an insoluble copper compound for safe disposal.

Materials:

  • This compound waste solution

  • Sodium hydroxide (B78521) (NaOH) solution (1 M) or Calcium hydroxide (Ca(OH)₂) solution

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Collection flask for filtrate

  • Labeled hazardous waste containers for solid and liquid waste

Procedure:

  • Preparation: In a well-ventilated fume hood, place the this compound waste solution in a beaker or flask of a suitable size to allow for the addition of reagents and stirring.

  • Precipitation: While stirring the solution, slowly add a 1 M sodium hydroxide solution or a calcium hydroxide solution dropwise. Monitor the pH of the solution continuously. Continue adding the base until the pH of the solution is between 9 and 10. A precipitate of copper hydroxide will form.

  • Digestion: Continue to stir the mixture for approximately 30 minutes to an hour to allow the precipitate to fully form and agglomerate.

  • Filtration: Separate the solid copper hydroxide precipitate from the liquid using a filtration apparatus.

  • Waste Segregation:

    • Solid Waste: Collect the filtered copper hydroxide precipitate. Allow it to air dry in the fume hood. Place the dried solid in a clearly labeled hazardous waste container for solids. This container should be labeled as "Hazardous Waste: Copper Hydroxide."

    • Liquid Waste (Filtrate): The remaining liquid (filtrate) will contain the sodium or calcium salt of usnic acid and any residual, unprecipitated copper. This filtrate is also considered hazardous waste. Collect the filtrate in a separate, clearly labeled hazardous waste container for liquids. This container should be labeled as "Hazardous Waste: Aqueous solution containing usnate salts."

  • Final Disposal: Arrange for the pickup and disposal of both the solid and liquid hazardous waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour the filtrate down the drain.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

CopperUsnateDisposal start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood precipitate Precipitate Copper with NaOH or Ca(OH)₂ Solution (pH 9-10) fume_hood->precipitate stir Stir for 30-60 minutes precipitate->stir filter Filter the Mixture stir->filter solid_waste Collect Solid Precipitate (Copper Hydroxide) filter->solid_waste Solid liquid_waste Collect Liquid Filtrate (Aqueous Usnate Salt Solution) filter->liquid_waste Liquid dry_solid Air Dry Solid Waste solid_waste->dry_solid package_liquid Package in Labeled Liquid Hazardous Waste Container liquid_waste->package_liquid package_solid Package in Labeled Solid Hazardous Waste Container dry_solid->package_solid ehs_pickup Arrange for EHS/ Contractor Pickup package_solid->ehs_pickup package_liquid->ehs_pickup end End: Proper Disposal ehs_pickup->end

Essential Safety and Handling of Copper Usnate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Copper usnate. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Understanding the Hazards

This compound is the copper salt of usnic acid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the known hazards of copper compounds and usnic acid. It is imperative to handle this compound with the assumption that it carries the combined risks of both its components.

Copper: Inhalation of copper dust, mists, or fumes can lead to irritation of the nose, throat, and eyes, and may cause metal fume fever, a flu-like illness.[1] Chronic exposure can affect the liver and kidneys.[1]

Usnic Acid: Usnic acid is classified as harmful if swallowed and can cause skin and eye irritation.[2][3] It may also cause an allergic skin reaction (sensitization).[3][4] Ingestion of usnic acid has been associated with severe hepatotoxicity.[5][6][7][8]

Therefore, this compound should be treated as a substance that is potentially toxic if ingested or inhaled, and can cause irritation to the skin and eyes, with a risk of skin sensitization.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Eye Protection Hand Protection Respiratory Protection Protective Clothing
Weighing and transferring solid this compound Chemical safety goggles or a face shield.[6]Chemical-resistant gloves (e.g., nitrile).[8]A NIOSH-approved N95 or higher particulate respirator is recommended to avoid inhalation of dust.[6]A standard laboratory coat is required.
Working with solutions of this compound Chemical safety goggles.[3]Chemical-resistant gloves (e.g., nitrile).[2]Work in a well-ventilated area or a chemical fume hood.A standard laboratory coat is required.
Cleaning spills of solid this compound Chemical safety goggles and a face shield.[6]Heavy-duty chemical-resistant gloves.A NIOSH-approved respirator with a particulate filter (N100, R100, or P100) should be worn.[2]A disposable coverall is recommended to prevent contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don appropriate PPE prep_area Prepare well-ventilated work area (fume hood) prep_ppe->prep_area prep_weigh Carefully weigh solid this compound prep_area->prep_weigh prep_dissolve Dissolve in appropriate solvent prep_weigh->prep_dissolve handle_transfer Transfer solution using appropriate tools prep_dissolve->handle_transfer handle_experiment Conduct experiment within designated area handle_transfer->handle_experiment cleanup_tools Decontaminate reusable equipment handle_experiment->cleanup_tools cleanup_surfaces Clean work surfaces cleanup_tools->cleanup_surfaces dispose_waste Collect all waste in labeled, sealed containers cleanup_surfaces->dispose_waste dispose_ppe Dispose of contaminated PPE as hazardous waste dispose_waste->dispose_ppe dispose_follow Follow institutional and local hazardous waste disposal regulations dispose_ppe->dispose_follow

Figure 1: Safe Handling Workflow for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All solid and liquid waste containing this compound must be collected in clearly labeled, sealed, and chemically compatible containers.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.

  • Regulatory Compliance: Disposal of this compound waste must adhere to all local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Do not pour this compound solutions down the drain.

Exposure and Spill Procedures

In case of accidental exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4] If irritation or a rash develops, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In case of a spill:

  • Small Spills (Solid): Carefully scoop the material into a labeled container for disposal. Avoid generating dust. Clean the spill area with a damp cloth.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a labeled container for disposal.

  • Large Spills: Evacuate the area and contact your institution's EHS department immediately. Only personnel with the appropriate training and PPE should attempt to clean up a large spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.